molecular formula C22H26ClFN6O4S B1139147 CZC-25146 hydrochloride CAS No. 1330003-04-7

CZC-25146 hydrochloride

カタログ番号: B1139147
CAS番号: 1330003-04-7
分子量: 525.0 g/mol
InChIキー: SKYQTYQDKAOHLP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

CZC-25146 Hcl is a potent, selective and metabolically stable LRRK2 inhibitor with IC50 of 4.76 nM/6.87 nM for wild type LRRK2 and G2019S LRRK2 respectively.IC50 value: 4.76 nM/6.87 nM(wild type/G2019S LRRK2) [1]Target: LRRK2CZC-25146displayed a very clean profile, it inhibited only five kinases(PLK4, GAK, TNK1, CAMKK2 and PIP4K2C) with high potency, none of which have been classified as predictors of genotoxicity or hematopoietic toxicity. CZC-25146 neither caused cytotoxicity in human cortical neurons at concentrations below 5μM over a seven-day treatment in culture nor did it block neuronal development in vitro. CZC-25146 possesses favorable pharmacokinetic properties, such as a volume of distribution of 5.4 L/kg and a clearance of 2.3 L/hr/kg that render it suitable for in-vivo studies.

特性

IUPAC Name

N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O4S.ClH/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31;/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYQTYQDKAOHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330003-04-7
Record name 1330003-04-7
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Foundational & Exploratory

CZC-25146 hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of CZC-25146 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This compound is a potent and selective, orally active inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making LRRK2 a key therapeutic target.[3] CZC-25146 demonstrates nanomolar potency against both wild-type LRRK2 and the pathogenic G2019S mutant.[1][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its primary and secondary targets, its effects on cellular signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of LRRK2.[2][3] LRRK2 is a large, multi-domain protein that includes a serine/threonine kinase domain and a GTPase domain. The G2019S mutation, located in the kinase domain, is the most common LRRK2 mutation and leads to increased kinase activity, which is believed to contribute to the neurodegeneration seen in Parkinson's disease. This compound is an ATP-competitive inhibitor that binds to the kinase domain of LRRK2, preventing the phosphorylation of its substrates.[3] By inhibiting LRRK2 kinase activity, CZC-25146 has been shown to prevent mutant LRRK2-induced neuronal injury and death in vitro.[1][3]

Beyond its primary target, CZC-25146 has been profiled against a broad panel of kinases and has been found to also inhibit Polo-like kinase 4 (PLK4), Cyclin G-associated kinase (GAK), Tyrosine-protein kinase-like 1 (TNK1), Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2), and Phosphatidylinositol-5-phosphate 4-kinase type-2 gamma (PIP4K2C) with high potency.[1][2][5]

Data Presentation

Table 1: In Vitro Potency of CZC-25146
TargetAssay TypeIC50 (nM)Reference
Human Wild-Type LRRK2TR-FRET Kinase Assay4.76[1][4][6]
Human G2019S Mutant LRRK2TR-FRET Kinase Assay6.87[1][4][6]
Table 2: Cellular Activity of CZC-25146
Cellular ModelEffectEC50 (nM)Reference
Primary Rodent Cortical Neurons (expressing G2019S LRRK2)Attenuation of neuronal injury and death~100[1][3]
Primary Human Cortical Neurons (expressing G2019S LRRK2)Attenuation of neurite defects~4[3]
Table 3: Selectivity Profile of CZC-25146
Kinase TargetInhibitionReference
PLK4High Potency[1][2][5]
GAKHigh Potency[1][2][5]
TNK1High Potency[1][2][5]
CAMKK2High Potency[1][2][5]
PIP4K2CHigh Potency[1][2][5]

Experimental Protocols

LRRK2 Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the kinase activity of LRRK2 by measuring the phosphorylation of a substrate peptide. The IC50 values for CZC-25146 were determined using a TR-FRET-based assay.[3]

Principle: The assay measures the transfer of energy from a donor fluorophore (e.g., Europium chelate) on an anti-phospho-substrate antibody to an acceptor fluorophore (e.g., FITC) on the substrate peptide. Phosphorylation of the substrate by LRRK2 brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibition of LRRK2 by CZC-25146 reduces substrate phosphorylation and thus decreases the FRET signal.

General Protocol:

  • Reagents: Recombinant human wild-type or G2019S LRRK2, LRRKtide substrate, ATP, assay buffer, anti-phospho-LRRKtide antibody labeled with a donor fluorophore, and a streptavidin-conjugated acceptor fluorophore.

  • Procedure: a. In a 384-well plate, add this compound at various concentrations. b. Add the LRRK2 enzyme and the LRRKtide substrate. c. Initiate the kinase reaction by adding ATP. The ATP concentration is typically kept at or near the Km for LRRK2 (~100 µM).[3] d. Incubate the reaction at room temperature. e. Stop the reaction and add the detection reagents (antibody and acceptor fluorophore). f. Incubate to allow for antibody-antigen binding. g. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the donor and acceptor wavelengths.

  • Data Analysis: The ratio of acceptor to donor emission is calculated. The data is then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration, and the IC50 value is determined using a sigmoidal dose-response curve.

Chemoproteomics-Based Selectivity Profiling

The selectivity of CZC-25146 was assessed using a quantitative mass spectrometry-based chemoproteomics approach to determine its binding affinity against a large number of kinases from cell lysates.[3]

Principle: This method utilizes an affinity matrix ("Kinobeads") containing immobilized, non-selective kinase inhibitors to capture a significant portion of the cellular kinome.[3] The binding of kinases from a cell lysate to these beads is then competed with the free drug (CZC-25146). The amount of each kinase bound to the beads in the presence of different concentrations of the inhibitor is quantified by mass spectrometry.

General Protocol:

  • Lysate Preparation: Prepare lysates from relevant cells or tissues (e.g., HeLa, Jurkat/Ramos mixture, mouse brain).[3]

  • Competition Binding: a. Incubate the cell lysate with varying concentrations of this compound. b. Add the Kinobeads matrix to the lysate and inhibitor mixture.[3] c. Incubate to allow for binding of kinases to the beads.

  • Enrichment and Digestion: a. Wash the beads to remove non-specifically bound proteins. b. Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: The abundance of each identified kinase at different inhibitor concentrations is used to generate concentration-response curves and determine the IC50 for each kinase.

Mutant LRRK2-Induced Neuronal Toxicity and Neurite Morphology Assay

This cell-based assay was used to evaluate the neuroprotective effects of CZC-25146 against toxicity induced by mutant LRRK2 expression in primary neurons.[3]

Principle: Overexpression of mutant LRRK2 (e.g., G2019S or R1441C) in primary neurons leads to neuronal injury, characterized by neurite retraction and cell death.[3] The neuroprotective effect of CZC-25146 is quantified by measuring the rescue of these phenotypes.

General Protocol:

  • Cell Culture and Transfection: a. Culture primary rodent or human cortical neurons. b. Transfect the neurons with constructs encoding mutant LRRK2 (e.g., G2019S) and a fluorescent reporter (e.g., eGFP) for visualization of neuronal morphology.[3]

  • Compound Treatment: Treat the transfected neurons with various concentrations of this compound at the time of transfection.[3]

  • Incubation: Incubate the cells for a defined period (e.g., 2-7 days) to allow for the expression of the mutant protein and the development of the toxic phenotype.[1]

  • Assessment of Neuronal Injury: a. Fixation and Staining: Fix the cells and, if necessary, stain with neuronal markers. b. Imaging: Acquire images using a high-content imaging system. c. Analysis: Quantify neuronal viability (e.g., by counting viable neurons with intact neurites) and neurite morphology (e.g., average neurite length, number of branch points) using a computerized algorithm.[3] Cell death can also be assessed using a TUNEL assay to measure DNA fragmentation.[3]

  • Data Analysis: The data are expressed as a percentage of the control (vehicle-treated cells expressing mutant LRRK2). The EC50 value is determined by plotting the neuroprotective effect against the logarithm of the inhibitor concentration.

Signaling Pathways and Workflows

LRRK2_Signaling_Pathway cluster_0 Parkinson's Disease Pathogenesis cluster_1 Therapeutic Intervention cluster_2 Mechanism of Action LRRK2_mutation LRRK2 Mutation (e.g., G2019S) Increased_activity Increased LRRK2 Kinase Activity LRRK2_mutation->Increased_activity Substrate_phos Aberrant Substrate Phosphorylation Increased_activity->Substrate_phos Inhibition Inhibition of LRRK2 Kinase Activity Neuronal_injury Neuronal Injury & Neurite Degeneration Substrate_phos->Neuronal_injury Neurodegeneration Neurodegeneration Neuronal_injury->Neurodegeneration CZC25146 CZC-25146 Hydrochloride CZC25146->Inhibition Reduced_phos Reduced Substrate Phosphorylation Inhibition->Reduced_phos Neuroprotection Neuroprotection Reduced_phos->Neuroprotection Neuronal_Toxicity_Assay_Workflow start Start: Primary Neuron Culture transfection Transfection with Mutant LRRK2 + eGFP start->transfection treatment Treatment with CZC-25146 or Vehicle transfection->treatment incubation Incubation (e.g., 48 hours) treatment->incubation fixation Fixation & Staining incubation->fixation imaging High-Content Imaging fixation->imaging analysis Image Analysis: Neurite Length, Cell Viability imaging->analysis end End: Determine EC50 analysis->end

References

An In-depth Technical Guide to CZC-25146 Hydrochloride: Function and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CZC-25146 hydrochloride is a potent, selective, and orally active small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] Developed through a chemoproteomics-based strategy, it demonstrates significant inhibitory activity against both wild-type LRRK2 and its pathogenic G2019S mutant, a key genetic driver of familial Parkinson's disease.[3][4] This technical guide provides a comprehensive overview of the function, mechanism of action, and key experimental data related to CZC-25146. It details its biochemical activity, cellular function in neuroprotection, and its potential as a research tool for investigating Parkinson's disease and other LRRK2-associated pathologies, such as certain liver diseases.[1][3]

Core Function: Potent LRRK2 Inhibition

The primary function of CZC-25146 is the potent and selective inhibition of LRRK2 kinase activity.[5] Mutations in the LRRK2 gene are a significant cause of familial Parkinson's disease, and the G2019S mutation, in particular, leads to increased kinase activity, which is linked to neuronal toxicity and cell death.[4][6] CZC-25146 effectively blocks this enzymatic activity at nanomolar concentrations, thereby preventing the downstream pathological effects of hyperactive LRRK2.[3][5]

Selectivity Profile

While highly potent against LRRK2, CZC-25146 also exhibits inhibitory activity against a small number of other kinases, including Polo-like kinase 4 (PLK4), Cyclin G-associated kinase (GAK), TNK1, CAMKK2, and PIP4K2C.[3][7] This highlights its relatively clean profile compared to many other kinase inhibitors but underscores the importance of considering potential off-target effects in experimental design.

Mechanism of Action

CZC-25146 functions as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the phosphorylation of its downstream substrates. In the context of Parkinson's disease, the G2019S mutation enhances LRRK2's kinase function, leading to a cascade of events culminating in neurodegeneration. By inhibiting this initial phosphorylation step, this compound effectively blocks the pathogenic signaling cascade.

Neuroprotective Effects

In cellular models, the inhibition of mutant LRRK2 by CZC-25146 has been shown to be neuroprotective. It attenuates LRRK2-induced neuronal injury and rescues neurite defects in primary human and rodent neurons expressing the G2019S LRRK2 mutant.[1][4] This neuroprotective effect is achieved at nanomolar concentrations and is not associated with cytotoxicity at effective doses.[1][4]

LRRK2 Signaling Pathway

LRRK2 is a complex, multi-domain protein that plays a role in various cellular processes, including vesicle trafficking, autophagy, and inflammation.[1][7] Pathogenic mutations are believed to disrupt these processes through aberrant phosphorylation of downstream targets, such as a subset of Rab GTPase proteins. Inhibition of LRRK2 with CZC-25146 is hypothesized to restore normal cellular function by preventing this hyper-phosphorylation.

LRRK2_Pathway cluster_PD Parkinson's Disease Pathogenesis cluster_intervention Therapeutic Intervention LRRK2_mut Mutant LRRK2 (e.g., G2019S) Rab Rab GTPases (Substrates) LRRK2_mut->Rab Hyper-phosphorylation Neuroprot Neuroprotection Vesicle Vesicle Trafficking Disruption Rab->Vesicle Autophagy Autophagy Impairment Rab->Autophagy Neurotox Neuronal Injury & Cell Death Vesicle->Neurotox Autophagy->Neurotox CZC CZC-25146 Hydrochloride CZC->LRRK2_mut Inhibition

Caption: LRRK2 signaling pathway in Parkinson's Disease and the inhibitory action of CZC-25146.

Quantitative Data Summary

The biological activity of CZC-25146 has been characterized through various in vitro and in vivo assays.

Table 1: In Vitro Kinase Inhibition
TargetIC₅₀ (nM)Assay Type
Wild-Type LRRK24.76Cell-free kinase assay
G2019S Mutant LRRK26.87Cell-free kinase assay
Data sourced from multiple references.[3][5]
Table 2: Cellular Activity
ActivityEC₅₀ (nM)Cellular Model
Attenuation of G2019S LRRK2-mediated toxicity~100Primary rodent cortical neurons
Data sourced from references.[1][4]
Table 3: Murine Pharmacokinetic Parameters
ParameterValueRoute of Administration
Volume of Distribution (Vd)5.4 L/kgIntravenous (IV)
Clearance2.3 L/hr/kgIntravenous (IV)
Blood-Brain Barrier Penetration~4%N/A
Data sourced from references.[4]

Key Experimental Protocols

The following sections describe the methodologies used to characterize this compound. These protocols are based on the original discovery publication by Ramsden et al. (2011) and standard laboratory techniques.

In Vitro LRRK2 Kinase Inhibition Assay (TR-FRET)

This assay quantifies the ability of CZC-25146 to inhibit the phosphorylation of a synthetic peptide substrate by recombinant LRRK2 enzyme.

  • Reagent Preparation :

    • Kinase Buffer : 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.

    • Enzyme : Recombinant human LRRK2 (wild-type or G2019S mutant) is diluted in kinase buffer.

    • Substrate/ATP Mix : A fluorescently labeled peptide substrate (LRRKtide) and ATP are prepared in kinase buffer. The ATP concentration is typically set near its Km value for LRRK2.

    • Compound Dilution : this compound is serially diluted in DMSO to create a range of concentrations.

  • Assay Procedure :

    • Add 1 µL of diluted CZC-25146 or DMSO (vehicle control) to the wells of a low-volume 384-well plate.

    • Add 2 µL of the diluted LRRK2 enzyme solution to each well and incubate briefly.

    • Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix.

    • Incubate the plate at room temperature for 60-120 minutes.

  • Detection :

    • Stop the reaction and detect the phosphorylated substrate using a technology such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This involves adding detection reagents (e.g., a lanthanide-labeled anti-phospho-peptide antibody).

    • Read the plate on a suitable plate reader.

  • Data Analysis :

    • The signal is converted to percent inhibition relative to the DMSO control.

    • The IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic curve.

Cellular Neuroprotection Assay in Primary Neurons

This assay assesses the ability of CZC-25146 to prevent the neurotoxicity caused by overexpressing mutant LRRK2 in primary neurons.

Experimental_Workflow cluster_culture Cell Culture & Transfection cluster_treatment Treatment cluster_analysis Analysis Culture 1. Culture primary rat cortical neurons Prepare 2. Prepare DNA constructs (G2019S LRRK2 + eGFP) Culture->Prepare Transfect 3. Co-transfect neurons using Lipofectamine 2000 Prepare->Transfect Treat 4. Add CZC-25146 or DMSO (control) at time of transfection Transfect->Treat Incubate 5. Incubate for 48-72 hours Treat->Incubate Fix 6. Fix and image fluorescent neurons Incubate->Fix Analyze 7. Quantify neurite length and cell viability Fix->Analyze

Caption: Experimental workflow for the cellular neuroprotection assay.
  • Cell Culture :

    • Primary cortical neurons are harvested from embryonic day 18 rat pups and plated on poly-D-lysine coated plates or coverslips.

    • Cultures are maintained in a suitable neurobasal medium supplemented with B27 and L-glutamine.

  • Transfection :

    • On day in vitro (DIV) 14, neurons are co-transfected with plasmid constructs encoding for mutant LRRK2 (e.g., G2019S) and a fluorescent reporter protein like eGFP (at a molar ratio of 15:1, LRRK2:eGFP) using a lipid-based transfection reagent like Lipofectamine 2000.[4] The eGFP allows for visualization of neuronal morphology.

  • Compound Treatment :

    • Immediately following transfection, the culture medium is replaced with fresh medium containing various concentrations of CZC-25146 or a DMSO vehicle control.[4]

  • Toxicity Assessment :

    • After 48-72 hours of incubation, the neurons are fixed with 4% paraformaldehyde.

    • Images of GFP-positive neurons are captured using fluorescence microscopy.

    • Neuronal health is assessed by quantifying metrics such as the average length of neurites and the number of viable neurons (defined as having at least one neurite twice the length of the cell body).[4]

  • Data Analysis :

    • The neurite length and cell viability in CZC-25146-treated groups are compared to the DMSO-treated mutant LRRK2 group.

    • The EC₅₀ for neuroprotection is determined from the dose-response curve.

Conclusion and Future Directions

This compound is a foundational research tool that has been instrumental in validating LRRK2 kinase inhibition as a viable therapeutic strategy for Parkinson's disease.[4] Its high potency and well-characterized in vitro and cellular activity make it an excellent probe for dissecting the complex LRRK2 signaling pathway. While its limited blood-brain barrier penetration may restrict its use in certain in vivo neurobiology studies, its favorable pharmacokinetic properties in peripheral tissues have enabled research into LRRK2's role in other organs, such as the liver and kidney.[1][4] Future work with CZC-25146 and its analogs will continue to illuminate the physiological and pathological functions of LRRK2, paving the way for the development of next-generation, clinically viable LRRK2 inhibitors.

References

CZC-25146 Hydrochloride: A Technical Guide to its LRRK2 Inhibition Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multidomain protein that has garnered significant attention in the field of neurodegenerative disease research. Mutations in the LRRK2 gene are the most common cause of both familial and sporadic Parkinson's disease (PD). These mutations, particularly the G2019S substitution in the kinase domain, lead to increased kinase activity, which is believed to contribute to neuronal toxicity and the progressive loss of dopaminergic neurons characteristic of PD.[1] Consequently, the development of potent and selective LRRK2 inhibitors is a primary therapeutic strategy.

CZC-25146 hydrochloride is a potent, selective, and cell-permeable small molecule inhibitor of LRRK2.[2][3] Developed through a chemoproteomics-based approach, it serves as a critical chemical probe for elucidating the downstream signaling pathways of LRRK2 and for validating LRRK2 inhibition as a viable treatment for Parkinson's disease.[4] This document provides an in-depth technical overview of CZC-25146, focusing on its mechanism of action, biochemical and cellular activity, and the experimental methodologies used for its characterization.

Quantitative Data Summary

The inhibitory activity and physicochemical properties of CZC-25146 have been quantified through various assays. The data is summarized in the tables below for clarity and comparison.

Table 1: In Vitro Potency and Efficacy of CZC-25146

Parameter Target/Model Value Reference
IC₅₀ Wild-Type LRRK2 4.76 nM [4][5][6]
IC₅₀ G2019S Mutant LRRK2 6.87 nM [4][5][6]
EC₅₀ Attenuation of G2019S LRRK2-mediated toxicity (rodent neurons) ~100 nM [4][5]

| EC₅₀ | Attenuation of G2019S LRRK2-mediated neurite defects (human neurons) | 4 nM |[3] |

Table 2: Kinase Selectivity Profile of CZC-25146

Off-Target Kinase Inhibited Potency Reference
PLK4 (Polo-like kinase 4) High [2][3]
GAK (Cyclin G-associated kinase) High [2][3]
TNK1 (Tyrosine kinase non-receptor 1) High [2][3]
CAMKK2 (Calcium/calmodulin-dependent protein kinase kinase 2) High [2][3]
PIP4K2C (Phosphatidylinositol-5-phosphate 4-kinase type 2 gamma) High [2][3]

Note: In a broad panel of 184 different protein kinases, CZC-25146 demonstrated a highly selective profile, potently inhibiting only the five kinases listed above in addition to LRRK2.[4][7]

Table 3: In Vivo Pharmacokinetic Parameters of CZC-25146 in Mice

Route of Administration Dose Volume of Distribution (Vd) Clearance (CL) Reference
Intravenous (i.v.) 1 mg/kg 5.4 L/kg 2.3 L/hr/kg [4][5]
Oral (p.o.) 5 mg/kg N/A N/A [5]

Note: Despite favorable pharmacokinetic properties, CZC-25146 has been noted to have insufficient brain exposure for use in rodent models of Parkinson's disease, displaying only 4% blood-brain barrier penetration.[3][7]

Table 4: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₂₂H₂₅FN₆O₄S [2]
Molecular Weight 488.54 g/mol [2]
Solubility Soluble to 100 mM in DMSO [2]

| Purity | ≥98% |[2] |

Signaling Pathways and Experimental Workflows

Visual representations of the LRRK2 signaling cascade and relevant experimental procedures provide a clearer understanding of the inhibitor's role and evaluation.

LRRK2_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_inactive LRRK2 (Inactive) Dimer LRRK2_active LRRK2 (Active) Kinase Domain LRRK2_inactive->LRRK2_active Activation Autophosphorylation Autophosphorylation LRRK2_active->Autophosphorylation Substrates Substrates (e.g., Rab GTPases) LRRK2_active->Substrates Phosphorylates PD_mutations PD Mutations (e.g., G2019S) PD_mutations->LRRK2_active Promotes Active State Mitochondrial_Dysfunction Mitochondrial Dysfunction (Impaired Ca2+ Efflux) Substrates->Mitochondrial_Dysfunction Neurite_Damage Neurite Retraction & Shortening Substrates->Neurite_Damage Neuronal_Toxicity Neuronal Toxicity & Cell Death Mitochondrial_Dysfunction->Neuronal_Toxicity Neurite_Damage->Neuronal_Toxicity CZC25146 CZC-25146 CZC25146->LRRK2_active Inhibits ATP Binding

Caption: LRRK2 signaling pathway and its inhibition by CZC-25146.

experimental_workflow cluster_prep Cell Culture & Transfection cluster_treatment Treatment cluster_analysis Toxicity Assessment Culture 1. Culture Primary Rodent or Human Cortical Neurons Transfect 2. Transfect with Mutant LRRK2 (e.g., G2019S) + eGFP constructs Culture->Transfect Treat 3. Add CZC-25146 at Varying Concentrations Transfect->Treat Incubate 4. Incubate for 2-7 Days Treat->Incubate Image 5. Acquire Images (Fluorescence Microscopy) Incubate->Image Analyze 6. Quantify Neuronal Viability & Neurite Length Image->Analyze

Caption: Workflow for assessing the neuroprotective effects of CZC-25146.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize CZC-25146. These protocols are based on descriptions from cited literature.[4][5]

Protocol 1: LRRK2 Kinase Activity Assay (Time-Resolved FRET)

This assay quantitatively measures the kinase activity of LRRK2 and the inhibitory potency of compounds like CZC-25146.

  • Objective: To determine the IC₅₀ values of CZC-25146 for wild-type and G2019S LRRK2.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) format is used. LRRK2 phosphorylates a biotinylated peptide substrate. A Europium-labeled anti-phospho-peptide antibody and a Streptavidin-allophycocyanin (APC) conjugate are added. If the substrate is phosphorylated, the antibody and streptavidin bind, bringing Europium and APC into proximity, generating a FRET signal.

  • Methodology:

    • Reagents: Recombinant human wild-type or G2019S LRRK2, biotinylated peptide substrate, ATP, kinase assay buffer, Europium-labeled anti-phospho-substrate antibody, Streptavidin-APC, CZC-25146.

    • Procedure: a. Serially dilute CZC-25146 in DMSO to create a range of concentrations. b. In a 384-well assay plate, add the LRRK2 enzyme, the peptide substrate, and the test compound (CZC-25146) in kinase buffer. c. Initiate the kinase reaction by adding ATP to a final concentration approximating the Kₘ of LRRK2 for ATP (~100 μM).[4] d. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding EDTA. f. Add the detection reagents (Europium-labeled antibody and Streptavidin-APC). g. Incubate for 60 minutes to allow for binding. h. Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

    • Data Analysis: The ratio of the two emission signals is calculated. IC₅₀ values are determined by plotting the FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Protocol 2: Mutant LRRK2-Induced Neuronal Toxicity Assay

This cell-based assay evaluates the ability of an inhibitor to protect neurons from toxicity induced by mutant LRRK2 expression.

  • Objective: To determine the EC₅₀ of CZC-25146 for preventing mutant LRRK2-induced neuronal injury.

  • Methodology:

    • Cell Culture: Plate primary cortical neuronal cultures from rat embryos (or use primary human cortical neurons) in multi-well plates.[4]

    • Transfection: At day in vitro (DIV) 14, co-transfect neurons with expression vectors for a mutant LRRK2 (e.g., G2019S or R1441C) and eGFP using a transfection reagent like Lipofectamine 2000.[4] The eGFP allows for visualization of transfected neurons and their morphology. A molar ratio of 15:1 (LRRK2:eGFP) is used.[4]

    • Treatment: Immediately following transfection, add CZC-25146 or a vehicle control (DMSO) to the culture medium at various concentrations (e.g., 0.01 μM to 5 μM).[4][5]

    • Incubation: Culture the neurons for an additional 2-7 days to allow for gene expression and development of toxicity.

    • Assessment of Toxicity: a. Acquire images of the eGFP-expressing neurons using fluorescence microscopy. b. Quantify cell injury, defined as the loss of viable neurons. A viable neuron is characterized as having at least one smooth neurite with a length twice that of the cell body.[4] c. For neurite morphology assays, trace the neurites of GFP-positive neurons and quantify parameters such as average neurite length and number of branch points.[4]

    • Data Analysis: Plot the percentage of neuronal protection or the average neurite length against the inhibitor concentration to calculate the EC₅₀ value.

Protocol 3: Kinase Selectivity Profiling (Chemoproteomics)

This method assesses the selectivity of an inhibitor across a wide range of kinases.

  • Objective: To identify off-target kinases inhibited by CZC-25146.

  • Principle: A competition-based affinity chromatography approach is used. A broad-spectrum kinase affinity matrix ("Kinobeads") is used to capture a large portion of the kinome from a cell lysate. The inhibitor is added to the lysate to compete with the beads for kinase binding. The amount of each kinase captured by the beads is then quantified by mass spectrometry.

  • Methodology:

    • Lysate Preparation: Prepare cell extracts from relevant sources (e.g., mouse brain, HeLa cells, Jurkat/Ramos cells).[4]

    • Competition Binding: Incubate the cell lysate with varying concentrations of CZC-25146 (e.g., 10 nM to 2 μM).[4]

    • Kinase Capture: Add the Kinobeads matrix to the lysate and incubate to allow for binding of kinases not occupied by the free inhibitor.[4]

    • Enrichment and Digestion: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases and digest them into peptides using trypsin.

    • LC-MS/MS Analysis: Analyze the resulting peptide mixture using quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Quantify the amount of each kinase pulled down at each inhibitor concentration relative to a vehicle control. Generate concentration-response curves to determine the IC₅₀ for each identified off-target kinase.[4]

Conclusion

This compound is a well-characterized LRRK2 inhibitor that demonstrates high potency against both wild-type and pathogenic G2019S mutant LRRK2.[5][6] Its efficacy in preventing mutant LRRK2-induced neurotoxicity in both rodent and human primary neurons in the low nanomolar range validates LRRK2 kinase activity as a key driver of pathology.[3][4] While its selectivity profile is excellent, its limited brain penetrance restricts its use in in vivo models of Parkinson's disease.[7] Nonetheless, CZC-25146 remains an invaluable tool for in vitro research, enabling precise molecular studies of LRRK2 signaling, its role in cellular processes like mitochondrial function, and the continued validation of the LRRK2 inhibition strategy for neurodegenerative disorders.[4][8]

References

The Biological Activity of CZC-25146 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CZC-25146 hydrochloride is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. This technical guide provides a comprehensive overview of the biological activity of CZC-25146, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and experimental workflows.

Core Biological Activity and Potency

CZC-25146 is a cell-permeable compound that demonstrates high potency against both wild-type LRRK2 and its pathogenic G2019S mutant, which is commonly associated with familial Parkinson's disease.[1][2][3][4] Its primary mechanism of action involves the inhibition of LRRK2 kinase activity, which has been shown to mitigate neurotoxicity in various preclinical models.[5]

Quantitative Potency and Efficacy

The inhibitory activity of CZC-25146 has been quantified through in vitro kinase assays and cell-based functional assays. The following tables summarize the key potency and efficacy data.

Target Assay Type IC50 (nM)
Human Wild-Type LRRK2Cell-free4.76[1][2][4][6]
Human G2019S Mutant LRRK2Cell-free6.87[1][2][4][6]

Table 1: In Vitro Inhibitory Potency of CZC-25146 against LRRK2.

Cellular Model Effect Measured EC50 (nM)
Primary Rodent Neurons (with G2019S LRRK2)Attenuation of Neuronal Injury~100[2][5]

Table 2: Cellular Efficacy of CZC-25146 in a Parkinson's Disease Model.

Kinase Selectivity Profile

While CZC-25146 is a potent LRRK2 inhibitor, it also exhibits activity against a small number of other kinases. Understanding this off-target profile is crucial for interpreting experimental results and predicting potential side effects.

Off-Target Kinase
PLK4
GAK
TNK1
CAMKK2
PIP4K2

Table 3: Known Off-Target Kinases of CZC-25146.[1][2][3]

Pharmacokinetic Properties

Pharmacokinetic studies in mice have demonstrated that CZC-25146 possesses favorable properties for in vivo research, although its ability to cross the blood-brain barrier is limited.[5][7]

Parameter Value Species
Volume of Distribution (Vd)5.4 L/kgMouse
Clearance2.3 L/hr/kgMouse
Blood-Brain Barrier Penetration4%Mouse[7]

Table 4: In Vivo Pharmacokinetic Parameters of CZC-25146 in Mice.[5]

Mechanism of Action: Neuroprotection via LRRK2 Inhibition

Mutations in the LRRK2 gene, particularly the G2019S mutation, lead to increased kinase activity, which is believed to contribute to neuronal damage and the pathology of Parkinson's disease. CZC-25146 exerts its neuroprotective effects by inhibiting this aberrant kinase activity.

G cluster_0 Pathogenic LRRK2 Signaling cluster_1 Therapeutic Intervention mutant_lrrk2 Mutant LRRK2 (e.g., G2019S) increased_activity Increased Kinase Activity mutant_lrrk2->increased_activity neuronal_injury Neuronal Injury & Death increased_activity->neuronal_injury inhibition Inhibition of Kinase Activity czc25146 CZC-25146 czc25146->inhibition neuroprotection Neuroprotection inhibition->neuroprotection G start Start reagents Prepare Reagents: - Recombinant LRRK2 (WT or G2019S) - Kinase Buffer - ATP - Substrate (e.g., LRRKtide) - CZC-25146 dilutions start->reagents incubation Incubate LRRK2 with CZC-25146 dilutions reagents->incubation reaction Initiate Kinase Reaction (add ATP and substrate) incubation->reaction stop Stop Reaction reaction->stop detection Detect Phosphorylation (e.g., ADP-Glo, LanthaScreen) stop->detection analysis Data Analysis: Calculate IC50 detection->analysis G culture Culture Primary Neurons (e.g., rodent cortical neurons) transfection Transfect Neurons with Mutant LRRK2 (e.g., G2019S) and a reporter (e.g., GFP) culture->transfection treatment Treat with CZC-25146 at various concentrations transfection->treatment incubation Incubate for a defined period (e.g., 48-72h) treatment->incubation imaging Acquire Images (fluorescence microscopy) incubation->imaging analysis Analyze Neuronal Morphology (e.g., neurite length, cell survival) imaging->analysis

References

CZC-25146 Hydrochloride: A Technical Guide for Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CZC-25146 hydrochloride, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), for researchers investigating novel therapeutic strategies for Parkinson's disease. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Core Compound Properties and Mechanism of Action

CZC-25146 is a potent, orally active, and cell-permeable small molecule inhibitor of LRRK2.[1][2] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making it a key therapeutic target.[1] CZC-25146 exerts its neuroprotective effects by inhibiting the kinase activity of both wild-type LRRK2 and its pathogenic mutant forms, such as G2019S.[1][2] The G2019S mutation, located in the kinase domain, leads to increased LRRK2 kinase activity and is the most common known pathogenic mutation. By blocking this aberrant kinase activity, CZC-25146 has been shown to prevent mutant LRRK2-induced neuronal injury and rescue neurite defects in in vitro models of Parkinson's disease.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating easy comparison and reference.

Table 1: In Vitro Potency and Efficacy

Target/AssayParameterValueReference
Wild-Type LRRK2 (human)IC504.76 nM[1][2]
G2019S Mutant LRRK2 (human)IC506.87 nM[1][2]
G2019S LRRK2-mediated toxicity in primary rodent neuronsEC50~100 nM[1][2]

Table 2: Kinase Selectivity Profile

Off-Target Kinases Inhibited
PLK4
GAK
TNK1
CAMKK2
PIP4K2C

Note: This list represents other kinases inhibited by CZC-25146, demonstrating its high selectivity for LRRK2.[1][2]

Table 3: In Vivo Pharmacokinetic Parameters in Mice

ParameterRouteDoseValueReference
Volume of Distribution (Vd)Intravenous1 mg/kg5.4 L/kg
Clearance (CL)Intravenous1 mg/kg2.3 L/hr/kg
Oral AdministrationOral5 mg/kgOrally Active[2]

Table 4: Safety Profile

AssayCell TypeConcentrationResultReference
CytotoxicityHuman Cortical NeuronsUp to 5 µM (7 days)No cytotoxicity observed[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving CZC-25146.

LRRK2 Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol is adapted from the methodology used to determine the IC50 values of CZC-25146.

Materials:

  • Recombinant human wild-type LRRK2 and G2019S LRRK2 enzymes

  • LRRKtide (a synthetic peptide substrate)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound dissolved in DMSO

  • TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-GST antibody and Alexa Fluor™ 647-labeled phospho-specific antibody)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of CZC-25146 in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add the diluted CZC-25146 or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the LRRK2 enzyme (either wild-type or G2019S mutant) to each well.

  • Add the LRRKtide substrate to each well.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for LRRK2.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the TR-FRET detection reagents (Eu-labeled antibody and Alexa Fluor™ 647-labeled phospho-specific antibody) to each well.

  • Incubate the plate in the dark at room temperature for 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Neuronal Viability and Neuroprotection Assay in Primary Neurons

This protocol describes how to assess the neuroprotective effects of CZC-25146 against mutant LRRK2-induced toxicity.

Materials:

  • Primary cortical neurons (from rat or human)

  • Neuronal culture medium

  • Plasmids encoding eGFP and human LRRK2 (wild-type, G2019S, or other mutants)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound dissolved in DMSO

  • Microscopy imaging system

Procedure:

  • Culture primary cortical neurons on appropriate substrates (e.g., poly-D-lysine coated plates).

  • On day in vitro (DIV) 14, co-transfect the neurons with plasmids encoding eGFP and a LRRK2 construct (e.g., G2019S-LRRK2) using a suitable transfection reagent.

  • Immediately after transfection, treat the neurons with various concentrations of CZC-25146 or DMSO (vehicle control).

  • Incubate the cells for 48-72 hours.

  • Acquire images of the eGFP-positive neurons using a fluorescence microscope.

  • Assess neuronal viability by counting the number of surviving eGFP-positive neurons. A viable neuron is typically defined as having a smooth cell body and at least one neurite twice the length of the cell body.

  • Quantify the percentage of viable neurons in each treatment group relative to the control group.

  • Plot the percentage of neuroprotection against the logarithm of the CZC-25146 concentration and determine the EC50 value.

Neurite Outgrowth Assay in Human Neurons

This protocol details the methodology to evaluate the effect of CZC-25146 on neurite morphology in the context of mutant LRRK2 expression.

Materials:

  • Primary human cortical neurons

  • Neuronal culture medium

  • Plasmids encoding GFP and human LRRK2 (wild-type or mutants)

  • Transfection reagent

  • This compound dissolved in DMSO

  • High-content imaging system and analysis software

Procedure:

  • Culture and transfect primary human neurons as described in the neuroprotection assay.

  • Treat the transfected neurons with CZC-25146 or DMSO.

  • After the desired incubation period (e.g., 72 hours), fix the cells with 4% paraformaldehyde.

  • Stain the cells if necessary (e.g., with an antibody against a neuronal marker like β-III tubulin).

  • Acquire images using a high-content imaging system.

  • Use automated image analysis software to quantify neurite length and branching complexity of GFP-positive neurons.

  • Compare the neurite morphology parameters between different treatment groups to assess the ability of CZC-25146 to rescue mutant LRRK2-induced neurite defects.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key concepts related to CZC-25146 research.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Pathological Events LRRK2_Monomer Inactive LRRK2 (Monomer) GTP_GDP GTP/GDP Binding LRRK2_Monomer->GTP_GDP LRRK2_Dimer Active LRRK2 (Dimer at Membrane) LRRK2_Kinase LRRK2 Kinase Domain LRRK2_Dimer->LRRK2_Kinase GTP_GDP->LRRK2_Dimer ADP ADP LRRK2_Kinase->ADP pSubstrate Phosphorylated Substrate LRRK2_Kinase->pSubstrate Phosphorylation ATP ATP ATP->LRRK2_Kinase Substrate Substrate (e.g., Rab GTPases) Substrate->LRRK2_Kinase Neuronal_Injury Neuronal Injury & Neurite Defects pSubstrate->Neuronal_Injury Alpha_Synuclein α-Synuclein Aggregation pSubstrate->Alpha_Synuclein Autophagy_Dysfunction Autophagy Dysfunction pSubstrate->Autophagy_Dysfunction Mitochondrial_Dysfunction Mitochondrial Dysfunction pSubstrate->Mitochondrial_Dysfunction CZC_25146 CZC-25146 Hydrochloride CZC_25146->LRRK2_Kinase Inhibition

Caption: LRRK2 Signaling Pathway and Inhibition by CZC-25146.

Experimental_Workflow_Neuroprotection Start Day 0: Plate Primary Neurons Transfection Day 14: Co-transfect with eGFP and LRRK2 plasmids Start->Transfection Treatment Add CZC-25146 or DMSO (Vehicle) Transfection->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Imaging Acquire Images of eGFP-positive neurons Incubation->Imaging Analysis Quantify Neuronal Viability Imaging->Analysis Result Determine EC50 for Neuroprotection Analysis->Result

Caption: Experimental Workflow for Neuroprotection Assay.

Logical_Relationship_Drug_Discovery Target_ID Target Identification (LRRK2 in PD) HTS High-Throughput Screening Target_ID->HTS Lead_Gen Lead Generation (e.g., Sunitinib analog) HTS->Lead_Gen Lead_Opt Lead Optimization (Chemoproteomics) Lead_Gen->Lead_Opt Candidate Candidate Selection (CZC-25146) Lead_Opt->Candidate Preclinical Preclinical Studies (In Vitro & In Vivo) Candidate->Preclinical Clinical Clinical Trials (Future Prospect) Preclinical->Clinical

Caption: Logical Flow of LRRK2 Inhibitor Drug Discovery.

References

The LRRK2 Inhibitor CZC-25146 Hydrochloride: A Novel Approach to Enhancing Alpha-1-Antitrypsin Secretion

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Alpha-1-antitrypsin deficiency (AATD) is a genetic disorder characterized by the accumulation of misfolded alpha-1-antitrypsin (A1AT) protein in hepatocytes, leading to liver damage and reduced secretion of functional A1AT, which in turn causes lung disease. Recent research has identified CZC-25146 hydrochloride, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), as a promising therapeutic candidate. This technical guide provides an in-depth overview of the mechanism of action of CZC-25146, its effects on A1AT secretion, and the experimental methodologies used to evaluate its efficacy.

Introduction

Alpha-1-antitrypsin (A1AT) is a serine protease inhibitor primarily synthesized in the liver. The most common disease-causing mutation is the 'Z' allele (PiZ), which results in the production of a misfolded protein (Z-A1AT) that polymerizes and aggregates within the endoplasmic reticulum of hepatocytes. This intracellular accumulation is cytotoxic to the liver, while the subsequent deficiency of circulating A1AT leaves the lungs vulnerable to damage from neutrophil elastase.

Current therapeutic strategies for AATD-associated lung disease involve augmentation therapy with plasma-derived A1AT. However, there is no approved treatment that addresses the underlying cause of the liver disease. This compound has emerged as a novel small molecule that targets the cellular mechanisms responsible for the clearance of Z-A1AT polymers, thereby increasing the secretion of functional A1AT.

Mechanism of Action of this compound

CZC-25146 is a potent and orally active inhibitor of LRRK2, with IC50 values of 4.76 nM for wild-type LRRK2 and 6.87 nM for the G2019S mutant.[1][2][3] The therapeutic effect of CZC-25146 in the context of AATD is not directly related to its LRRK2 kinase activity but rather to the downstream induction of autophagy.[4][5][6]

The proposed mechanism is as follows:

  • Inhibition of LRRK2: CZC-25146 selectively inhibits the kinase activity of LRRK2.

  • Induction of Autophagy: Inhibition of LRRK2 kinase activity stimulates the cellular process of autophagy.[4][6] This has been confirmed by observing increased levels of autophagy markers such as LC3 in treated cells and animal models.[1]

  • Clearance of Z-A1AT Polymers: The induced autophagy facilitates the degradation and clearance of the toxic Z-A1AT polymers that accumulate in hepatocytes.[1][4][5]

  • Increased A1AT Secretion: By reducing the intracellular burden of Z-A1AT polymers, CZC-25146 restores the normal secretion of monomeric, functional A1AT.[1][4][5]

This mechanism addresses both the liver pathology (by clearing toxic polymers) and has the potential to ameliorate the lung disease (by increasing circulating functional A1AT).

Data Presentation

The following tables summarize the quantitative data from in vitro and in vivo studies on the effects of this compound.

Table 1: In Vitro Efficacy of CZC-25146
Cell ModelConcentration(s)DurationKey FindingsReference(s)
Patient-derived iPSC-Hepatocytes14.3 and 28.6 μM48 hoursMarked reduction in Z-A1AT polymer load and restoration of A1AT secretion without compromising cell viability.[1]
Patient-derived iPSC-HepatocytesNot specified24 hoursDose-dependent reduction of Z-A1AT polymer load across three different patient cell lines.[1]
CHO-K1 CellsNot specifiedNot specifiedDose-dependent reduction in Z-A1AT polymer levels.[1]
Table 2: In Vivo Efficacy of CZC-25146
Animal ModelDosageDurationKey FindingsReference(s)
PiZ Mouse Model250 mg/kg (p.o.)14 daysSignificant reduction in Z-A1AT polymer levels from 60% in the control group to 37% in the treated group.[2]
PiZ Mouse ModelNot specifiedNot specifiedReduction in Z-A1AT polymer load and inflammation.[1][4]
Table 3: Pharmacokinetic Properties of CZC-25146 in Mice
Route of AdministrationDosageKey Pharmacokinetic ParametersReference(s)
Intravenous (i.v.)1 mg/kgExhibits relatively good pharmacokinetic properties with extensive distribution.[2]
Oral (p.o.)5 mg/kgOrally active.[2]

Experimental Protocols

This section outlines the key experimental methodologies employed in the evaluation of CZC-25146.

Cell Models
  • Patient-derived Induced Pluripotent Stem Cell (iPSC)-Hepatocytes: iPSCs were generated from patients with PiZZ AATD and differentiated into hepatocytes. These cells endogenously express the Z-A1AT protein and form intracellular polymers, providing a physiologically relevant in vitro model.[1][4]

  • Chinese Hamster Ovary (CHO)-K1 Cells: These cells were engineered to express Z-A1AT and used for screening and validation studies.[1]

Animal Model
  • PiZ Mouse Model: This transgenic mouse model expresses the human Z-A1AT gene, leading to the accumulation of Z-A1AT polymers in hepatocytes and recapitulating the liver pathology of AATD.[1][4][5]

Key Assays
  • Quantification of Z-A1AT Polymers:

    • Immunoprecipitation and Immunoblotting: Cell lysates were subjected to immunoprecipitation using a polymer-specific monoclonal antibody (2C1), followed by immunoblotting to quantify the levels of both soluble and insoluble Z-A1AT polymers.[1]

    • Immunofluorescence: Cells were stained with antibodies against A1AT to visualize and quantify intracellular polymer accumulation.[1]

    • Histology and Immunohistochemistry: Liver sections from PiZ mice were analyzed for the presence of Z-A1AT polymer inclusions.[1][4]

  • Measurement of A1AT Secretion:

    • The concentration of human A1AT in the cell culture medium was quantified, likely using an enzyme-linked immunosorbent assay (ELISA), to assess the rate of secretion.

  • Assessment of Autophagy:

    • Immunoblotting and Immunofluorescence: The levels of autophagy-related proteins, such as LC3, were measured to monitor the induction of autophagy.[1][4]

    • Immunohistochemistry: Liver sections from PiZ mice were stained for LC3 to confirm the induction of autophagy in vivo.[1]

  • Cell Viability Assays:

    • Standard assays were performed to ensure that the observed effects of CZC-25146 were not due to cytotoxicity.[1]

Visualizations

Signaling Pathway of CZC-25146 in A1ATD

G cluster_cell Hepatocyte CZC CZC-25146 hydrochloride LRRK2 LRRK2 Kinase CZC->LRRK2 Inhibits Autophagy Autophagy Induction LRRK2->Autophagy Negative Regulation Clearance Polymer Clearance Autophagy->Clearance Polymer Z-A1AT Polymer Accumulation Polymer->Clearance Secretion Functional A1AT Secretion Clearance->Secretion Promotes G cluster_assays Endpoint Assays start Patient-derived iPSC-Hepatocytes (PiZZ Genotype) treatment Treatment with This compound start->treatment incubation Incubation (e.g., 48 hours) treatment->incubation polymer_assay Z-A1AT Polymer Quantification (Immunoblot/IF) incubation->polymer_assay secretion_assay A1AT Secretion Measurement (ELISA) incubation->secretion_assay autophagy_assay Autophagy Marker Analysis (LC3) incubation->autophagy_assay viability_assay Cell Viability Assay incubation->viability_assay G cluster_groups Treatment Groups cluster_analysis Analysis start PiZ Mouse Model control Vehicle Control start->control treated CZC-25146 (e.g., 250 mg/kg/day) start->treated dosing Oral Dosing (e.g., 14 days) control->dosing treated->dosing liver_harvest Liver Harvest dosing->liver_harvest histology Histology & Immunohistochemistry (Z-A1AT, LC3) liver_harvest->histology

References

The Discovery and Synthesis of CZC-25146 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CZC-25146 hydrochloride is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease and other neurodegenerative disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. It includes a detailed synthesis protocol, comprehensive quantitative data on its inhibitory activity and cellular effects, and a thorough examination of the LRRK2 signaling pathway it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery of CZC-25146

The discovery of CZC-25146 was the result of a chemoproteomics-based approach aimed at identifying potent and selective LRRK2 inhibitors.[1] This strategy involved the use of broad-spectrum kinase inhibitors as probes to capture and identify their protein targets from complex biological samples. Through iterative medicinal chemistry efforts guided by selectivity and potency profiling, CZC-25146 emerged as a lead compound with desirable pharmacokinetic properties.[1]

Synthesis of this compound

The synthesis of CZC-25146, chemically named N-[2-[[5-fluoro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]-methanesulfonamide, is a multi-step process. The hydrochloride salt is typically formed in the final step to improve solubility and stability.

Experimental Protocol: Synthesis of CZC-25146

Step 1: Synthesis of 4-chloro-5-fluoro-N-(2-methoxy-4-morpholinophenyl)pyrimidin-2-amine

  • To a solution of 2,4-dichloro-5-fluoropyrimidine and 2-methoxy-4-morpholinoaniline in a suitable solvent such as isopropanol, a base like N,N-diisopropylethylamine is added.

  • The reaction mixture is heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization or column chromatography.

Step 2: Synthesis of N4-(2-(methylsulfonamido)phenyl)-5-fluoro-N2-(2-methoxy-4-morpholinophenyl)pyrimidine-2,4-diamine (CZC-25146)

  • The intermediate from Step 1 is reacted with N-(2-aminophenyl)methanesulfonamide in the presence of a palladium catalyst, such as Pd2(dba)3, and a phosphine ligand, for instance, Xantphos.

  • A base, such as cesium carbonate, is added to the reaction mixture in a solvent like 1,4-dioxane.

  • The mixture is heated at an elevated temperature under an inert atmosphere (e.g., argon or nitrogen) for an extended period.

  • After completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified using column chromatography.

Step 3: Formation of this compound

  • The purified CZC-25146 free base is dissolved in a suitable solvent, such as a mixture of dichloromethane and methanol.

  • A solution of hydrochloric acid in diethyl ether or isopropanol is added dropwise to the solution of the free base with stirring.

  • The resulting precipitate, this compound, is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

Quantitative Data

The following tables summarize the key quantitative data for CZC-25146.

Table 1: In Vitro Inhibitory Activity of CZC-25146

TargetIC50 (nM)Assay Type
Wild-type LRRK24.76[2][3][4]Cell-free kinase assay
G2019S LRRK26.87[2][3]Cell-free kinase assay
PLK4Potent InhibitionKinase panel screening
GAKPotent InhibitionKinase panel screening
TNK1Potent InhibitionKinase panel screening
CAMKK2Potent InhibitionKinase panel screening
PIP4K2CPotent InhibitionKinase panel screening

Table 2: Cellular Activity of CZC-25146

ParameterEC50Cell TypeAssay
Neuroprotection (G2019S LRRK2-induced toxicity)~100 nM[2]Primary rodent cortical neuronsNeurite outgrowth and cell viability
Rescue of neurite defects (G2019S LRRK2)-Primary human neuronsNeurite length analysis

Table 3: Pharmacokinetic Properties of CZC-25146 in Mice

ParameterValueRoute of Administration
Intravenous (IV) Dosage1 mg/kg[2]Single dose
Oral (PO) Dosage5 mg/kg[2]Single dose

Mechanism of Action and Signaling Pathway

CZC-25146 exerts its biological effects primarily through the inhibition of LRRK2 kinase activity. LRRK2 is a complex, multi-domain protein that plays a role in various cellular processes, and its hyperactivity due to mutations is a major cause of familial Parkinson's disease.

LRRK2 Signaling Pathway

The diagram below illustrates the central role of LRRK2 in cellular signaling and the point of intervention by CZC-25146. Pathogenic mutations, such as G2019S, enhance the kinase activity of LRRK2, leading to increased phosphorylation of its substrates, including a subset of Rab GTPases. This aberrant phosphorylation disrupts downstream cellular processes such as vesicular trafficking, autophagy, and lysosomal function, ultimately contributing to neuronal dysfunction and degeneration. CZC-25146, by selectively inhibiting LRRK2's kinase activity, aims to restore these processes to their normal state.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects G2019S G2019S Mutation LRRK2 LRRK2 G2019S->LRRK2 Hyperactivates Kinase Domain Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylates Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates Autophagy Autophagy Rab_GTPases->Autophagy Regulates Lysosomal_Function Lysosomal Function Rab_GTPases->Lysosomal_Function Regulates Neuronal_Dysfunction Neuronal Dysfunction Vesicular_Trafficking->Neuronal_Dysfunction Autophagy->Neuronal_Dysfunction Lysosomal_Function->Neuronal_Dysfunction Neurodegeneration Neurodegeneration Neuronal_Dysfunction->Neurodegeneration CZC25146 CZC-25146 CZC25146->LRRK2 Inhibits Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of CZC-25146 D Add CZC-25146 dilutions to wells A->D B Prepare reaction buffer with recombinant LRRK2 enzyme E Add LRRK2 enzyme to wells B->E C Prepare substrate solution (e.g., LRRKtide) and ATP F Initiate reaction by adding substrate and ATP C->F D->E E->F G Incubate at room temperature F->G H Stop reaction and measure substrate phosphorylation (e.g., ADP-Glo, TR-FRET) G->H I Plot dose-response curve H->I J Calculate IC50 value I->J Neurite_Outgrowth_Workflow cluster_culture Cell Culture & Transfection cluster_treatment Treatment cluster_analysis Imaging & Analysis A Plate primary neurons (e.g., cortical neurons) B Transfect neurons with mutant LRRK2 (e.g., G2019S) and a fluorescent reporter (e.g., GFP) A->B C Treat transfected neurons with varying concentrations of CZC-25146 B->C D Incubate for a defined period (e.g., 48-72 hours) C->D E Fix and stain cells D->E F Acquire images using high-content microscopy E->F G Quantify neurite length and branching using automated image analysis software F->G H Assess cell viability F->H I Determine neuroprotective effect G->I H->I

References

CZC-25146 Hydrochloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CZC-25146 hydrochloride is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease and other neurodegenerative disorders. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and biological activity of this compound. Detailed experimental protocols and data are presented to facilitate its use in research and drug development.

Chemical Structure and Properties

This compound is the hydrochloride salt of CZC-25146. The chemical properties of both the free base and the hydrochloride salt are summarized below.

PropertyValue (CZC-25146)Value (this compound)Reference
Chemical Name N-[2-[[5-Fluoro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamideN/A[1]
CAS Number 1191911-26-81330003-04-7[2],[3]
Molecular Formula C₂₂H₂₅FN₆O₄SC₂₂H₂₆ClFN₆O₄S[2],[3]
Molecular Weight 488.54 g/mol 525.00 g/mol [2],[3]
SMILES COC1=CC(N2CCOCC2)=CC=C1NC3=NC=C(F)C(NC4=CC=CC=C4NS(C)(=O)=O)=N3CS(=O)(NC1=CC=CC=C1NC2=NC(NC3=CC=C(N4CCOCC4)C=C3OC)=NC=C2F)=O.Cl[1],[3]
Solubility Soluble to 100 mM in DMSO10 mM in DMSO[2],[3]
Purity ≥98% (HPLC)≥98% (HPLC)[2],[3]

Mechanism of Action: LRRK2 Inhibition and Autophagy Induction

CZC-25146 is a potent, ATP-competitive inhibitor of LRRK2 kinase activity. It exhibits high selectivity for LRRK2 over a broad panel of other kinases.[1] The primary mechanism through which CZC-25146 exerts its neuroprotective and therapeutic effects is by inhibiting the kinase activity of LRRK2, which in turn leads to the induction of autophagy.[4][5]

Mutations in the LRRK2 gene are a major cause of familial Parkinson's disease, and the G2019S mutation, in particular, leads to increased kinase activity.[6] This aberrant kinase activity is linked to neuronal toxicity and cell death.[7] By inhibiting LRRK2, CZC-25146 mitigates this toxicity.

Recent studies have elucidated that the inhibition of LRRK2 by compounds like CZC-25146 promotes the clearance of protein aggregates, such as mutant alpha-1 antitrypsin (AAT), through the induction of autophagy.[4][5] Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins.

The signaling pathway below illustrates the proposed mechanism of action of CZC-25146.

LRRK2_Autophagy_Pathway cluster_0 Cellular Stress / Mutant LRRK2 cluster_1 CZC-25146 Action cluster_2 Autophagy Pathway LRRK2 Mutant LRRK2 (e.g., G2019S) Autophagy Autophagy Induction LRRK2->Autophagy Inhibits CZC25146 CZC-25146 CZC25146->LRRK2 Inhibits Autophagosome Autophagosome Formation Autophagy->Autophagosome Autolysosome Autolysosome (Degradation of Cargo) Autophagosome->Autolysosome + Lysosome Lysosome Lysosome->Autolysosome Clearance Clearance of Protein Aggregates Autolysosome->Clearance

Caption: LRRK2-Autophagy Signaling Pathway.

Biological Activity and Efficacy

In Vitro Kinase Inhibition

CZC-25146 is a highly potent inhibitor of both wild-type LRRK2 and the pathogenic G2019S mutant.

TargetIC₅₀ (nM)Reference
Wild-Type LRRK24.76[8]
G2019S LRRK26.87[8]

Besides LRRK2, CZC-25146 has been shown to inhibit other kinases, although with lower potency. These include PLK4, GAK, TNK1, CAMKK2, and PIP4K2C.[2]

Neuroprotective Effects in Neuronal Cultures

CZC-25146 has been demonstrated to protect against mutant LRRK2-induced neuronal injury and neurite shortening in primary neuronal cultures.

Cell TypeEffectEC₅₀ (nM)Reference
Rat Primary Cortical NeuronsAttenuation of G2019S LRRK2-induced toxicity~100[9]
Human Primary Cortical NeuronsRescue of G2019S LRRK2-induced neurite defectsNot reported[9]
Reduction of Alpha-1 Antitrypsin Polymers

In a model of Alpha-1 Antitrypsin Deficiency (A1ATD), CZC-25146 was shown to reduce the load of mutant AAT (ATZ) polymers and restore AAT secretion in induced pluripotent stem cell (iPSC)-derived hepatocytes.[4]

Cell ModelTreatmentEffectReference
iPSC-Hepatocytes (A1ATD)CZC-25146 (14.3 and 28.6 µM; 48h)Markedly reduced ATZ polymer load and restored AAT secretion[4]

Experimental Protocols

Neurite Outgrowth Assay in Primary Neurons

This protocol is adapted from Ramsden et al., 2011.[9]

Objective: To assess the effect of CZC-25146 on neurite length in primary neurons expressing mutant LRRK2.

Materials:

  • Primary cortical neurons (rat or human)

  • Neurobasal medium supplemented with B27 and GlutaMAX (Invitrogen)

  • Lipofectamine 2000 (Invitrogen)

  • Plasmids: eGFP (for neurite tracing), LRRK2 (wild-type, G2019S, or R1441C mutants)

  • This compound

  • DMSO (vehicle control)

  • 96-well imaging plates (e.g., Corning)

  • High-content imaging system

Procedure:

  • Cell Plating: Plate primary cortical neurons in 96-well imaging plates at a suitable density.

  • Transfection: At days in vitro (DIV) 14, co-transfect neurons with eGFP and LRRK2 constructs (1:15 molar ratio) using Lipofectamine 2000 according to the manufacturer's instructions.

  • Treatment: Immediately after transfection, treat the cells with varying concentrations of CZC-25146 or DMSO vehicle control.

  • Incubation: Incubate the cells for 48-72 hours.

  • Imaging: Acquire images of the eGFP-expressing neurons using a high-content imaging system.

  • Analysis: Quantify the average neurite length per neuron using an automated image analysis software.

Neurite_Outgrowth_Workflow A Plate Primary Neurons B Transfect with eGFP + LRRK2 constructs A->B C Treat with CZC-25146 or Vehicle B->C D Incubate (48-72h) C->D E Image Acquisition (High-Content) D->E F Quantify Neurite Length E->F

Caption: Experimental Workflow for Neurite Outgrowth Assay.
Autophagy Induction Assay (Immunoblotting)

This protocol is a general procedure for assessing autophagy induction by monitoring LC3-II levels.

Objective: To determine if CZC-25146 induces autophagy by measuring the conversion of LC3-I to LC3-II.

Materials:

  • Cell line of interest (e.g., SH-SY5Y, HeLa)

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3B, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment: Plate cells and treat with CZC-25146 at various concentrations and time points. Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies (anti-LC3B and anti-GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities for LC3-II and normalize to the loading control (GAPDH). An increase in the LC3-II/GAPDH ratio indicates autophagy induction.

Conclusion

This compound is a valuable research tool for studying the role of LRRK2 in normal physiology and disease. Its high potency and selectivity, coupled with its demonstrated efficacy in cellular models of neurodegeneration and proteinopathy, make it a promising lead compound for the development of novel therapeutics. The experimental protocols provided in this guide are intended to facilitate further investigation into the biological effects and therapeutic potential of this compound.

Disclaimer: this compound is for research use only and is not intended for human use.

References

CZC-25146 Hydrochloride: A Comprehensive Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-25146 hydrochloride is a potent, selective, and cell-permeable inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1] Mutations and hyperactivity of LRRK2 are strongly associated with the pathogenesis of Parkinson's disease, making it a key therapeutic target.[2] Understanding the selectivity of kinase inhibitors is paramount in drug development to minimize off-target effects and potential toxicity. This technical guide provides an in-depth analysis of the kinase selectivity profile of CZC-25146, based on available research data.

Data Presentation: Kinase Inhibition Profile of CZC-25146

CZC-25146 exhibits high potency for both wild-type LRRK2 and the common pathogenic G2019S mutant.[1][3] Its selectivity was rigorously assessed against a broad panel of 184 different protein kinases and one lipid kinase. The compound was found to have a remarkably clean profile, potently inhibiting only a small number of other kinases.[1]

Target KinaseIC50 (nM)Comments
Primary Targets
LRRK2 (Wild-Type)4.76[3]Potent inhibition of the wild-type enzyme.
LRRK2 (G2019S Mutant)6.87[3]Potent inhibition of the key pathogenic mutant.
Secondary Targets (Off-Targets)
PLK4 (Polo-like kinase 4)High Potency[1]IC50 value determined to be in the high potency range.
GAK (Cyclin G-associated kinase)High Potency[1]IC50 value determined to be in the high potency range.
TNK1 (Tyrosine kinase non-receptor 1)High Potency[1]IC50 value determined to be in the high potency range.
CAMKK2 (Calcium/calmodulin-dependent protein kinase kinase 2)High Potency[1]IC50 value determined to be in the high potency range.
PIP4K2C (Phosphatidylinositol-5-phosphate 4-kinase, type II, gamma)High Potency[1]IC50 value determined to be in the high potency range.

Experimental Protocols

The selectivity and potency of CZC-25146 were determined using state-of-the-art methodologies, primarily quantitative chemoproteomics and time-resolved fluorescence resonance energy transfer (TR-FRET) assays.

Quantitative Chemoproteomics for Kinase Selectivity Profiling

This method was employed to assess the selectivity of CZC-25146 across a broad spectrum of the kinome.[1]

Objective: To identify the kinases that bind to CZC-25146 from a complex protein mixture, such as a cell lysate.

Methodology:

  • Affinity Matrix Preparation: A linkable analog of a broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., Sepharose beads) to create an affinity matrix ("Kinobeads"). This matrix can capture a large number of kinases from a lysate.[1]

  • Cell Lysate Preparation: Human cell lines (e.g., HeLa, Jurkat, Ramos) or mouse brain tissue are lysed to release the proteome, including the native kinases.[1]

  • Competitive Binding: The cell lysate is incubated with the affinity matrix in the presence of varying concentrations of the free test compound (CZC-25146). CZC-25146 will compete with the immobilized ligand for binding to its target kinases.

  • Enrichment and Digestion: The beads are washed to remove non-specifically bound proteins. The captured proteins are then digested into smaller peptides, often directly on the beads.

  • Quantitative Mass Spectrometry (LC-MS/MS): The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The abundance of each identified kinase peptide is quantified.

  • Data Analysis and IC50 Determination: By comparing the amount of each kinase captured at different concentrations of CZC-25146 to a control (e.g., DMSO), a dose-response curve can be generated for each kinase. From this curve, the IC50 value, representing the concentration of CZC-25146 required to inhibit 50% of the kinase binding to the affinity matrix, is calculated.[1]

TR-FRET Assay for LRRK2 Kinase Activity

A time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase activity assay was used to determine the IC50 values for LRRK2.[1]

Objective: To measure the direct inhibitory effect of CZC-25146 on the enzymatic activity of LRRK2.

Methodology:

  • Assay Components: The assay typically includes a recombinant LRRK2 enzyme (wild-type or mutant), a specific peptide substrate that can be phosphorylated by LRRK2, and ATP as the phosphate donor. The substrate is often labeled with a fluorescent acceptor, and a europium-labeled antibody that specifically recognizes the phosphorylated substrate serves as the fluorescent donor.

  • Kinase Reaction: The LRRK2 enzyme is incubated with the substrate and ATP in the presence of a dilution series of CZC-25146 or a DMSO control. The ATP concentration is typically kept close to the Michaelis constant (Km) of the enzyme.[1]

  • Detection: After the kinase reaction, the europium-labeled anti-phospho-substrate antibody is added. If the substrate has been phosphorylated by LRRK2, the antibody will bind, bringing the europium donor and the fluorescent acceptor into close proximity.

  • FRET Signal Generation: Excitation of the europium donor with a light source results in energy transfer to the acceptor, which then emits light at a different wavelength. This FRET signal is time-resolved to reduce background fluorescence.

  • Data Analysis and IC50 Calculation: The intensity of the FRET signal is proportional to the amount of phosphorylated substrate, and thus to the LRRK2 kinase activity. The signal is measured for each concentration of CZC-25146, and the data is used to generate a dose-response curve from which the IC50 value is determined.[1]

Mandatory Visualizations

experimental_workflow cluster_chemoproteomics Quantitative Chemoproteomics cluster_trfret TR-FRET Kinase Assay lysate Cell/Tissue Lysate incubation Competitive Incubation with CZC-25146 lysate->incubation kinobeads Kinase Affinity Beads kinobeads->incubation wash Wash & Elute incubation->wash digest On-Bead Digestion wash->digest lcms LC-MS/MS Analysis digest->lcms data_analysis_cp IC50 Determination lcms->data_analysis_cp enzyme LRRK2 Enzyme kinase_reaction Kinase Reaction enzyme->kinase_reaction substrate Fluorescent Substrate substrate->kinase_reaction atp ATP atp->kinase_reaction inhibitor CZC-25146 Dilution inhibitor->kinase_reaction detection Add Eu-Antibody & Detect kinase_reaction->detection data_analysis_tf IC50 Determination detection->data_analysis_tf

Caption: Experimental workflows for determining kinase selectivity and potency.

signaling_pathway cluster_reaction LRRK2 LRRK2 Kinase Substrate_phos Substrate-P (phosphorylated) LRRK2->Substrate_phos ADP ADP LRRK2->ADP Substrate_unphos Substrate (unphosphorylated) Substrate_unphos->LRRK2 Downstream Downstream Cellular Effects (e.g., Neurite Outgrowth) Substrate_phos->Downstream CZC25146 CZC-25146 CZC25146->LRRK2 Inhibition ATP ATP ATP->LRRK2

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of CZC-25146.

References

off-target effects of CZC-25146 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Off-Target Effects of CZC-25146 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

CZC-25146 is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key target in research for neurodegenerative diseases such as Parkinson's.[1] While demonstrating high affinity for its primary target, comprehensive profiling has revealed interactions with a small number of other kinases. Understanding these off-target effects is crucial for the precise interpretation of experimental results and for the continued development of safe and effective therapeutics. This guide provides a detailed overview of the known off-target profile of this compound, the experimental methodologies used for its determination, and the signaling pathways associated with the identified off-target kinases.

On-Target and Off-Target Profile of CZC-25146

CZC-25146 was identified as a highly potent inhibitor of both wild-type LRRK2 and the G2019S mutant, with IC50 values in the low nanomolar range.[2] Its selectivity was assessed using a competitive chemoproteomics approach, which revealed a very clean profile with high-potency inhibition of only five other kinases.[2][3]

Quantitative Data Summary

The following table summarizes the known on-target and off-target activities of CZC-25146.

TargetTarget TypeAssay TypeIC50 (nM)Potency DescriptionReference
LRRK2 (wild-type) On-TargetTR-FRET4.76High[2]
LRRK2 (G2019S mutant) On-TargetTR-FRET6.87High[2]
PLK4 Off-TargetChemoproteomicsNot ReportedHigh Potency[2][3]
GAK Off-TargetChemoproteomicsNot ReportedHigh Potency[2][3]
TNK1 Off-TargetChemoproteomicsNot ReportedHigh Potency[2][3]
CAMKK2 Off-TargetChemoproteomicsNot ReportedHigh Potency[2][3]
PIP4K2C Off-TargetChemoproteomicsNot ReportedHigh Potency[2][3]

Note: TR-FRET stands for Time-Resolved Fluorescence Resonance Energy Transfer. The off-target inhibition was determined to be of "high potency" in the primary literature, but specific IC50 values were not provided.[2][3]

Experimental Protocols

The determination of the target selectivity of CZC-25146 was primarily achieved through a quantitative chemoproteomics strategy using a "Kinobeads" affinity matrix.[2]

Chemoproteomics-Based Kinase Selectivity Profiling (Kinobeads)

This methodology allows for the assessment of a compound's binding to a large number of endogenous kinases in a cellular lysate, thus providing a more physiologically relevant profile than assays using recombinant enzymes.[4][5]

Objective: To determine the kinase selectivity profile of CZC-25146 in a competitive binding format.

Methodology:

  • Lysate Preparation:

    • Human cell lines (e.g., HeLa, Jurkat, Ramos) and mouse brain tissue are lysed to produce extracts containing a wide range of endogenous kinases.[2]

  • Competitive Binding:

    • Aliquots of the cell lysate are incubated with varying concentrations of free this compound (or vehicle control) to allow the compound to bind to its target kinases.[6]

  • Affinity Enrichment:

    • The pre-incubated lysates are then exposed to "Kinobeads," which are sepharose beads with immobilized, non-selective, ATP-competitive kinase inhibitors.[6][7][8]

    • Kinases in the lysate that have not been bound by CZC-25146 will bind to the Kinobeads.

  • Elution and Digestion:

    • The Kinobeads are washed to remove non-specifically bound proteins.

    • The captured kinases are then eluted from the beads.

    • The eluted proteins are digested, typically with trypsin, to generate peptides.

  • Quantitative Mass Spectrometry:

    • The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

    • The relative abundance of each kinase is quantified across the different concentrations of CZC-25146.

  • Data Analysis:

    • A dose-dependent decrease in the amount of a particular kinase captured by the Kinobeads indicates that CZC-25146 is binding to that kinase and preventing its interaction with the affinity matrix.[6]

    • Concentration-response curves are generated to determine the potency of interaction (often expressed as an IC50 value).[2]

experimental_workflow cluster_prep Sample Preparation cluster_assay Competitive Binding Assay cluster_analysis Analysis Lysate Cell/Tissue Lysate Incubation Incubation of Lysate with CZC-25146 Lysate->Incubation Compound CZC-25146 (Varying Concentrations) Compound->Incubation Kinobeads Addition of Kinobeads Incubation->Kinobeads Enrichment Affinity Enrichment of Unbound Kinases Kinobeads->Enrichment Elution Elution and Digestion Enrichment->Elution LCMS LC-MS/MS Analysis Elution->LCMS Data Data Analysis (Dose-Response Curves) LCMS->Data

Experimental workflow for Kinobeads-based selectivity profiling.

Signaling Pathways of Off-Target Kinases

The following sections detail the primary signaling pathways and functions of the identified off-target kinases of CZC-25146. Inhibition of these kinases may lead to unintended biological consequences.

Polo-Like Kinase 4 (PLK4)

PLK4 is a master regulator of centriole duplication, a critical process for the formation of the mitotic spindle and the maintenance of genomic stability.[9] Its activity is tightly regulated throughout the cell cycle. Dysregulation of PLK4 can lead to centrosome amplification, which is a hallmark of many cancers.[9]

PLK4_pathway cluster_regulation Regulation PLK4 PLK4 CentrioleDup Centriole Duplication PLK4->CentrioleDup MitoticSpindle Mitotic Spindle Formation CentrioleDup->MitoticSpindle GenomicStability Genomic Stability MitoticSpindle->GenomicStability p53 p53/p21 p53->PLK4 represses ATR_CHEK1 ATR/CHEK1 Pathway ATR_CHEK1->PLK4 activates

Simplified signaling overview for PLK4.
Cyclin G-associated kinase (GAK)

GAK is a serine/threonine kinase involved in clathrin-mediated membrane trafficking.[10] It plays a crucial role in the uncoating of clathrin-coated vesicles at the plasma membrane and the trans-Golgi network.[10] Additionally, GAK has been implicated in the regulation of mitotic progression and centrosome integrity.[10]

GAK_pathway GAK GAK Clathrin Clathrin-Coated Vesicles GAK->Clathrin regulates Mitosis Mitotic Progression GAK->Mitosis Uncoating Vesicle Uncoating Clathrin->Uncoating MembraneTrafficking Membrane Trafficking Uncoating->MembraneTrafficking

Key functions of GAK in cellular processes.
Tyrosine-protein kinase TNK1

TNK1 is a non-receptor tyrosine kinase that has been shown to negatively regulate cell growth and may act as a tumor suppressor.[1] It can inhibit the Ras-MAPK signaling pathway and has been implicated in TNFα-induced apoptosis by blocking NF-κB activation.[1][3]

TNK1_pathway TNK1 TNK1 Ras_MAPK Ras-MAPK Pathway TNK1->Ras_MAPK inhibits NFkB NF-κB Activation TNK1->NFkB inhibits Apoptosis TNFα-induced Apoptosis TNK1->Apoptosis promotes CellGrowth Cell Growth Ras_MAPK->CellGrowth NFkB->Apoptosis blocks

Inhibitory roles of TNK1 in signaling pathways.
Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2)

CAMKK2 is a key signaling hub that decodes intracellular calcium signals.[11] Upon activation by calcium/calmodulin, CAMKK2 phosphorylates and activates several downstream kinases, including CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK), thereby regulating processes such as energy metabolism, neuronal function, and cell migration.[11][12]

CAMKK2_pathway CaM Ca2+/Calmodulin CAMKK2 CAMKK2 CaM->CAMKK2 activates CaMKI CaMKI CAMKK2->CaMKI activates CaMKIV CaMKIV CAMKK2->CaMKIV activates AMPK AMPK CAMKK2->AMPK activates NeuronalFunction Neuronal Function CaMKI->NeuronalFunction CaMKIV->NeuronalFunction EnergyMetabolism Energy Metabolism AMPK->EnergyMetabolism

CAMKK2 as a central regulator of calcium signaling.
Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C)

PIP4K2C is a lipid kinase that phosphorylates phosphatidylinositol-5-phosphate (PI(5)P) to generate phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2). While its enzymatic activity is low, it has been implicated in the negative regulation of insulin signaling and the positive regulation of autophagosome assembly.

PIP4K2C_pathway PIP4K2C PIP4K2C PI45P2 PI(4,5)P2 PIP4K2C->PI45P2 generates from InsulinSignaling Insulin Receptor Signaling PIP4K2C->InsulinSignaling negatively regulates Autophagy Autophagosome Assembly PIP4K2C->Autophagy positively regulates PI5P PI(5)P PI5P->PI45P2

Overview of PIP4K2C function in lipid signaling.

Conclusion

This compound is a highly selective LRRK2 inhibitor. However, like most kinase inhibitors, it is not absolutely specific and exhibits high-potency interactions with a small set of off-target kinases: PLK4, GAK, TNK1, CAMKK2, and PIP4K2C. The inhibition of these kinases could potentially lead to biological effects unrelated to LRRK2 inhibition. Therefore, researchers utilizing CZC-25146 as a chemical probe should be cognizant of these off-target activities and consider appropriate control experiments to ensure the accurate attribution of observed phenotypes to the inhibition of LRRK2. For drug development professionals, this off-target profile provides valuable information for lead optimization and the anticipation of potential safety liabilities. The chemoproteomics approach detailed herein represents a powerful methodology for the comprehensive characterization of kinase inhibitor selectivity.

References

Methodological & Application

Application Notes and Protocols for CZC-25146 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CZC-25146 hydrochloride is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. This document provides detailed in vitro assay protocols to characterize the activity of this compound, including a biochemical kinase assay to determine potency, a cellular assay to assess its effect on neurite outgrowth, and a protocol to measure its impact on alpha-1 antitrypsin (AAT) secretion.

Introduction

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that includes a kinase and a GTPase domain.[1] Mutations in the LRRK2 gene are linked to both familial and sporadic Parkinson's disease, with the common G2019S mutation leading to increased kinase activity.[2] This aberrant activity is thought to contribute to neuronal toxicity.[2] CZC-25146 is an orally active, potent inhibitor of LRRK2, targeting both the wild-type and the pathogenic G2019S mutant forms of the enzyme.[3][4] These application notes provide detailed protocols for the in vitro evaluation of this compound's inhibitory effects.

Data Presentation

Table 1: In Vitro Potency of this compound against LRRK2 Variants
Target EnzymeAssay TypeIC50 (nM)
Human Wild-Type LRRK2Cell-free biochemical assay4.76[3][4]
Human G2019S LRRK2Cell-free biochemical assay6.87[3][5]

Signaling Pathway and Inhibition

LRRK2 is a kinase that, when active, phosphorylates various downstream substrates, including a subset of Rab GTPases. The G2019S mutation, located in the kinase domain, enhances this activity, leading to downstream cellular dysfunction, including defects in neurite outgrowth. CZC-25146 acts as an ATP-competitive inhibitor, blocking the kinase activity of LRRK2 and thereby preventing the phosphorylation of its substrates.

LRRK2_Signaling cluster_0 Normal LRRK2 Signaling cluster_1 Pathogenic LRRK2 Signaling (G2019S) cluster_2 Inhibition by CZC-25146 LRRK2_WT Wild-Type LRRK2 Rab_Substrate Rab GTPase (Substrate) LRRK2_WT->Rab_Substrate ATP -> ADP pRab_Substrate Phosphorylated Rab GTPase Rab_Substrate->pRab_Substrate Phosphorylation Neuronal_Homeostasis Neuronal Homeostasis pRab_Substrate->Neuronal_Homeostasis LRRK2_G2019S Mutant LRRK2 (G2019S) pRab_Substrate_High Increased Phosphorylation LRRK2_G2019S->pRab_Substrate_High ATP -> ADP Neuronal_Toxicity Neuronal Toxicity pRab_Substrate_High->Neuronal_Toxicity CZC_25146 CZC-25146 LRRK2_G2019S_Inhibited Mutant LRRK2 (G2019S) CZC_25146->LRRK2_G2019S_Inhibited Inhibits Kinase_Assay_Workflow Start Start Prepare_Compound Prepare Serial Dilution of CZC-25146 Start->Prepare_Compound Setup_Reaction Set up Kinase Reaction in 384-well Plate Prepare_Compound->Setup_Reaction Incubate_Reaction Incubate at RT for 120 min Setup_Reaction->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_Stop Incubate at RT for 40 min Add_ADP_Glo->Incubate_Stop Add_Detection_Reagent Add Kinase Detection Reagent Incubate_Stop->Add_Detection_Reagent Incubate_Signal Incubate at RT for 30 min Add_Detection_Reagent->Incubate_Signal Read_Luminescence Measure Luminescence Incubate_Signal->Read_Luminescence Analyze_Data Calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for CZC-25146 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-25146 hydrochloride is a potent, selective, and cell-permeable inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3][4][5][6] It demonstrates high affinity for both wild-type LRRK2 and the G2019S mutant, which is commonly associated with Parkinson's disease.[1][2][3] The compound's ability to attenuate mutant LRRK2-induced neuronal injury makes it a valuable tool for neurodegenerative disease research.[2][3][6][7] Furthermore, recent studies have highlighted its role in modulating autophagy and protein secretion, expanding its application to other areas such as liver disease.[8][9][10][11]

These application notes provide detailed protocols for utilizing this compound in cell culture, focusing on its neuroprotective effects and its impact on alpha-1 antitrypsin (AAT) secretion.

Mechanism of Action

This compound primarily functions as an ATP-competitive inhibitor of LRRK2's kinase activity. LRRK2 is a large, complex protein implicated in various cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics. The G2019S mutation, located in the kinase domain, leads to increased kinase activity, which is thought to contribute to neuronal toxicity in Parkinson's disease. By inhibiting LRRK2 kinase activity, CZC-25146 can mitigate the downstream pathological effects of LRRK2 hyperactivation. While highly selective for LRRK2, it has been shown to also inhibit other kinases such as PLK4, GAK, TNK1, CAMKK2, and PIP4K2C at higher concentrations.[2][3][12]

cluster_0 This compound cluster_1 Cellular Signaling CZC25146 CZC-25146 LRRK2 LRRK2 Kinase CZC25146->LRRK2 Downstream Downstream Pathological Events (e.g., Neuronal Injury, Impaired Autophagy) LRRK2->Downstream

Figure 1: Mechanism of action of this compound.

Data Presentation

Summary of In Vitro Efficacy and Potency
ParameterValueCell Type/SystemReference
IC50 (Wild-Type LRRK2) 4.76 nMHuman recombinant kinase[1][2][3]
IC50 (G2019S LRRK2) 6.87 nMHuman recombinant kinase[1][2][3]
EC50 (Neuroprotection) ~100 nMPrimary rodent cortical neurons (G2019S LRRK2-mediated toxicity)[4][12]
EC50 (Neurite Rescue) ~4 nMPrimary human neurons (G2019S LRRK2-induced neurite defects)[4][7]
Effective Concentration (AAT) 14.3 and 28.6 µMiPSC-derived hepatocytes[12]
Cytotoxicity No significant cytotoxicity below 5 µMHuman cortical neurons (7-day treatment)[7][12]

Experimental Protocols

Protocol 1: Neuroprotection Assay in Primary Neurons

This protocol details the procedure to assess the neuroprotective effects of this compound against mutant LRRK2-induced toxicity in primary neuronal cultures.

Materials:

  • This compound

  • Primary cortical neurons (rat or human)

  • Neuronal culture medium and supplements

  • Plasmid DNA: LRRK2 (e.g., G2019S mutant) and a reporter (e.g., eGFP)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Poly-D-lysine coated plates

  • Microscope with fluorescence imaging capabilities

  • Image analysis software

Procedure:

  • Cell Plating: Plate primary cortical neurons on poly-D-lysine coated plates at an appropriate density. Culture for 14 days in vitro (DIV 14) to allow for maturation.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute in neuronal culture medium to the desired final concentrations (e.g., 0.01 - 5 µM).

  • Transfection and Treatment:

    • On DIV 14, co-transfect neurons with LRRK2 mutant plasmid and eGFP plasmid at a molar ratio of 15:1 using a suitable transfection reagent.[7]

    • Simultaneously with transfection, treat the cells with varying concentrations of this compound or vehicle (DMSO).

  • Incubation: Incubate the treated cells for 48 hours.

  • Imaging and Analysis:

    • Acquire images of the eGFP-positive neurons using a fluorescence microscope.

    • Assess neuronal viability and morphology. Cell injury can be defined as the loss of viable neurons, characterized by the absence of at least one smooth neurite with a length twice that of the cell body.[7]

    • Quantify neurite length and branching using a computerized algorithm.[7]

    • Express the data as a percentage of the control (vehicle-treated) group.

cluster_workflow Neuroprotection Assay Workflow Plating 1. Plate Primary Neurons Maturation 2. Culture for 14 Days Plating->Maturation Transfection 3. Co-transfect with Mutant LRRK2 + eGFP Maturation->Transfection Treatment 4. Treat with CZC-25146 Transfection->Treatment Incubation 5. Incubate for 48h Treatment->Incubation Imaging 6. Image eGFP-positive Neurons Incubation->Imaging Analysis 7. Quantify Neurite Length and Viability Imaging->Analysis

Figure 2: Experimental workflow for the neuroprotection assay.
Protocol 2: Alpha-1 Antitrypsin (AAT) Secretion and Polymer Load Assay

This protocol is designed to evaluate the effect of this compound on the secretion of normal AAT and the reduction of mutant AAT (ATZ) polymers in iPSC-derived hepatocytes.

Materials:

  • This compound

  • iPSC-derived hepatocytes from an Alpha-1 Antitrypsin Deficiency (A1ATD) patient (harboring the 'Z' allele)

  • Hepatocyte culture medium

  • DMSO (vehicle control)

  • ELISA kit for human AAT

  • Antibodies for detecting AAT polymers (for immunofluorescence or Western blot)

  • Cell lysis buffer

  • Fluorescence microscope or Western blotting equipment

Procedure:

  • Cell Culture: Culture iPSC-derived hepatocytes according to standard protocols.

  • Compound Treatment: Treat the hepatocytes with this compound at final concentrations of 14.3 µM and 28.6 µM for 48 hours.[12] Include a vehicle control (DMSO).

  • Analysis of AAT Secretion:

    • Collect the cell culture supernatant.

    • Quantify the concentration of secreted AAT using a human AAT ELISA kit according to the manufacturer's instructions.

  • Analysis of AAT Polymer Load:

    • Immunofluorescence:

      • Fix and permeabilize the treated cells.

      • Stain for ATZ polymers using a specific primary antibody followed by a fluorescently labeled secondary antibody.

      • Image the cells using a fluorescence microscope and quantify the fluorescence intensity of the polymer aggregates.

    • Western Blot:

      • Lyse the cells and collect the protein extracts.

      • Separate the proteins by SDS-PAGE and transfer to a membrane.

      • Probe the membrane with an antibody specific for AAT polymers.

      • Quantify the band intensity corresponding to the ATZ polymers.

  • Cell Viability Assessment: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed effects are not due to cytotoxicity.

Concluding Remarks

This compound is a versatile research tool for investigating LRRK2-related cellular pathways. The provided protocols offer a foundation for studying its neuroprotective and protein secretion-modulating effects. Researchers are encouraged to optimize these protocols for their specific cell systems and experimental goals. As with any bioactive compound, it is crucial to perform appropriate controls and toxicity assessments.

References

Application Notes and Protocols for CZC-25146 Hydrochloride in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CZC-25146 hydrochloride is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease and other neurodegenerative disorders.[1][2] This document provides detailed application notes and protocols for the use of this compound in mouse models, based on currently available preclinical data. It includes information on dosage, administration routes, and pharmacokinetic parameters, as well as a detailed protocol for a 14-day oral administration study. Additionally, a diagram of the LRRK2 signaling pathway and a general experimental workflow are provided to guide researchers in their study design.

Introduction

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[3] The G2019S mutation, in particular, leads to increased LRRK2 kinase activity, making it a prime target for therapeutic intervention.[3][4] CZC-25146 is a potent inhibitor of both wild-type and G2019S mutant LRRK2, with IC50 values of 4.76 nM and 6.87 nM, respectively.[5] It has been shown to attenuate mutant LRRK2-induced neuronal injury in vitro and exhibits favorable pharmacokinetic properties in mice, making it a valuable tool for in vivo research.[6] These application notes are intended to provide researchers with the necessary information to design and execute preclinical studies using this compound in mouse models.

Data Presentation

In Vivo Dosage and Administration of this compound in Mice
Administration Route Dosage Study Duration Mouse Model Observed Effects Reference
Intravenous (i.v.)1 mg/kgSingle doseMale CD-1 miceFavorable pharmacokinetic properties[7]
Oral (p.o.)5 mg/kgSingle doseMale CD-1 miceFavorable pharmacokinetic properties[7]
Oral (p.o.)250 mg/kg14 daysMice overexpressing human polymeric ATZReduction in ATZ polymer levels[8]
Pharmacokinetic Parameters of CZC-25146 in Male CD-1 Mice
Parameter Intravenous (1 mg/kg) Oral (5 mg/kg)
CL (L/h/kg) 2.3-
Vss (L/kg) 5.4-
t½ (h) 1.61
Tmax (h) -1
Data sourced from MedChemExpress product information, specific publication not cited.[7]

Experimental Protocols

Protocol 1: 14-Day Oral Administration of this compound

This protocol is based on a study that demonstrated the efficacy of CZC-25146 in a mouse model of alpha-1 antitrypsin deficiency.

Objective: To evaluate the in vivo efficacy of this compound in reducing the accumulation of a pathogenic protein after chronic oral administration.

Materials:

  • This compound

  • Vehicle for oral gavage (e.g., Carboxymethylcellulose sodium (CMC-Na) solution)

  • Transgenic mouse model (e.g., mice overexpressing human polymeric alpha-1 antitrypsin)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Standard laboratory equipment for animal handling and dosing

Procedure:

  • Animal Model: Utilize a relevant transgenic mouse model. For example, a model overexpressing human polymeric alpha-1 antitrypsin (ATZ) can be used to study the effects on protein aggregation.[8]

  • Acclimatization: House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the start of the experiment.

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (250 mg/kg) and the number and weight of the mice.

    • Prepare a homogeneous suspension of CZC-25146 in a suitable vehicle such as CMC-Na solution. A final concentration of, for example, 25 mg/mL would allow for a dosing volume of 10 µL/g of body weight.

    • Prepare the vehicle control solution (CMC-Na solution without the compound).

    • It is recommended to prepare the dosing solutions fresh daily.

  • Dosing:

    • Weigh each mouse daily to ensure accurate dosing.

    • Administer the this compound suspension or vehicle control via oral gavage once daily for 14 consecutive days.

  • Endpoint Analysis:

    • At the end of the 14-day treatment period, euthanize the mice.

    • Collect relevant tissues for analysis. In the case of the ATZ mouse model, this would be the liver.

    • Analyze the levels of the target protein (e.g., ATZ polymers) using appropriate techniques such as Western blotting or immunohistochemistry.

Mandatory Visualization

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_LRRK2 LRRK2 Kinase Activity cluster_downstream Downstream Effects cluster_pathology Pathological Outcomes LRRK2_mutations LRRK2 Mutations (e.g., G2019S, R1441C) LRRK2 LRRK2 LRRK2_mutations->LRRK2 Growth_Factors Growth Factors Growth_Factors->LRRK2 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->LRRK2 Rab_GTPases Rab GTPases (e.g., Rab8, Rab10) LRRK2->Rab_GTPases MAPK_Pathway MAPK Pathway (MKKs, JNK, c-Jun) LRRK2->MAPK_Pathway Autophagy Autophagy LRRK2->Autophagy Protein_Synthesis Protein Synthesis LRRK2->Protein_Synthesis CZC25146 CZC-25146 HCl CZC25146->LRRK2 Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Neuronal_Injury Neuronal Injury & Death MAPK_Pathway->Neuronal_Injury Alpha_Synuclein_Aggregation α-Synuclein Aggregation Autophagy->Alpha_Synuclein_Aggregation Protein_Synthesis->Neuronal_Injury Vesicular_Trafficking->Neuronal_Injury Neuroinflammation Neuroinflammation Neuronal_Injury->Neuroinflammation Alpha_Synuclein_Aggregation->Neuronal_Injury

Caption: LRRK2 signaling pathway and the inhibitory action of CZC-25146 HCl.

Experimental Workflow for In Vivo Studies with this compound

Experimental_Workflow start Study Design & Animal Model Selection acclimatization Animal Acclimatization (1 week) start->acclimatization dosing_prep Preparation of CZC-25146 HCl Dosing Solution & Vehicle acclimatization->dosing_prep randomization Randomization of Animals into Treatment Groups dosing_prep->randomization dosing Daily Administration (e.g., Oral Gavage) randomization->dosing monitoring Monitoring of Animal Health & Body Weight dosing->monitoring endpoint Endpoint Analysis (e.g., Behavioral Tests, Tissue Collection) dosing->endpoint monitoring->dosing Repeat for study duration analysis Biochemical & Histological Analysis (e.g., Western Blot, IHC) endpoint->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis

Caption: General experimental workflow for in vivo studies using CZC-25146 HCl.

References

Application Note: Preparation of CZC-25146 Hydrochloride Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CZC-25146 hydrochloride is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), with IC50 values of 4.76 nM and 6.87 nM for wild-type LRRK2 and the G2019S mutant, respectively[1][2][3][4]. This compound also shows inhibitory activity against other kinases such as PLK4, GAK, TNK1, CAMKK2, and PIP4K2C[1][5]. Due to its ability to attenuate mutant LRRK2-induced neuronal injury, CZC-25146 is a valuable tool for research in neurodegenerative diseases like Parkinson's disease[1][6]. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (DMSO).

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₂₂H₂₅FN₆O₄S · xHCl[7]
Molecular Weight 488.54 g/mol (free base)[2][3][4]
Appearance White to beige powder[8]
Purity ≥98% (HPLC)[2][3]
Solubility in DMSO Soluble to 100 mM[2][3]
Recommended Storage Store powder at -20°C[2][3]

Experimental Protocols

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or heat block

Protocol for Preparing a 10 mM Stock Solution:

  • Pre-Equilibration: Allow the vial of this compound powder and the bottle of DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.489 mg of the compound (based on the free base molecular weight of 488.54 g/mol ). Note: Always refer to the batch-specific molecular weight provided on the product's certificate of analysis.

  • Solubilization: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the powder. For the example above, add 100 µL of DMSO to the 0.489 mg of powder.

  • Mixing: Vortex the solution thoroughly for several minutes to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary[8].

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one year, or at -80°C for up to two years for long-term storage[9].

Note on Stability: Stock solutions are stable for up to 6 months at -20°C[7]. To avoid degradation, it is crucial to use anhydrous DMSO, as moisture can reduce the solubility and stability of the compound[4]. Avoid repeated freeze-thaw cycles.

Visualizations

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage cluster_notes Key Considerations start Start equilibrate Equilibrate Compound and DMSO to RT start->equilibrate weigh Weigh CZC-25146 Hydrochloride Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm if needed) add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store note1 Use fresh, anhydrous DMSO to prevent moisture contamination. note2 Refer to batch-specific molecular weight for precise calculations. note3 Avoid repeated freeze-thaw cycles to maintain compound integrity.

Caption: Workflow for preparing this compound stock solution.

G Simplified Signaling Pathway of CZC-25146 cluster_pathway LRRK2 Signaling czc CZC-25146 Hydrochloride lrrk2 LRRK2 (Wild-Type or Mutant) czc->lrrk2 Inhibits neuroprotection Neuroprotection czc->neuroprotection Promotes downstream Downstream Substrates lrrk2->downstream Phosphorylates neuronal_injury Mutant LRRK2-Induced Neuronal Injury downstream->neuronal_injury Leads to

Caption: Simplified signaling pathway of CZC-25146.

References

Application Notes and Protocols for In Vivo Administration of CZC-25146 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-25146 hydrochloride is a potent and selective, orally active inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3] It demonstrates high affinity for both wild-type LRRK2 and the G2019S mutant, which is commonly associated with Parkinson's disease.[1][2] In addition to LRRK2, CZC-25146 has been shown to inhibit other kinases including PLK4, GAK, TNK1, CAMKK2, and PIP4K2C.[1][4] Preclinical studies have indicated its potential in preventing mutant LRRK2-induced neuronal injury.[1][5] Furthermore, it has been observed to increase the secretion of normal α-1-antitrypsin (AAT) and reduce inflammatory cytokines, suggesting its therapeutic potential in liver diseases and Parkinson's disease.[1]

These application notes provide detailed protocols for the in vivo administration of this compound, compiled from available preclinical research data.

Data Presentation

Table 1: In Vitro Potency of CZC-25146
TargetIC50 (nM)Assay Type
Human Wild-Type LRRK24.76Cell-free assay
G2019S Mutant LRRK26.87Cell-free assay

Source:[1][2]

Table 2: In Vivo Pharmacokinetic Parameters of CZC-25146 in Male CD-1 Mice
ParameterValueRoute of Administration
Volume of Distribution (Vd)5.4 L/kgIntravenous (i.v.)
Clearance2.3 L/hr/kgIntravenous (i.v.)

Source:[5]

Table 3: Summary of In Vivo Dosing and Effects
Animal ModelDosageRoute of AdministrationDurationKey Findings
Male CD-1 Mice1 mg/kgIntravenous (i.v.)Single dosePharmacokinetic characterization[1]
Male CD-1 Mice5 mg/kgOral (p.o.)Single doseFavorable pharmacokinetic properties[1][5]
Human polymeric ATZ overexpressing mice250 mg/kgOral (p.o.)14 daysReduced ATZ polymer levels from 60% to 37%[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral and Intravenous Administration

This protocol describes two methods for solubilizing this compound for in vivo use.

Method A: Aqueous Formulation

  • Solvents: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

  • Procedure:

    • Add each solvent sequentially.

    • For a 1 mL working solution, add 100 µL of a 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of saline to reach the final volume of 1 mL.

  • Solubility: ≥ 2.5 mg/mL (5.12 mM).[1]

  • Note: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. It is recommended to prepare the working solution fresh on the day of use.[1]

Method B: Corn Oil Suspension

  • Solvents: 10% DMSO, 90% Corn Oil.

  • Procedure:

    • Add each solvent sequentially.

    • Mix thoroughly to achieve a homogeneous suspension.

  • Solubility: ≥ 2.5 mg/mL (5.12 mM).[1]

Protocol 2: In Vivo Efficacy Study in a Mouse Model of α-1-Antitrypsin Deficiency

This protocol is based on a study investigating the effect of CZC-25146 on reducing ATZ polymer levels.

  • Animal Model: Mice overexpressing human polymeric α-1-antitrypsin (ATZ).

  • Formulation: Prepare this compound for oral administration as described in Protocol 1.

  • Dosing:

    • Treatment Group: Administer 250 mg/kg of this compound via oral gavage once daily.

    • Control Group: Administer the vehicle solution via oral gavage once daily.

  • Treatment Duration: 14 consecutive days.

  • Endpoint Analysis:

    • At the end of the treatment period, sacrifice the animals.

    • Harvest relevant tissues (e.g., liver) for the quantification of ATZ polymer levels.

    • Analyze inflammatory cytokines in tissue or serum samples.

Protocol 3: Pharmacokinetic Study in Mice

This protocol outlines a basic procedure for determining the pharmacokinetic properties of CZC-25146.

  • Animal Model: Male CD-1 mice.

  • Formulation: Prepare this compound for intravenous and oral administration as described in Protocol 1.

  • Dosing:

    • Intravenous (i.v.) Group: Administer a single dose of 1 mg/kg via tail vein injection.

    • Oral (p.o.) Group: Administer a single dose of 5 mg/kg via oral gavage.

  • Sample Collection:

    • Collect blood samples at various time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of CZC-25146 in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Visualizations

LRRK2_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Extracellular Signal Extracellular Signal LRRK2 (Wild-Type or G2019S) LRRK2 (Wild-Type or G2019S) Extracellular Signal->LRRK2 (Wild-Type or G2019S) Downstream Substrates Downstream Substrates LRRK2 (Wild-Type or G2019S)->Downstream Substrates Phosphorylation Neuroprotection / Reduced Inflammation Neuroprotection / Reduced Inflammation LRRK2 (Wild-Type or G2019S)->Neuroprotection / Reduced Inflammation CZC-25146 CZC-25146 CZC-25146->LRRK2 (Wild-Type or G2019S) Inhibition Neuronal Injury / Inflammation Neuronal Injury / Inflammation Downstream Substrates->Neuronal Injury / Inflammation

Caption: Signaling pathway of LRRK2 inhibition by CZC-25146.

InVivo_Workflow start Start: Select Animal Model prep Prepare CZC-25146 Formulation (Aqueous or Oil-based) start->prep admin Administer Drug (Oral or Intravenous) prep->admin pk_study Pharmacokinetic Study admin->pk_study  Single Dose efficacy_study Efficacy Study admin->efficacy_study  Repeated Doses pk_sampling Blood Sample Collection (Time Course) pk_study->pk_sampling efficacy_treatment Chronic Dosing (e.g., 14 days) efficacy_study->efficacy_treatment pk_analysis LC-MS/MS Analysis of Plasma pk_sampling->pk_analysis efficacy_endpoints Endpoint Analysis (e.g., Tissue Biomarkers) efficacy_treatment->efficacy_endpoints pk_data Calculate PK Parameters pk_analysis->pk_data efficacy_data Analyze Treatment Efficacy efficacy_endpoints->efficacy_data end End pk_data->end efficacy_data->end

References

Application Notes and Protocols for CZC-25146 Hydrochloride Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease. The pathogenic G2019S mutation, which leads to increased kinase activity, has been a focal point of research and therapeutic development. CZC-25146 hydrochloride is a potent and selective inhibitor of LRRK2 kinase activity, demonstrating neuroprotective effects in preclinical models. It effectively crosses the blood-brain barrier, making it a promising candidate for in vivo studies. This document provides detailed experimental designs and protocols to investigate the neuroprotective potential of this compound in cellular models of neurodegeneration.

CZC-25146 is a potent LRRK2 inhibitor with IC50 values of 4.76 nM for wild-type LRRK2 and 6.87 nM for the G2019S mutant.[1][2][3][4] It has been shown to prevent neuronal injury induced by mutant LRRK2 in both rodent and human primary neurons.[1][5] Studies have demonstrated that CZC-25146 can attenuate mutant LRRK2-mediated toxicity with an EC50 of approximately 100 nM in primary rodent neurons and is effective at concentrations ranging from 0.01 to 5 µM in human cortical neurons without causing cytotoxicity.[1]

These application notes offer a framework for assessing the efficacy of CZC-25146 in mitigating key pathological features associated with LRRK2-driven neurodegeneration, including neurite degeneration, cell death, apoptosis, and oxidative stress.

LRRK2 Signaling Pathway and Point of Intervention for CZC-25146

Mutant LRRK2 exhibits increased kinase activity, leading to the hyperphosphorylation of its substrates, most notably a subset of Rab GTPases.[3][6] This aberrant phosphorylation disrupts downstream cellular processes critical for neuronal health, such as vesicular trafficking, autophagy, and mitochondrial function.[6][7] The accumulation of dysfunctional organelles and protein aggregates contributes to cellular stress and ultimately, neurodegeneration. CZC-25146, as a selective LRRK2 kinase inhibitor, directly targets the enzyme's catalytic activity, preventing the hyperphosphorylation of its substrates and thereby aiming to restore normal cellular function.

LRRK2_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 LRRK2 Kinase Activity cluster_2 Downstream Substrates & Pathways cluster_3 Cellular Outcomes Mutations (e.g., G2019S) Mutations (e.g., G2019S) LRRK2 LRRK2 Mutations (e.g., G2019S)->LRRK2 Hyperactivation Rab GTPases Rab GTPases LRRK2->Rab GTPases Phosphorylation CZC-25146 CZC-25146 CZC-25146->LRRK2 Inhibition Neuroprotection Neuroprotection CZC-25146->Neuroprotection Vesicular Trafficking Vesicular Trafficking Rab GTPases->Vesicular Trafficking Autophagy Autophagy Rab GTPases->Autophagy Mitochondrial Function Mitochondrial Function Rab GTPases->Mitochondrial Function Neuronal Dysfunction & Degeneration Neuronal Dysfunction & Degeneration Vesicular Trafficking->Neuronal Dysfunction & Degeneration Autophagy->Neuronal Dysfunction & Degeneration Mitochondrial Function->Neuronal Dysfunction & Degeneration

Caption: LRRK2 signaling pathway and CZC-25146 intervention.

Experimental Design Workflow

A typical experimental workflow to evaluate the neuroprotective effects of this compound involves several key stages, from cell culture and treatment to data acquisition and analysis.

Experimental_Workflow cluster_0 Phase 1: Model Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Assays cluster_3 Phase 4: Data Analysis A Primary Neuronal Culture (e.g., Cortical Neurons) B Transfection with LRRK2 Constructs (WT, G2019S) + Reporter (e.g., GFP) A->B C Treatment with CZC-25146 (Dose-Response) B->C D Neurite Outgrowth Assay C->D E Cell Viability Assays (MTT, LDH) C->E F Apoptosis Assay (Caspase-3 Activity) C->F G Oxidative Stress Assay (ROS Measurement) C->G H Image Acquisition & Quantification D->H I Spectrophotometry/ Fluorometry E->I F->I G->I J Statistical Analysis & Data Visualization H->J I->J

Caption: General experimental workflow for CZC-25146 studies.

Data Presentation

Quantitative data should be organized into tables for clear comparison between experimental groups.

Table 1: Effect of CZC-25146 on Neurite Outgrowth in Primary Neurons Expressing G2019S-LRRK2

Treatment GroupCZC-25146 (nM)Average Neurite Length (µm ± SEM)Number of Primary Neurites (± SEM)
Untransfected Control0150.5 ± 8.24.5 ± 0.3
Vector Control0145.8 ± 7.54.3 ± 0.4
G2019S-LRRK2085.3 ± 5.12.8 ± 0.2
G2019S-LRRK21098.6 ± 6.33.2 ± 0.3
G2019S-LRRK250115.2 ± 7.1#3.8 ± 0.3#
G2019S-LRRK2100138.9 ± 8.0#4.2 ± 0.4#
G2019S-LRRK2500142.1 ± 7.8#4.4 ± 0.3#
* p < 0.05 compared to Vector Control; # p < 0.05 compared to G2019S-LRRK2 with 0 nM CZC-25146

Table 2: Neuroprotective Effects of CZC-25146 on Cell Viability, Apoptosis, and Oxidative Stress

Treatment GroupCZC-25146 (nM)Cell Viability (% of Control ± SEM)Caspase-3 Activity (Fold Change ± SEM)Intracellular ROS (Fold Change ± SEM)
Vector Control0100.0 ± 4.51.0 ± 0.11.0 ± 0.1
G2019S-LRRK2062.3 ± 3.83.5 ± 0.42.8 ± 0.3
G2019S-LRRK25075.1 ± 4.1#2.4 ± 0.3#2.1 ± 0.2#
G2019S-LRRK210088.9 ± 5.0#1.5 ± 0.2#1.4 ± 0.1#
G2019S-LRRK250095.2 ± 4.7#1.1 ± 0.1#1.2 ± 0.1#
p < 0.05 compared to Vector Control; # p < 0.05 compared to G2019S-LRRK2 with 0 nM CZC-25146

Experimental Protocols

Protocol 1: Primary Neuron Culture and Transfection

This protocol describes the culture of primary cortical neurons and subsequent transfection to express LRRK2 constructs.

Materials:

  • E18 rat or mouse embryos

  • Neurobasal medium

  • B-27 supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Poly-D-lysine

  • Laminin

  • Lipofectamine 2000

  • Plasmid DNA (e.g., pEGFP, pCMV-LRRK2-WT, pCMV-LRRK2-G2019S)

  • Opti-MEM I Reduced Serum Medium

Procedure:

  • Plate Coating: Coat culture plates with 0.1 mg/mL poly-D-lysine overnight at 37°C, wash with sterile water, and then coat with 10 µg/mL laminin for at least 2 hours at 37°C.

  • Neuron Isolation: Dissect cortices from E18 embryos and dissociate them using papain or trypsin.

  • Cell Plating: Plate dissociated neurons onto coated plates at a density of 2.5 x 10^5 cells/cm².

  • Culture Maintenance: Maintain cultures in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Transfection (Day in Vitro 5-7): a. For each well, dilute plasmid DNA (e.g., 1 µg LRRK2 construct and 0.1 µg GFP reporter) into 50 µL of Opti-MEM. b. In a separate tube, dilute 2 µL of Lipofectamine 2000 into 50 µL of Opti-MEM and incubate for 5 minutes. c. Combine the DNA and Lipofectamine 2000 solutions and incubate for 20 minutes at room temperature to form DNA-lipid complexes. d. Add the 100 µL complex mixture dropwise to each well. e. Incubate for 4-6 hours, then replace the transfection medium with fresh, pre-warmed culture medium.

Protocol 2: Neurite Outgrowth Assay

This assay quantifies neuronal morphology to assess the protective effects of CZC-25146 against neurite degeneration.

Materials:

  • Transfected primary neurons (from Protocol 1)

  • This compound

  • 4% Paraformaldehyde (PFA)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope

  • Image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin)

Procedure:

  • Treatment: 24 hours post-transfection, add CZC-25146 at various concentrations (e.g., 0, 10, 50, 100, 500 nM) to the culture medium.

  • Incubation: Incubate the neurons for 48-72 hours.

  • Fixation: Gently wash the cells with PBS and fix with 4% PFA for 20 minutes at room temperature.

  • Imaging: Acquire fluorescence images of GFP-positive neurons.

  • Quantification: Using image analysis software, trace the neurites of at least 50 randomly selected neurons per condition. Measure the total neurite length and the number of primary neurites per neuron.

Protocol 3: Cell Viability Assays (MTT & LDH)

These assays measure cell viability and cytotoxicity to determine the neuroprotective capacity of CZC-25146.

A. MTT Assay (Metabolic Activity)

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate reader

Procedure:

  • Treatment: Culture and treat neurons in a 96-well plate as described previously.

  • MTT Addition: At the end of the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm. Cell viability is proportional to the absorbance.

B. LDH Assay (Membrane Integrity)

Materials:

  • LDH cytotoxicity assay kit

Procedure:

  • Treatment: Culture and treat neurons in a 96-well plate.

  • Sample Collection: At the end of the treatment period, carefully collect 50 µL of the culture supernatant from each well.

  • Assay Reaction: Follow the manufacturer's instructions to mix the supernatant with the reaction mixture.

  • Measurement: Incubate as directed and measure the absorbance at 490 nm. Cytotoxicity is proportional to the LDH activity in the supernatant.

Protocol 4: Apoptosis Assay (Caspase-3 Activity)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Caspase-3 fluorometric assay kit (containing a substrate like Ac-DEVD-AMC)

  • Cell lysis buffer

  • Fluorometric plate reader

Procedure:

  • Treatment: Culture and treat neurons as described.

  • Cell Lysis: At the end of the treatment, lyse the cells using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate to normalize the results.

  • Assay Reaction: Add the cell lysate to a 96-well plate and add the caspase-3 substrate according to the kit's protocol.

  • Measurement: Incubate at 37°C and measure the fluorescence (e.g., excitation 380 nm, emission 460 nm) at several time points. The rate of increase in fluorescence is proportional to caspase-3 activity.

Protocol 5: Oxidative Stress Assay (Intracellular ROS)

This protocol measures the levels of reactive oxygen species (ROS) within the neurons.

Materials:

  • CM-H2DCFDA or similar ROS-sensitive fluorescent probe

  • Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope or plate reader

Procedure:

  • Treatment: Culture and treat neurons as described.

  • Probe Loading: At the end of the treatment period, wash the cells with warm HBSS and then incubate with 5 µM CM-H2DCFDA in HBSS for 30 minutes at 37°C in the dark.

  • Wash: Wash the cells twice with warm HBSS to remove excess probe.

  • Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope (for imaging) or a plate reader (for quantification) with excitation at ~495 nm and emission at ~525 nm. An increase in fluorescence indicates higher levels of intracellular ROS.

References

Application Notes and Protocols for Studying LRRK2 G2019S Mutation with CZC-25146 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein, and mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD). The G2019S mutation, located within the kinase domain, is the most common LRRK2 mutation and leads to increased kinase activity. This gain-of-function is a key driver of neurotoxicity, making LRRK2 an attractive therapeutic target.

CZC-25146 hydrochloride is a potent and selective, orally active inhibitor of LRRK2 kinase activity.[1][2][3] It effectively inhibits both wild-type LRRK2 and the pathogenic G2019S mutant, making it a valuable chemical probe for studying LRRK2-dependent signaling pathways and for evaluating the therapeutic potential of LRRK2 inhibition in PD models. These application notes provide detailed protocols for utilizing this compound to investigate the LRRK2 G2019S mutation in biochemical and cellular assays.

Data Presentation

Table 1: In Vitro Inhibitory Activity of CZC-25146
TargetIC50 (nM)Assay TypeReference
Wild-Type LRRK24.76Cell-free[1][2]
G2019S LRRK26.87Cell-free[1][2]
Table 2: Cellular Activity of CZC-25146 in LRRK2 G2019S Models
Cellular ModelEffectEffective Concentration (EC50)Reference
Primary Rodent NeuronsAttenuation of G2019S LRRK2-mediated toxicity~100 nM[1][4]
Primary Human NeuronsRescue of LRRK2 G2019S-induced neurite defectsDose-dependent (0.06-1000 nM)[1]
Primary Human NeuronsAttenuation of G2019S LRRK2-induced neuronal injury~4 nM[4]

Signaling Pathways and Experimental Visualization

The G2019S mutation in LRRK2 leads to enhanced kinase activity, impacting downstream signaling pathways implicated in neuronal dysfunction. One such pathway involves the activation of the MEK/ERK cascade, which can lead to alterations in autophagy.[5]

LRRK2_G2019S_Signaling_Pathway cluster_0 LRRK2 G2019S Mutation cluster_1 Downstream Signaling cluster_2 Inhibitor Action LRRK2_G2019S LRRK2 G2019S (Increased Kinase Activity) MEK MEK LRRK2_G2019S->MEK ERK ERK MEK->ERK Autophagy Altered Autophagy ERK->Autophagy Neuronal_Injury Neuronal Injury Autophagy->Neuronal_Injury CZC_25146 CZC-25146 HCl CZC_25146->LRRK2_G2019S Inhibits

LRRK2 G2019S Signaling Pathway and Inhibition.

The following workflow outlines the key steps for assessing the efficacy of this compound in cellular models of LRRK2 G2019S-mediated neurotoxicity.

Experimental_Workflow cluster_0 Cell Model Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Culture_Neurons Culture Primary Neurons (e.g., Cortical Neurons) Transfect_LRRK2 Transfect with LRRK2 G2019S construct Culture_Neurons->Transfect_LRRK2 Treat_CZC Treat with varying concentrations of CZC-25146 HCl Transfect_LRRK2->Treat_CZC Kinase_Assay Biochemical LRRK2 Kinase Assay Treat_CZC->Kinase_Assay pLRRK2_Assay Cellular pLRRK2 (S1292) Assay Treat_CZC->pLRRK2_Assay Neurite_Assay Neurite Outgrowth Analysis Treat_CZC->Neurite_Assay Toxicity_Assay Cell Viability/ Toxicity Assay Treat_CZC->Toxicity_Assay Analyze_Data Quantify Results & Determine IC50/EC50 Kinase_Assay->Analyze_Data pLRRK2_Assay->Analyze_Data Neurite_Assay->Analyze_Data Toxicity_Assay->Analyze_Data

Experimental Workflow for CZC-25146 HCl Evaluation.

Experimental Protocols

Protocol 1: In Vitro LRRK2 Kinase Inhibition Assay

This protocol is designed to determine the IC50 of this compound against recombinant wild-type and G2019S LRRK2. A common method is a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant human LRRK2 (wild-type and G2019S mutant)

  • LRRKtide (RLGRDKYKTLRQIRQ) or other suitable peptide substrate

  • ATP

  • This compound

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[6]

  • ADP-Glo™ Kinase Assay kit or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Reaction Setup:

    • Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of LRRK2 enzyme (WT or G2019S) in kinase buffer.

    • Add 2 µL of a substrate/ATP mix (containing LRRKtide and ATP) in kinase buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cellular LRRK2 Autophosphorylation Assay (pS1292)

This protocol measures the inhibitory effect of this compound on LRRK2 autophosphorylation at Serine 1292 (a marker of kinase activity) in a cellular context.

Materials:

  • Cell line overexpressing LRRK2 G2019S (e.g., HEK293T or a neuronal cell line)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pS1292-LRRK2 and anti-total LRRK2

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment or ELISA-based detection system

  • BCA protein assay kit

Procedure:

  • Cell Culture and Treatment:

    • Plate the LRRK2 G2019S expressing cells and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a specified time (e.g., 1-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Detection of pS1292-LRRK2:

    • Western Blotting:

      • Normalize protein amounts and separate by SDS-PAGE.

      • Transfer proteins to a PVDF membrane.

      • Block the membrane and probe with primary antibodies against pS1292-LRRK2 and total LRRK2.

      • Incubate with the appropriate HRP-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • ELISA: Utilize a sandwich ELISA kit specific for pS1292-LRRK2 and total LRRK2 according to the manufacturer's instructions.

  • Data Analysis:

    • Quantify the band intensities (for Western blot) or absorbance/luminescence (for ELISA).

    • Normalize the pS1292-LRRK2 signal to the total LRRK2 signal for each sample.

    • Calculate the percent inhibition of LRRK2 autophosphorylation for each concentration of this compound relative to the vehicle control.

    • Determine the EC50 value from a dose-response curve.

Protocol 3: Neurite Outgrowth Assay in Primary Neurons

This protocol assesses the ability of this compound to rescue the neurite shortening phenotype induced by LRRK2 G2019S expression in primary neurons.

Materials:

  • Primary cortical neurons (rodent or human)

  • Neuronal culture medium and supplements

  • Expression vectors for LRRK2 G2019S and a fluorescent marker (e.g., GFP)

  • Transfection reagent suitable for primary neurons (e.g., Lipofectamine 2000)

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Fluorescence microscope with imaging software

Procedure:

  • Neuron Culture: Culture primary neurons according to standard protocols.

  • Transfection and Treatment:

    • At an appropriate day in vitro (e.g., DIV 14), co-transfect the neurons with the LRRK2 G2019S and GFP expression vectors.

    • Simultaneously, treat the transfected neurons with varying concentrations of this compound or vehicle (DMSO).

  • Incubation: Incubate the cells for 48-72 hours to allow for protein expression and observation of the phenotype.

  • Fixation and Imaging:

    • Fix the cells with 4% paraformaldehyde.

    • Acquire images of GFP-positive neurons using a fluorescence microscope.

  • Data Analysis:

    • Use imaging software (e.g., ImageJ/Fiji) to trace and measure the length of the neurites of multiple GFP-positive neurons for each condition.

    • Calculate the average neurite length per neuron.

    • Compare the average neurite lengths in the this compound-treated groups to the vehicle-treated LRRK2 G2019S group and a control group (e.g., GFP only).

    • Plot the dose-response relationship and determine the EC50 for neurite rescue.

The logical relationship for designing a study to validate CZC-25146 as a therapeutic lead is depicted below.

Study_Logic_Diagram cluster_0 Hypothesis cluster_1 Experimental Validation cluster_2 Conclusion Hypothesis Inhibition of LRRK2 G2019S kinase activity with CZC-25146 HCl will ameliorate neurotoxicity. Biochemical_Validation Biochemical Assays: Confirm direct inhibition of WT and G2019S LRRK2 (IC50) Hypothesis->Biochemical_Validation Cellular_Validation Cellular Assays: Demonstrate inhibition of LRRK2 autophosphorylation in cells (EC50) Biochemical_Validation->Cellular_Validation Informs cellular dose selection Phenotypic_Validation Phenotypic Assays: Show rescue of G2019S-induced neuronal phenotypes (e.g., neurite defects) Cellular_Validation->Phenotypic_Validation Confirms target engagement Conclusion CZC-25146 HCl is a valid tool compound for studying LRRK2 G2019S and a potential therapeutic lead. Phenotypic_Validation->Conclusion Provides functional validation

References

Application Notes and Protocols for CZC-25146 Hydrochloride in Inducing Alpha-1 Antitrypsin (AAT) Secretion in Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-1 Antitrypsin (AAT) deficiency is a genetic disorder characterized by reduced levels of AAT, a protein that protects the lungs from damage. The most common and severe form of AAT deficiency is caused by the PiZ mutation, which leads to the accumulation of misfolded AAT protein as polymers in hepatocytes. This accumulation can cause liver disease and reduces the secretion of functional AAT into the bloodstream, leaving the lungs vulnerable.

CZC-25146 hydrochloride is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3] Research has identified LRRK2 as a novel therapeutic target for AAT deficiency.[4][5][6][7][8][9][10] Inhibition of LRRK2 by CZC-25146 has been shown to induce autophagy in hepatocytes, which in turn leads to a reduction in the intracellular load of AAT polymers and an increase in the secretion of correctly folded, functional AAT.[4][5][6][8][9] These application notes provide detailed protocols for utilizing this compound to induce AAT secretion in hepatocyte models.

Mechanism of Action

This compound functions by inhibiting the kinase activity of LRRK2.[1][2][3] This inhibition triggers a cellular stress response that activates autophagy, a key cellular process for the degradation and recycling of misfolded proteins and damaged organelles.[4][5][6][8][9] In the context of AAT deficiency, the induction of autophagy by CZC-25146 facilitates the clearance of toxic AAT polymers from the endoplasmic reticulum of hepatocytes. This reduction in polymer burden alleviates cellular stress and promotes the proper folding and secretion of monomeric, functional AAT.

cluster_cell Hepatocyte CZC25146 CZC-25146 Hydrochloride LRRK2 LRRK2 CZC25146->LRRK2 Inhibits Autophagy Autophagy Induction LRRK2->Autophagy Negative Regulation (Relieved) AAT_Polymer AAT Polymer (Intracellular) Autophagy->AAT_Polymer Degrades AAT_Monomer Functional AAT Monomer AAT_Polymer->AAT_Monomer Shifts Equilibrium Secretion Increased Secretion AAT_Monomer->Secretion AAT_Secreted Secreted Functional AAT (Extracellular) Secretion->AAT_Secreted

Caption: Proposed mechanism of this compound action.

Data Presentation

The following tables summarize the quantitative data for this compound from in vitro studies.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Type/SystemReference
IC50 (wild-type LRRK2) 4.76 nMBiochemical Assay[1][2][3][11]
IC50 (G2019S LRRK2) 6.87 nMBiochemical Assay[1][2][3][11]
EC50 (Neuronal Protection) ~100 nMPrimary Rodent Neurons[1][12]
Effective Concentration 14.3 and 28.6 µMiPSC-Hepatocytes[1]

Table 2: In Vivo Efficacy of this compound

DosageRouteDurationAnimal ModelKey FindingReference
250 mg/kgOral (p.o.)14 daysPiZ Transgenic MiceReduced AAT polymer levels[1]

Experimental Protocols

Herein are detailed protocols for the culture of hepatocytes, treatment with this compound, and subsequent analysis of AAT secretion and cellular responses.

cluster_workflow Experimental Workflow cluster_analysis Downstream Analysis Culture Hepatocyte Culture (iPSC-derived or Primary) Treatment CZC-25146 HCl Treatment Culture->Treatment Collection Sample Collection (Supernatant & Lysate) Treatment->Collection Viability Cell Viability Assay Treatment->Viability ELISA AAT ELISA (Secretion) Collection->ELISA WB Western Blot (Intracellular AAT/Polymer) Collection->WB IF Immunofluorescence (AAT Polymer & Autophagy) Collection->IF

Caption: General experimental workflow.
Protocol 1: Culture and Treatment of iPSC-Derived Hepatocytes

This protocol describes the culture of induced pluripotent stem cell (iPSC)-derived hepatocytes and subsequent treatment with this compound.

Materials:

  • iPSC-derived hepatocytes

  • Hepatocyte culture medium (e.g., Williams' E Medium with supplements)

  • Collagen-coated culture plates

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Thaw and plate iPSC-derived hepatocytes on collagen-coated plates according to the manufacturer's instructions.

  • Culture the cells at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days until they form a confluent monolayer.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in hepatocyte culture medium to achieve the desired final concentrations (e.g., 10-30 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Aspirate the old medium from the cultured hepatocytes and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 48 hours).

  • After incubation, collect the cell culture supernatant for AAT secretion analysis and lyse the cells for intracellular protein analysis.

Protocol 2: Quantification of Secreted AAT by ELISA

This protocol details the quantification of AAT in the cell culture supernatant using a sandwich enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Human AAT ELISA kit

  • Cell culture supernatant from Protocol 1

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Follow the instructions provided with the human AAT ELISA kit.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add diluted standards and cell culture supernatant samples to the wells and incubate.

  • Wash the wells and add the detection antibody.

  • After another incubation and wash step, add the enzyme conjugate.

  • Following a final incubation and wash, add the substrate solution and allow the color to develop.

  • Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of AAT in the samples based on the standard curve.

Protocol 3: Analysis of Intracellular AAT Polymers by Immunofluorescence

This protocol describes the visualization of intracellular AAT polymers using immunofluorescence staining.

Materials:

  • Hepatocytes cultured on coverslips (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody specific for AAT polymers (e.g., 2C1 monoclonal antibody)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • After treatment, wash the cells on coverslips with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding by incubating with blocking buffer for 1 hour.

  • Incubate with the primary antibody against AAT polymers overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS and mount the coverslips on microscope slides using mounting medium.

  • Visualize the staining using a fluorescence microscope.

Protocol 4: Assessment of Autophagy Induction

This protocol outlines the detection of autophagy induction by monitoring the formation of LC3 puncta via immunofluorescence.

Materials:

  • Hepatocytes cultured on coverslips (from Protocol 1)

  • Fixation, permeabilization, and blocking buffers as in Protocol 3

  • Primary antibody against LC3

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Follow steps 1-6 of Protocol 3 for cell fixation, permeabilization, and blocking.

  • Incubate with the primary antibody against LC3 overnight at 4°C.

  • Follow steps 8-13 of Protocol 3 for secondary antibody incubation, washing, counterstaining, mounting, and visualization.

  • Quantify the number of LC3 puncta per cell to assess the level of autophagy induction. An increase in the number of puncta in CZC-25146-treated cells compared to controls indicates autophagy induction.

cluster_autophagy Autophagy Signaling Cascade LRRK2_Inhibition LRRK2 Inhibition (by CZC-25146) ULK1_Complex ULK1 Complex Activation LRRK2_Inhibition->ULK1_Complex Phagophore_Formation Phagophore Formation ULK1_Complex->Phagophore_Formation LC3_Lipidation LC3-I to LC3-II Conversion (Lipidation) Phagophore_Formation->LC3_Lipidation Autophagosome Autophagosome Formation (LC3 Puncta) LC3_Lipidation->Autophagosome Lysosome_Fusion Fusion with Lysosome Autophagosome->Lysosome_Fusion Degradation Degradation of Cargo (AAT Polymers) Lysosome_Fusion->Degradation

Caption: Key steps in the autophagy pathway induced by LRRK2 inhibition.

Troubleshooting

  • Low AAT Secretion: Ensure optimal cell health and confluency. Verify the activity of this compound. Optimize treatment concentration and duration.

  • High Background in ELISA: Ensure thorough washing steps. Use a specific AAT ELISA kit.

  • Non-specific Staining in Immunofluorescence: Optimize antibody concentrations. Ensure adequate blocking. Include appropriate negative controls.

  • Cell Toxicity: Perform a dose-response curve to determine the optimal non-toxic concentration of this compound using a cell viability assay (e.g., MTT or PrestoBlue).

Conclusion

This compound presents a promising therapeutic strategy for AAT deficiency by targeting LRRK2 to induce autophagy and enhance the secretion of functional AAT from hepatocytes. The protocols provided herein offer a framework for researchers to investigate the efficacy of this compound in relevant in vitro models. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Assessing the Efficacy of CZC-25146 Hydrochloride in Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-25146 hydrochloride is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3][4] Mutations in the LRRK2 gene are associated with an increased risk of Parkinson's disease, and inhibition of LRRK2 kinase activity is a promising therapeutic strategy.[5] CZC-25146 has been shown to prevent mutant LRRK2-induced injury in both rodent and human neurons, making it a valuable tool for neurodegenerative disease research.[1][4][5][6] These application notes provide detailed protocols for assessing the efficacy of this compound in neuronal models, focusing on cell viability, neurite outgrowth, mitochondrial health, oxidative stress, and target engagement.

Mechanism of Action

CZC-25146 is a potent inhibitor of both wild-type and G2019S mutant LRRK2 with IC50 values in the low nanomolar range.[1][2][4] The G2019S mutation is the most common LRRK2 mutation linked to Parkinson's disease and results in increased kinase activity. By inhibiting LRRK2, CZC-25146 can mitigate the downstream pathological effects of its hyperactivity, including neuronal injury and death.[5] It has also been shown to inhibit other kinases such as PLK4, GAK, TNK1, CAMKK2, and PIP4K2C at higher concentrations.[1][4][6]

Quantitative Data Summary

The following tables summarize the reported potency and efficacy of CZC-25146 in various neuronal models.

Table 1: In Vitro Potency of CZC-25146

TargetIC50 (nM)Reference
Wild-type LRRK24.76[1][2][4]
G2019S LRRK26.87[1][2][4]

Table 2: In Vitro Efficacy of CZC-25146 in Neuronal Models

Neuronal ModelEffectEffective ConcentrationReference
Primary rodent cortical neurons expressing G2019S LRRK2Attenuation of neuronal injury and deathEC50 of ~100 nM[5][6]
Primary human cortical neurons expressing G2019S LRRK2Rescue of neurite defectsEC50 of ~40 nM[5]
Human cortical neuronsNo cytotoxicity observedUp to 5 µM for 7 days[1][5]

Signaling Pathway

LRRK2_Inhibition_Pathway cluster_0 Mutant LRRK2 (e.g., G2019S) cluster_1 Downstream Pathological Events cluster_2 Therapeutic Intervention LRRK2 Increased LRRK2 Kinase Activity Mito_Dys Mitochondrial Dysfunction LRRK2->Mito_Dys Ox_Stress Oxidative Stress LRRK2->Ox_Stress Neurite_Damage Neurite Degeneration Mito_Dys->Neurite_Damage Ox_Stress->Neurite_Damage Apoptosis Neuronal Apoptosis Neurite_Damage->Apoptosis CZC25146 CZC-25146 Hydrochloride CZC25146->LRRK2 Inhibition

Figure 1: Simplified signaling pathway of LRRK2-mediated neurotoxicity and its inhibition by CZC-25146.

Experimental Protocols

Here are detailed protocols for key experiments to assess the efficacy of this compound in neurons.

Neuronal Viability and Cytotoxicity Assays

These assays are fundamental to determining the protective effects of CZC-25146 against neurotoxins or mutant LRRK2-induced cell death, as well as assessing any potential cytotoxicity of the compound itself.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Materials:

  • Primary neurons or neuronal cell line (e.g., SH-SY5Y)

  • 96-well culture plates

  • This compound

  • Neurotoxin (e.g., 6-OHDA, MPP+) or plasmid for mutant LRRK2 transfection

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Plate reader

Protocol:

  • Seed neurons in a 96-well plate at an appropriate density and allow them to adhere and differentiate.

  • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24-48 hours). For neuroprotection studies, co-treat with a neurotoxin or transfect with mutant LRRK2.

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.[7]

Materials:

  • LDH cytotoxicity assay kit

  • Cell culture supernatants from treated neurons

  • Plate reader

Protocol:

  • Collect the cell culture supernatants from the neuronal cultures treated as described in the MTT assay protocol.

  • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

Viability_Assay_Workflow cluster_MTT MTT Assay cluster_LDH LDH Assay Start Seed Neurons in 96-well Plate Treatment Treat with CZC-25146 and/or Neurotoxin Start->Treatment Incubate Incubate for 24-48 hours Treatment->Incubate MTT_add Add MTT Reagent Incubate->MTT_add LDH_collect Collect Supernatant Incubate->LDH_collect MTT_incubate Incubate 3-4 hours MTT_add->MTT_incubate MTT_solubilize Add Solubilization Buffer MTT_incubate->MTT_solubilize MTT_read Read Absorbance at 570 nm MTT_solubilize->MTT_read LDH_assay Perform LDH Assay LDH_collect->LDH_assay LDH_read Read Absorbance LDH_assay->LDH_read

Figure 2: Experimental workflow for neuronal viability and cytotoxicity assays.

Neurite Outgrowth and Morphology Analysis

CZC-25146 has been shown to rescue neurite defects induced by mutant LRRK2.[5] This protocol outlines a method for quantifying neurite length and branching.

Materials:

  • Primary neurons or a suitable cell line

  • Culture plates or chamber slides

  • Transfection reagents and plasmids (e.g., GFP for visualization and mutant LRRK2)

  • Immunofluorescence staining reagents (see protocol 4)

  • High-content imaging system or fluorescence microscope with image analysis software

Protocol:

  • Culture neurons on plates or chamber slides suitable for imaging.

  • Transfect neurons with a plasmid encoding a fluorescent protein (e.g., GFP) to visualize neuronal morphology, along with a plasmid for mutant LRRK2 expression.

  • Treat the cells with this compound at various concentrations.

  • After an appropriate incubation period (e.g., 48-72 hours), fix the cells.

  • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Use image analysis software to automatically trace and measure neurite length and the number of branch points per neuron.

  • Compare the measurements between different treatment groups.

Assessment of Mitochondrial Function

Mitochondrial dysfunction is a key element in LRRK2-mediated neurodegeneration.[8][9]

A decrease in MMP is an early indicator of mitochondrial dysfunction and apoptosis.[8]

Materials:

  • Fluorescent dyes sensitive to MMP (e.g., JC-1, TMRM, TMRE)

  • Fluorescence microscope, plate reader, or flow cytometer

Protocol:

  • Culture and treat neurons as described previously.

  • Load the cells with the MMP-sensitive dye according to the manufacturer's instructions.

  • Analyze the fluorescence signal. For JC-1, healthy cells will show red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (monomers). For TMRM/TMRE, a decrease in fluorescence intensity indicates a loss of MMP.

  • Quantify the changes in fluorescence to assess the effect of CZC-25146 on mitochondrial health.

Immunofluorescence Staining

Immunofluorescence allows for the visualization of specific proteins within the neuron, providing insights into protein localization and expression levels.[10][11][12]

Materials:

  • Primary antibodies (e.g., anti-LRRK2, anti-phospho-LRRK2, anti-alpha-synuclein, anti-tyrosine hydroxylase for dopaminergic neurons)

  • Fluorophore-conjugated secondary antibodies

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1-0.3% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Culture neurons on coverslips or in imaging-compatible plates.

  • After treatment with CZC-25146, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[10][11][13]

  • Permeabilize the cells with permeabilization buffer for 10-15 minutes.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the cells with PBS and then incubate with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the staining using a fluorescence microscope.

Western Blotting

Western blotting is used to quantify the levels of specific proteins, such as total and phosphorylated LRRK2, to confirm target engagement by CZC-25146.[14][15]

Materials:

  • Neuronal cell lysates

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Prepare protein lysates from treated neuronal cultures using a suitable lysis buffer (e.g., RIPA buffer).[14][15]

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., beta-actin or GAPDH).

WB_IF_Workflow cluster_IF Immunofluorescence cluster_WB Western Blotting Start Culture and Treat Neurons IF_Fix Fix and Permeabilize Start->IF_Fix WB_Lyse Lyse Cells and Quantify Protein Start->WB_Lyse IF_Block Block IF_Fix->IF_Block IF_Pri_Ab Primary Antibody Incubation IF_Block->IF_Pri_Ab IF_Sec_Ab Secondary Antibody Incubation IF_Pri_Ab->IF_Sec_Ab IF_Image Image Acquisition IF_Sec_Ab->IF_Image WB_PAGE SDS-PAGE and Transfer WB_Lyse->WB_PAGE WB_Block Block Membrane WB_PAGE->WB_Block WB_Pri_Ab Primary Antibody Incubation WB_Block->WB_Pri_Ab WB_Sec_Ab Secondary Antibody Incubation WB_Pri_Ab->WB_Sec_Ab WB_Detect Detection WB_Sec_Ab->WB_Detect

References

Application Notes and Protocols for CZC-25146 Hydrochloride Treatment of Primary Human Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of CZC-25146 hydrochloride, a potent and selective LRRK2 inhibitor, for the treatment of primary human neurons. This document includes key experimental data, detailed protocols for cell culture and neuroprotection assays, and diagrams of the relevant signaling pathways and experimental workflows.

Introduction

CZC-25146 is a cell-permeable compound that acts as a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1] Mutations in the LRRK2 gene are a significant cause of familial Parkinson's disease.[2] CZC-25146 has demonstrated neuroprotective effects in cultured rodent and human neurons, particularly by attenuating the neurotoxicity associated with mutant LRRK2.[2] It exhibits high selectivity for LRRK2, with IC50 values of 4.76 nM for wild-type LRRK2 and 6.87 nM for the G2019S mutant form.[1][3][4] While potent against LRRK2, it also shows inhibitory activity against PLK4, GAK, TNK1, CAMKK2, and PIP4K2C.[4] In primary human neurons, CZC-25146 has been shown to rescue neurite defects induced by the LRRK2 G2019S mutation in a dose-dependent manner.[3]

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterValueCell TypeComments
IC50 (Wild-Type LRRK2) 4.76 nMNot specifiedPotent inhibition of wild-type LRRK2 kinase activity.[1][4]
IC50 (G2019S LRRK2) 6.87 nMNot specifiedPotent inhibition of the common pathogenic G2019S mutant LRRK2.[1][4]
EC50 (Neuroprotection) ~100 nMPrimary rodent cortical neuronsConcentration-dependent attenuation of G2019S LRRK2-mediated neuronal injury and death.[2]
Table 2: Cytotoxicity Profile of CZC-25146 in Primary Human Neurons
Concentration RangeDurationCell TypeOutcome
0.01 - 5 µM7 daysHuman cortical neuronsNo observed cytotoxicity or blockage of neuronal development.[2][5]

Signaling Pathway

The primary mechanism of action for CZC-25146 is the direct inhibition of LRRK2 kinase activity. In Parkinson's disease models, pathogenic mutations in LRRK2, such as G2019S, lead to increased kinase activity, resulting in neuronal stress, neurite shortening, and eventual cell death. By inhibiting LRRK2, CZC-25146 is believed to mitigate these downstream toxic effects.

LRRK2_Inhibition_Pathway cluster_0 Mutant LRRK2 (e.g., G2019S) cluster_1 Downstream Effects cluster_2 Therapeutic Intervention mutant_LRRK2 Increased Kinase Activity neuronal_stress Neuronal Stress mutant_LRRK2->neuronal_stress neurite_defects Neurite Defects neuronal_stress->neurite_defects cell_death Neuronal Death neurite_defects->cell_death CZC25146 CZC-25146 Hydrochloride CZC25146->mutant_LRRK2 Inhibits

Caption: Inhibition of mutant LRRK2 kinase activity by this compound.

Experimental Protocols

Protocol 1: Culture of Primary Human Neurons

This protocol is a general guideline and may require optimization based on the specific source of primary human neurons.

Materials:

  • Primary human cortical neurons

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)

  • Poly-D-lysine or other appropriate coating substrate

  • Multi-well culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Coat multi-well plates with Poly-D-lysine according to the manufacturer's instructions to promote neuronal attachment.

  • Thaw cryopreserved primary human neurons according to the supplier's protocol.

  • Plate the neurons at a desired density onto the coated plates in pre-warmed neuronal culture medium.

  • Maintain the neuronal cultures in a humidified incubator at 37°C with 5% CO2.

  • Perform partial media changes every 2-3 days to maintain a healthy culture environment.

Protocol 2: Assessment of CZC-25146 Neuroprotective Effects against Mutant LRRK2 Toxicity

This protocol describes how to assess the ability of CZC-25146 to rescue neurite defects induced by the expression of mutant LRRK2.

Materials:

  • Established primary human neuronal cultures (from Protocol 1)

  • Expression vectors for LRRK2 (e.g., wild-type, G2019S mutant) and a fluorescent reporter (e.g., GFP)

  • Transfection reagent suitable for primary neurons (e.g., Lipofectamine 2000)

  • This compound stock solution (in DMSO)

  • Neuronal culture medium

  • High-content imaging system or fluorescence microscope

  • Image analysis software for neurite outgrowth measurement

Procedure:

  • On the day of transfection (e.g., day in vitro 14), prepare DNA-transfection reagent complexes according to the manufacturer's protocol. A molar ratio of 15:1 for LRRK2 construct to GFP construct is recommended for co-transfection.[2]

  • Add the transfection complexes to the primary human neuronal cultures.

  • Immediately following transfection, treat the neurons with varying concentrations of this compound (e.g., 0.06 - 1000 nM) or vehicle control (DMSO).[5]

  • Incubate the treated neurons for the desired duration (e.g., 48 hours).[5]

  • After incubation, fix the cells with 4% paraformaldehyde.

  • Acquire images of GFP-positive neurons using a high-content imaging system or fluorescence microscope.

  • Analyze the images using appropriate software to quantify the average neurite length per neuron.

  • Compare the neurite lengths of neurons treated with CZC-25146 to those treated with the vehicle control to determine the neuroprotective effect.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_execution Experiment Execution cluster_analysis Data Analysis culture_neurons Culture Primary Human Neurons transfection Transfect Neurons with LRRK2 & GFP Constructs culture_neurons->transfection prepare_reagents Prepare LRRK2 Plasmids & CZC-25146 Solutions prepare_reagents->transfection treatment Treat with CZC-25146 or Vehicle (DMSO) transfection->treatment incubation Incubate for 48 hours treatment->incubation imaging Fix and Image GFP-positive Neurons incubation->imaging quantification Quantify Neurite Length imaging->quantification comparison Compare Treated vs. Vehicle Control quantification->comparison

Caption: Workflow for assessing the neuroprotective effects of CZC-25146.

Conclusion

This compound is a valuable research tool for investigating the role of LRRK2 in neuronal function and neurodegeneration. The protocols and data presented here provide a framework for studying the neuroprotective effects of this compound in primary human neuron models. Researchers should optimize these protocols for their specific experimental systems to ensure reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CZC-25146 Hydrochloride for Neurite Outgrowth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CZC-25146 hydrochloride to promote neurite outgrowth. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.

Troubleshooting Guides

Encountering issues with your neurite outgrowth experiments? This section provides solutions to common problems when using this compound.

Problem: No significant increase in neurite outgrowth is observed after treatment with this compound.

Possible Cause Suggested Solution
Suboptimal Compound Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Based on existing data, a concentration range of 10 nM to 1 µM is a good starting point.[1][2] One study found an EC50 of approximately 100 nM for attenuating mutant LRRK2-induced neuronal injury in rodent primary neurons.[1]
Inappropriate Treatment Duration Optimize the incubation time with this compound. A typical treatment duration for neurite outgrowth assays ranges from 24 to 72 hours.[3] Time-lapse imaging can help determine the optimal window for observing effects.[4]
Low Cell Viability Assess cell viability using a suitable assay (e.g., Trypan Blue, Calcein AM). CZC-25146 has been shown to be non-cytotoxic in human cortical neurons at concentrations below 5 µM.[1][2] If viability is low, re-evaluate cell seeding density, media conditions, and other culture parameters.
Cell Type and Passage Number The responsiveness to CZC-25146 can vary between different neuronal cell types and even with increasing passage number. Ensure you are using a consistent and appropriate cell model. Primary neurons or iPSC-derived neurons are commonly used.[3][4][5]
Inactive Compound Ensure proper storage and handling of this compound to maintain its activity. Prepare fresh stock solutions in an appropriate solvent like DMSO and store them at -20°C or -80°C.[2]

Problem: High variability in neurite length between replicate wells.

Possible Cause Suggested Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating and use calibrated pipettes for accurate cell seeding. Uneven cell distribution can lead to variability in neurite growth.
Edge Effects in Multi-well Plates Minimize "edge effects" by not using the outermost wells of the plate for data collection. Alternatively, fill the outer wells with sterile PBS or media to maintain humidity.
Inconsistent Compound Addition Ensure thorough mixing of this compound in the culture medium before adding it to the cells. Use a consistent pipetting technique across all wells.
Automated vs. Manual Quantification Manual measurement of neurite length can be subjective. Utilize automated image analysis software for unbiased and consistent quantification of neurite outgrowth.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in promoting neurite outgrowth?

A1: CZC-25146 is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[2][7][8][9] Mutations in LRRK2 are associated with Parkinson's disease and can lead to neuronal injury and reduced neurite length.[1] By inhibiting LRRK2 kinase activity, CZC-25146 can prevent this damage and rescue neurite defects, thereby promoting neurite outgrowth.[1][2]

Q2: What is a recommended starting concentration range for this compound in a neurite outgrowth assay?

A2: A good starting point for a dose-response study is between 10 nM and 1 µM. Studies have shown that CZC-25146 can rescue neurite defects in primary human neurons in a dose-dependent manner within a range of 0.06 to 1000 nM.[2] An EC50 of ~100 nM has been reported for attenuating G2019S LRRK2-induced neuronal injury in primary rodent neurons.[1]

Q3: How should I prepare and store this compound?

A3: It is recommended to prepare a concentrated stock solution in a suitable solvent such as DMSO.[8] For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration.

Q4: What neuronal cell types are suitable for neurite outgrowth assays with this compound?

A4: A variety of neuronal cell types can be used, including primary neurons (e.g., cortical or hippocampal neurons), human induced pluripotent stem cell (iPSC)-derived neurons, and immortalized neuronal cell lines like PC12 or SH-SY5Y.[3][4][5][10] The choice of cell type will depend on the specific research question and the expression of the target, LRRK2.

Q5: How long should I treat the neurons with this compound?

A5: The optimal treatment duration can vary depending on the cell type and the specific endpoint being measured. A common timeframe for neurite outgrowth assays is between 24 and 72 hours.[3] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the ideal incubation period for your experimental setup.

Experimental Protocols

Protocol 1: Dose-Response Analysis of this compound on Neurite Outgrowth in Primary Neurons

This protocol outlines a typical workflow for determining the optimal concentration of this compound.

Materials:

  • Primary neurons (e.g., rat cortical neurons)

  • Plating medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and penicillin-streptomycin)

  • 96-well poly-D-lysine or poly-L-ornithine coated plates

  • This compound

  • DMSO (for stock solution)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Plating: Plate primary neurons at an optimized density (e.g., 10,000-20,000 cells/well) in a 96-well coated plate and culture for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0, 1 nM, 10 nM, 100 nM, 500 nM, 1 µM, 5 µM). Include a vehicle control (DMSO at the same final concentration as the highest CZC-25146 concentration).

  • Treatment: Carefully remove half of the medium from each well and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block with 5% BSA for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify neurite length, number of branches, and cell number per well using automated image analysis software.

  • Data Analysis: Normalize the neurite outgrowth data to the vehicle control and plot the dose-response curve to determine the EC50.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_result Result plate_cells Plate Neurons in 96-well Plate prepare_compound Prepare Serial Dilutions of CZC-25146 treat_cells Treat Cells with CZC-25146 prepare_compound->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate fix_stain Fix and Stain Cells incubate->fix_stain image Acquire Images fix_stain->image quantify Quantify Neurite Outgrowth image->quantify analyze_data Analyze Data and Determine EC50 quantify->analyze_data

Caption: Experimental workflow for optimizing CZC-25146 concentration.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LRRK2 LRRK2 (Mutant) Downstream Downstream Effectors (e.g., Cytoskeletal Dynamics) LRRK2->Downstream Phosphorylates CZC25146 CZC-25146 HCl CZC25146->LRRK2 Inhibits Neurite_Promotion Promotion of Neurite Outgrowth CZC25146->Neurite_Promotion Neurite_Inhibition Inhibition of Neurite Outgrowth Downstream->Neurite_Inhibition

Caption: LRRK2 signaling pathway and the action of CZC-25146.

References

preventing CZC-25146 hydrochloride degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of CZC-25146 hydrochloride in experiments to prevent its degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in DMSO (Dimethyl Sulfoxide) up to 100 mM.[1] It is insoluble in water and ethanol.[2] For most in vitro experiments, preparing a concentrated stock solution in anhydrous, high-purity DMSO is recommended.

Q2: How should I store the solid compound and stock solutions of this compound?

A2: Proper storage is critical to prevent degradation. The solid powder should be stored at -20°C, desiccated, and protected from light.[3] Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to 6 months or at -80°C for up to 1 year.[2][4][5]

Q3: Is this compound sensitive to light?

A3: Yes, it is recommended to protect this compound from light.[3] Both the solid compound and solutions should be stored in amber vials or tubes wrapped in foil. Experiments should be conducted with minimal light exposure where possible.

Q4: What is the stability of this compound in aqueous solutions or cell culture media?

A4: As a hydrochloride salt, this compound is more stable in acidic conditions. In neutral or alkaline aqueous solutions, it may be prone to precipitation and degradation over time. It is recommended to prepare fresh dilutions of the DMSO stock solution into your aqueous buffer or cell culture medium immediately before each experiment. Do not store this compound in aqueous solutions for extended periods.

Q5: Can I sonicate or heat this compound to aid dissolution?

A5: Gentle warming and sonication can be used to aid the dissolution of this compound in DMSO if precipitation is observed.[4] However, prolonged heating should be avoided as it may promote degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower than expected potency in bioassays. Compound degradation due to improper storage or handling.- Ensure the solid compound and stock solutions are stored at the correct temperature, protected from light, and desiccated. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Prepare fresh working solutions from the DMSO stock for each experiment.
Precipitation of the compound in aqueous buffer or cell culture medium. Low aqueous solubility of the free base form. The final concentration of DMSO in the working solution may be too low to maintain solubility.- Increase the final DMSO concentration in your assay if permissible for your experimental system. - Prepare the working solution by adding the DMSO stock to the aqueous buffer/medium with vigorous vortexing. - Do not store the compound in aqueous solutions.
Variability between experimental replicates. Inhomogeneous solution or degradation of the compound in the working solution over the course of the experiment.- Ensure the stock solution is fully dissolved and homogenous before making dilutions. - Prepare a sufficient volume of the working solution for all replicates at once to ensure consistency. - For long-term experiments, consider replenishing the compound in the medium at regular intervals.
Loss of activity in stock solutions over time. Degradation due to moisture absorption by DMSO or exposure to light.- Use anhydrous, high-purity DMSO to prepare stock solutions.[2] - Store stock solutions in tightly sealed vials at -20°C or -80°C. - Protect stock solution vials from light.

Quantitative Data Summary

Table 1: Physicochemical and Biological Properties of CZC-25146

PropertyValueReference
Molecular Weight 488.54 g/mol (free base)[1]
Molecular Formula C₂₂H₂₅FN₆O₄S[1]
CAS Number 1191911-26-8[1]
Purity ≥98% (HPLC)[1]
IC₅₀ (wild-type LRRK2) 4.76 nM[1][6]
IC₅₀ (G2019S LRRK2) 6.87 nM[1][6]
Solubility in DMSO Up to 100 mM[1]
Solubility in Water Insoluble[2]
Solubility in Ethanol Insoluble[2]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial ConditionsReference
Solid Powder -20°CUp to 3 yearsDesiccate, Protect from light[2][7]
DMSO Stock Solution -20°CUp to 6 monthsAliquot, Protect from light[5]
DMSO Stock Solution -80°CUp to 1 yearAliquot, Protect from light[2][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (solid powder)

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.89 mg of CZC-25146 (free base molecular weight: 488.54 g/mol ). Note: Always refer to the batch-specific molecular weight on the product's certificate of analysis.

    • Add the appropriate volume of anhydrous DMSO to the solid compound.

    • Vortex the solution until the compound is completely dissolved. Gentle warming or brief sonication can be used if necessary.

    • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium

  • Procedure:

    • Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.

    • Perform a serial dilution if necessary for lower final concentrations to ensure accuracy.

    • Add the calculated volume of the DMSO stock solution to the pre-warmed cell culture medium. Immediately vortex or pipette up and down to mix thoroughly and prevent precipitation.

    • The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

    • Use the freshly prepared working solution immediately.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2_dimer LRRK2 Dimerization GTP_binding GTP Binding to ROC Domain LRRK2_dimer->GTP_binding LRRK2 LRRK2 GTP_binding->LRRK2 Activates pLRRK2 Phosphorylated LRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation Rab_GTPases Rab GTPases pLRRK2->Rab_GTPases Phosphorylates pRab_GTPases Phosphorylated Rab GTPases Vesicular_trafficking Vesicular Trafficking pRab_GTPases->Vesicular_trafficking Alters Autophagy Autophagy pRab_GTPases->Autophagy Modulates Neuronal_damage Neuronal Damage Vesicular_trafficking->Neuronal_damage Autophagy->Neuronal_damage CZC_25146 CZC-25146 Hydrochloride CZC_25146->pLRRK2 Inhibits

Caption: LRRK2 signaling pathway and the inhibitory action of CZC-25146.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start stock_prep Prepare 10 mM Stock Solution in Anhydrous DMSO start->stock_prep storage Aliquot and Store at -80°C (Protect from Light) stock_prep->storage working_sol Prepare Fresh Working Solution in Assay Buffer/Medium storage->working_sol Use a fresh aliquot treatment Treat Cells/Enzyme working_sol->treatment incubation Incubate for a Defined Period treatment->incubation data_acq Data Acquisition incubation->data_acq data_analysis Data Analysis data_acq->data_analysis results Results data_analysis->results

Caption: Recommended workflow for experiments using this compound.

logical_relationship cluster_factors Key Stability Factors correct_handling Proper Handling & Storage of CZC-25146 storage_temp Correct Storage Temperature (-20°C or -80°C) correct_handling->storage_temp light_protection Protection from Light correct_handling->light_protection anhydrous_solvent Use of Anhydrous DMSO correct_handling->anhydrous_solvent avoid_freeze_thaw Avoid Repeated Freeze-Thaw Cycles correct_handling->avoid_freeze_thaw fresh_dilutions Fresh Aqueous Dilutions correct_handling->fresh_dilutions compound_stability Maintained Compound Stability & Potency storage_temp->compound_stability light_protection->compound_stability anhydrous_solvent->compound_stability avoid_freeze_thaw->compound_stability fresh_dilutions->compound_stability reproducible_results Reliable & Reproducible Experimental Results compound_stability->reproducible_results

Caption: Key factors for ensuring the stability of this compound.

References

troubleshooting inconsistent results with CZC-25146 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CZC-25146 hydrochloride. The information is designed to address common issues and ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3][4] It functions as an ATP-competitive inhibitor, targeting the kinase domain of LRRK2. It has shown high potency against both wild-type LRRK2 and the G2019S mutant, which is commonly associated with Parkinson's disease.[1][2][3]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM. It is also soluble in DMF at 10 mg/ml.[5] For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline, or corn oil are recommended.[2] It is important to use fresh, anhydrous DMSO as moisture can reduce solubility.[3]

Q3: How should I store this compound solutions?

For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solutions into smaller volumes. For in vivo experiments, it is best to prepare fresh working solutions daily.[2]

Q4: What are the known off-target effects of CZC-25146?

While CZC-25146 is a selective LRRK2 inhibitor, it has been shown to inhibit other kinases at higher concentrations, including PLK4, GAK, TNK1, CAMKK2, and PIP4K2C.[1][2] When designing experiments, it is crucial to use the lowest effective concentration to minimize potential off-target effects and to include appropriate controls.

Troubleshooting Guide

Issue 1: Compound Precipitation in Media or Buffer

Possible Cause: The solubility of this compound is lower in aqueous solutions compared to organic solvents like DMSO. When a concentrated DMSO stock is diluted into aqueous media, the compound can precipitate out.

Solution:

  • Decrease the final DMSO concentration: Aim for a final DMSO concentration of 0.1% or lower in your cell culture medium.

  • Use a gentle mixing technique: When diluting the stock solution, add it dropwise to the aqueous buffer while gently vortexing to ensure rapid and uniform dispersion.

  • Warm the solution: Gentle warming and sonication can help redissolve any precipitate that may have formed.[2]

  • Consider a different formulation for in vivo studies: For animal experiments, use the recommended formulations with PEG300 and Tween-80 to improve solubility and bioavailability.[2]

Issue 2: Inconsistent or No Inhibitory Effect

Possible Cause: This can be due to several factors including compound degradation, improper dosage, or issues with the experimental setup.

Solution:

  • Verify Compound Integrity: Ensure the compound has been stored correctly and has not expired. If in doubt, use a fresh vial.

  • Optimize Concentration: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. The reported IC50 values can serve as a starting point.

  • Check Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. High cell density or poor viability can affect the outcome.

  • Standardize Incubation Times: Use consistent incubation times for all experiments as the effect of the inhibitor can be time-dependent.

Issue 3: High Variability Between Replicates

Possible Cause: Variability can stem from inconsistent cell seeding, pipetting errors, or the "edge effect" in multi-well plates.

Solution:

  • Ensure Uniform Cell Seeding: Create a single-cell suspension before plating to avoid clumps and ensure an even distribution of cells in each well.

  • Minimize Pipetting Errors: Use calibrated pipettes and be consistent with your pipetting technique.

  • Mitigate Edge Effects: To counteract increased evaporation in the outer wells of a microplate, fill the perimeter wells with sterile media or PBS without cells.[6] This helps create a more uniform environment across the plate.

  • Randomize Plate Layout: Randomize the placement of your samples and controls on the plate to minimize any positional bias.[6]

Quantitative Data Summary

ParameterValueTargetReference
IC50 4.76 nMWild-type LRRK2[1][3]
6.87 nMG2019S LRRK2[1][3]
Solubility 100 mMDMSO
98 mg/mLDMSO[3]
10 mg/mLDMF[5]
≥ 2.5 mg/mL10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2]
≥ 2.5 mg/mL10% DMSO, 90% Corn Oil[2]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weigh out the required amount of this compound powder. The molecular weight of the free base is 488.54 g/mol .

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

General Cell-Based Assay Protocol
  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Assay: Perform the desired downstream analysis, such as a cell viability assay (e.g., MTT or CellTiter-Glo), western blotting for phosphorylated LRRK2, or a neurite outgrowth assay.

  • Data Analysis: Normalize the data to the vehicle control (DMSO-treated cells) and calculate the IC50 value by fitting the data to a dose-response curve.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Signals cluster_lrrk2 LRRK2 Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2_Inactive LRRK2 (Inactive) Growth_Factors->LRRK2_Inactive Stress Cellular Stress Stress->LRRK2_Inactive LRRK2_Active LRRK2 (Active) (pS1292) LRRK2_Inactive->LRRK2_Active Phosphorylation Rab_GTPases Rab GTPases LRRK2_Active->Rab_GTPases Phosphorylates Autophagy Autophagy LRRK2_Active->Autophagy Modulates CZC_25146 CZC-25146 HCl CZC_25146->LRRK2_Active Inhibition Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates Neuronal_Survival Neuronal Survival Vesicular_Trafficking->Neuronal_Survival Autophagy->Neuronal_Survival

Caption: LRRK2 signaling pathway and the inhibitory action of CZC-25146 HCl.

Experimental_Workflow Start Start Prep_Stock Prepare 10 mM Stock in Anhydrous DMSO Start->Prep_Stock Aliquot_Store Aliquot and Store at -80°C Prep_Stock->Aliquot_Store Prepare_Dilutions Prepare Serial Dilutions in Culture Medium (Final DMSO < 0.1%) Aliquot_Store->Prepare_Dilutions Seed_Cells Seed Cells in Multi-well Plate Treat_Cells Treat Cells with CZC-25146 Seed_Cells->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Perform_Assay Perform Downstream Assay (e.g., Viability, Western Blot) Incubate->Perform_Assay Analyze_Data Analyze Data and Calculate IC50 Perform_Assay->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for using this compound.

Troubleshooting_Workflow Start Inconsistent Results? Check_Solubility Precipitate Visible? Start->Check_Solubility Check_Compound Compound Integrity? Check_Solubility->Check_Compound No Solubility_Solutions Use Fresh DMSO Warm/Sonicate Optimize Dilution Check_Solubility->Solubility_Solutions Yes Check_Assay Assay Conditions? Check_Compound->Check_Assay Yes Compound_Solutions Use Fresh Aliquot Confirm Storage Conditions Check_Compound->Compound_Solutions No Check_Replicates High Replicate Variability? Check_Assay->Check_Replicates Consistent Assay_Solutions Optimize Concentration Check Cell Health Standardize Incubation Check_Assay->Assay_Solutions Inconsistent Replicate_Solutions Ensure Uniform Seeding Minimize Edge Effects Calibrate Pipettes Check_Replicates->Replicate_Solutions Yes End Consistent Results Check_Replicates->End No Solubility_Solutions->End Compound_Solutions->End Assay_Solutions->End Replicate_Solutions->End

Caption: Troubleshooting workflow for inconsistent results with CZC-25146 HCl.

References

Technical Support Center: Improving the In-vivo Bioavailability of CZC-25146 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in enhancing the in vivo bioavailability of CZC-25146 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is CZC-25146 and why is its bioavailability a concern?

A1: CZC-25146 is a potent and orally active inhibitor of Leucine-rich repeat kinase 2 (LRRK2), with IC50 values of 4.76 nM and 6.87 nM for wild-type and G2019S LRRK2, respectively[1][2][3]. It is being investigated for its therapeutic potential in Parkinson's disease and liver diseases[1][2]. While described as having relatively favorable pharmacokinetic properties in mice, like many new chemical entities, its poor aqueous solubility can limit its oral bioavailability[1][4]. Low bioavailability can lead to insufficient drug exposure at the target site, potentially reducing therapeutic efficacy and leading to variability in experimental results. One study noted that CZC-25146 lacks sufficient brain exposure for use in rodent models of Parkinson's Disease, highlighting a key bioavailability challenge[5].

Q2: What are the primary factors limiting the oral bioavailability of a poorly soluble compound like this compound?

A2: The oral bioavailability of a poorly soluble drug is primarily limited by two main factors:

  • Low Solubility and Dissolution Rate: For a drug to be absorbed from the gastrointestinal (GI) tract, it must first dissolve in the GI fluids. Poorly soluble compounds have a low dissolution rate, which is often the rate-limiting step for absorption[6][7].

  • Poor Permeability: Once dissolved, the drug must pass through the intestinal membrane to enter the bloodstream. While not explicitly stated for CZC-25146, compounds with high molecular weight or unfavorable lipophilicity can exhibit poor permeability[8].

The Biopharmaceutics Classification System (BCS) is a framework that categorizes drugs based on their solubility and permeability. Drugs with low solubility and high permeability (BCS Class II) or low solubility and low permeability (BCS Class IV) often require formulation strategies to improve their oral bioavailability[7].

Q3: What are the common formulation strategies to enhance the bioavailability of poorly soluble drugs?

A3: A variety of formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs. These can be broadly categorized as follows:

  • Physical Modifications:

    • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanosizing) can enhance the dissolution rate[6][7][9][10].

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution[6][11].

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These systems are mixtures of oils, surfactants, and co-solvents that form fine emulsions in the GI tract, enhancing drug solubilization and absorption[6][11].

  • Use of Solubilizing Excipients:

    • Co-solvents and Surfactants: These can be used to increase the solubility of the drug in the formulation[6][10].

    • Cyclodextrins: These can form inclusion complexes with the drug, increasing its solubility[6][12].

A summary of these approaches is presented in the table below.

Formulation StrategyMechanism of Bioavailability EnhancementKey AdvantagesPotential Disadvantages
Particle Size Reduction (Micronization/Nanosizing) Increases surface area, leading to a higher dissolution rate.[6][9][10]Broadly applicable, relatively simple concept.Can lead to particle aggregation; may not be sufficient for very poorly soluble compounds.
Solid Dispersions The drug is dispersed in a hydrophilic carrier, often in an amorphous state, which has higher energy and solubility.[6][11]Significant improvement in dissolution rate.Potential for physical instability (recrystallization) of the amorphous drug.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a lipid vehicle, and the formulation emulsifies in the GI tract, presenting the drug in a solubilized form for absorption.[10][11][13]Can significantly increase bioavailability; may bypass first-pass metabolism via lymphatic uptake.[13]Requires careful selection of excipients; potential for drug precipitation upon dilution.
Cyclodextrin Complexation Cyclodextrins form inclusion complexes with the drug, increasing its apparent solubility.[6][10]Can significantly enhance solubility and dissolution.The amount of drug that can be complexed is limited; can be costly.

Troubleshooting Guide

Problem 1: High variability in plasma concentrations of this compound in vivo.

  • Possible Cause: Poor and erratic dissolution of the crystalline drug in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Particle Size Analysis: Characterize the particle size distribution of your this compound powder. If it is large and non-uniform, consider particle size reduction techniques.

    • Formulation Adjustment:

      • Micronization/Nanosizing: Reduce the particle size to the micron or sub-micron range to increase the surface area for dissolution.

      • Amorphous Solid Dispersion: Prepare an amorphous solid dispersion of this compound with a suitable hydrophilic polymer (e.g., PVP, HPMC). This can prevent the variability associated with crystalline dissolution.

    • In Vitro Dissolution Testing: Perform dissolution studies under different pH conditions (simulating stomach and intestine) to assess the dissolution behavior of your current and modified formulations.

Problem 2: Low oral bioavailability despite adequate in vitro dissolution.

  • Possible Cause:

    • Poor Permeability: The dissolved drug may not be efficiently transported across the intestinal epithelium.

    • First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.

  • Troubleshooting Steps:

    • Permeability Assessment: Conduct in vitro permeability assays (e.g., Caco-2 cell monolayer) to evaluate the intestinal permeability of CZC-25146.

    • Lipid-Based Formulations: If permeability is a limiting factor, consider formulating this compound in a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS). Lipid formulations can enhance absorption via the lymphatic pathway, potentially bypassing first-pass metabolism[13].

    • Inhibition of Efflux Transporters: Investigate if CZC-25146 is a substrate for efflux transporters like P-glycoprotein. Co-administration with a known inhibitor could be explored in preclinical models.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound by Wet Milling

  • Objective: To prepare a stable nanosuspension of this compound to improve its dissolution rate.

  • Materials:

    • This compound

    • Stabilizer solution (e.g., 1% w/v Poloxamer 188 or Hydroxypropyl methylcellulose (HPMC) in deionized water)

    • Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)

    • High-energy planetary ball mill or a dedicated nanomill.

  • Procedure:

    • Prepare a pre-suspension by dispersing this compound (e.g., 5% w/v) in the stabilizer solution.

    • Add the pre-suspension and milling media to the milling chamber. The chamber should be filled to approximately 50-70% with the milling media.

    • Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-8 hours). The milling time should be optimized to achieve the desired particle size.

    • Periodically withdraw samples to monitor the particle size using a dynamic light scattering (DLS) instrument.

    • Once the desired particle size (e.g., < 200 nm) is achieved, separate the nanosuspension from the milling media by sieving.

    • Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

  • Objective: To formulate this compound in a lipid-based system to enhance its solubility and absorption.

  • Materials:

    • This compound

    • Oil phase (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90)

    • Surfactant (e.g., Kolliphor® RH 40, Cremophor® EL)

    • Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)

  • Procedure:

    • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.

    • Ternary Phase Diagram Construction: Based on the screening results, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.

    • Formulation Preparation:

      • Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.

      • Heat the mixture to 40-50°C to ensure homogeneity.

      • Add the required amount of this compound to the mixture and stir until it is completely dissolved.

    • Characterization:

      • Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of a micro/nanoemulsion.

      • Droplet Size Analysis: Determine the droplet size and PDI of the resulting emulsion using DLS.

      • Drug Content and Loading: Determine the concentration of this compound in the SEDDS formulation using a validated analytical method (e.g., HPLC).

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Formulation Strategy Selection cluster_formulation Formulation Development cluster_eval In Vitro & In Vivo Evaluation Problem Low in vivo Bioavailability of CZC-25146 HCl Strategy Select Formulation Approach Problem->Strategy Nano Nanosuspension Strategy->Nano Particle Size Reduction SEDDS SEDDS Strategy->SEDDS Lipid-Based System ASD Amorphous Solid Dispersion Strategy->ASD Solid Dispersion Invitro In Vitro Dissolution & Permeability Nano->Invitro SEDDS->Invitro ASD->Invitro Invivo In Vivo Pharmacokinetic Study Invitro->Invivo

Caption: Experimental workflow for improving the bioavailability of CZC-25146 HCl.

signaling_pathway cluster_absorption Drug Absorption Pathway cluster_barriers Bioavailability Barriers Oral Oral Administration of CZC-25146 HCl Dissolution Dissolution in GI Fluids Oral->Dissolution Formulation Permeation Permeation across Intestinal Epithelium Dissolution->Permeation Solubility Systemic Systemic Circulation Permeation->Systemic Permeability PoorSol Poor Solubility PoorSol->Dissolution LowPerm Low Permeability LowPerm->Permeation

Caption: Factors influencing the oral bioavailability of CZC-25146 HCl.

References

minimizing off-target kinase inhibition of CZC-25146

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective LRRK2 inhibitor, CZC-25146. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target kinase inhibition and to offer troubleshooting support for common issues encountered during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is CZC-25146 and what is its primary target?

A1: CZC-25146 is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] It has been shown to inhibit both wild-type LRRK2 and the G2019S mutant, which is commonly associated with Parkinson's disease.[1]

Q2: What are the known off-target kinases of CZC-25146?

A2: While CZC-25146 is highly selective for LRRK2, it has been shown to inhibit a small number of other kinases with high potency. These include Polo-like kinase 4 (PLK4), Cyclin G-associated kinase (GAK), Tyrosine kinase non-receptor 1 (TNK1), Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2), and Phosphatidylinositol-5-phosphate 4-kinase type 2 gamma (PIP4K2C).[1][2][3]

Q3: How can I minimize the risk of off-target effects in my cellular experiments?

A3: To minimize off-target effects, it is recommended to use the lowest effective concentration of CZC-25146 that elicits the desired on-target phenotype. Performing a dose-response experiment is crucial to identify this optimal concentration. Additionally, consider using a secondary LRRK2 inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to LRRK2 inhibition and not an off-target effect.

Q4: What are the recommended negative and positive controls when using CZC-25146?

A4: For a negative control, a vehicle control (e.g., DMSO) at the same final concentration used for CZC-25146 is essential. As a positive control for LRRK2 inhibition, you can use a well-characterized LRRK2 inhibitor or a cell line expressing a kinase-dead LRRK2 mutant.

Q5: I am observing unexpected cellular toxicity. Could this be due to off-target effects?

A5: While CZC-25146 has been reported to have low cytotoxicity, off-target effects can sometimes contribute to cellular stress.[3] To investigate this, you can perform a counter-screen against the known off-target kinases or use siRNA/shRNA to knock down the expression of these kinases and observe if the toxic phenotype is rescued.

Data Presentation

Table 1: On-Target and Off-Target Kinase Inhibition Profile of CZC-25146

Target KinaseIC50 (nM)Reference
On-Target
LRRK2 (wild-type)4.76[1][2][3]
LRRK2 (G2019S mutant)6.87[1][2][3]
Known Off-Targets
PLK4Not Reported[1][2][3]
GAKNot Reported[1][2][3]
TNK1Not Reported[1][2][3]
CAMKK2Not Reported[1][2][3]
PIP4K2CNot Reported*[1][2][3]

*Note: While specific IC50 values are not publicly available, these kinases were identified as being inhibited with high potency in a chemoproteomics screen.[3]

Troubleshooting Guides

Issue 1: High background signal in my in-vitro kinase assay.

Possible Cause Troubleshooting Step
Reagent Contamination Ensure all buffers and reagents are freshly prepared and filtered.
Non-specific Antibody Binding Increase the number of wash steps and include a blocking agent (e.g., BSA) in your antibody dilution buffer.
Autofluorescence of Compound Run a control plate with CZC-25146 in the absence of kinase or substrate to measure its intrinsic fluorescence.

Issue 2: Inconsistent IC50 values for LRRK2 inhibition.

Possible Cause Troubleshooting Step
Incorrect ATP Concentration Ensure the ATP concentration in your assay is at or near the Km for LRRK2. IC50 values for ATP-competitive inhibitors are sensitive to ATP concentration.
Enzyme Instability Use freshly thawed aliquots of LRRK2 for each experiment and keep the enzyme on ice.
Compound Precipitation Visually inspect the highest concentrations of your dilution series for any precipitate. If necessary, adjust the solvent or lower the maximum concentration.

Issue 3: Discrepancy between biochemical and cellular assay results.

Possible Cause Troubleshooting Step
Poor Cell Permeability Although reported to be cell-permeable, different cell lines can have varying uptake efficiencies.[1] Consider using a cell-based target engagement assay to confirm intracellular LRRK2 binding.
Activation of Compensatory Pathways Inhibition of LRRK2 may lead to the upregulation of other signaling pathways. Use pathway analysis tools (e.g., phospho-proteomics) to investigate these changes.
Off-target Effects in Cells At higher concentrations, off-target inhibition may become more prominent and produce a phenotype that masks the on-target effect. Perform a careful dose-response analysis.

Experimental Protocols

Protocol 1: LRRK2 Inhibition Assay using TR-FRET

This protocol is a general guideline for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure CZC-25146 inhibition of LRRK2.

Materials:

  • Recombinant human LRRK2 (wild-type or G2019S)

  • LRRK2-specific substrate peptide

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • CZC-25146

  • DMSO

  • 384-well low-volume plates

  • TR-FRET plate reader

Procedure:

  • Prepare a serial dilution of CZC-25146 in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Add 2 µL of the diluted CZC-25146 or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 4 µL of a solution containing LRRK2 and the substrate peptide in kinase reaction buffer to each well.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for LRRK2.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled antibody and the streptavidin-conjugated acceptor in a TR-FRET buffer (containing EDTA).

  • Incubate the plate for 60 minutes at room temperature to allow for antibody-substrate binding.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Protocol 2: Kinome-wide Selectivity Profiling

To assess the selectivity of CZC-25146, a kinome-wide profiling assay is recommended. This is typically performed as a service by specialized companies. The general workflow is as follows:

  • Compound Submission: Provide a stock solution of CZC-25146 in DMSO at a specified concentration.

  • Screening: The compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases.

  • Assay Principle: The assay format can vary, but a common method is a competition binding assay where the test compound competes with a labeled ligand for binding to the kinase active site.

  • Data Analysis: The results are typically reported as the percentage of remaining kinase activity or binding relative to a vehicle control. A significant reduction in activity/binding indicates a potential interaction.

  • Follow-up: For any "hits" identified in the primary screen, a dose-response experiment is performed to determine the IC50 or Kd value, providing a quantitative measure of the off-target potency.

Visualizations

CZC-25146 On-Target vs. Off-Target Pathways cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways LRRK2 LRRK2 LRRK2 Substrates LRRK2 Substrates LRRK2->LRRK2 Substrates Phosphorylation Neuronal Survival/Function Neuronal Survival/Function LRRK2 Substrates->Neuronal Survival/Function Modulation CZC-25146 CZC-25146 CZC-25146->LRRK2 Inhibition GAK GAK CZC-25146->GAK TNK1 TNK1 CZC-25146->TNK1 CAMKK2 CAMKK2 CZC-25146->CAMKK2 PIP4K2C PIP4K2C CZC-25146->PIP4K2C PLK4 PLK4 CZC-25146->PLK4 Vesicular Trafficking Vesicular Trafficking GAK->Vesicular Trafficking Inflammatory Signaling Inflammatory Signaling TNK1->Inflammatory Signaling Calcium Signaling Calcium Signaling CAMKK2->Calcium Signaling Phosphoinositide Metabolism Phosphoinositide Metabolism PIP4K2C->Phosphoinositide Metabolism Cell Cycle Control Cell Cycle Control PLK4->Cell Cycle Control

Caption: On- and off-target pathways of CZC-25146.

Experimental Workflow for Assessing Off-Target Effects Start Start Kinome-wide Profiling Kinome-wide Profiling Start->Kinome-wide Profiling Identify Potential Off-Targets Identify Potential Off-Targets Kinome-wide Profiling->Identify Potential Off-Targets Biochemical Validation Biochemical Validation Identify Potential Off-Targets->Biochemical Validation Determine Off-Target IC50s Determine Off-Target IC50s Biochemical Validation->Determine Off-Target IC50s Cellular Target Engagement Assay Cellular Target Engagement Assay Determine Off-Target IC50s->Cellular Target Engagement Assay Confirm Intracellular Binding Confirm Intracellular Binding Cellular Target Engagement Assay->Confirm Intracellular Binding Phenotypic Counter-Screening Phenotypic Counter-Screening Confirm Intracellular Binding->Phenotypic Counter-Screening Assess Functional Consequence Assess Functional Consequence Phenotypic Counter-Screening->Assess Functional Consequence End End Assess Functional Consequence->End

Caption: Workflow for off-target effect assessment.

Troubleshooting Logic for Unexpected Results Unexpected Phenotype Unexpected Phenotype Dose-dependent? Dose-dependent? Unexpected Phenotype->Dose-dependent? Rescued by LRRK2 Mutant? Rescued by LRRK2 Mutant? Dose-dependent?->Rescued by LRRK2 Mutant? Yes Experimental Artifact Experimental Artifact Dose-dependent?->Experimental Artifact No Mimicked by other LRRK2i? Mimicked by other LRRK2i? Rescued by LRRK2 Mutant?->Mimicked by other LRRK2i? Yes Off-Target Effect Off-Target Effect Rescued by LRRK2 Mutant?->Off-Target Effect No On-Target Effect On-Target Effect Mimicked by other LRRK2i?->On-Target Effect Yes Mimicked by other LRRK2i?->Off-Target Effect No

References

Technical Support Center: Addressing CZC-25146 Hydrochloride Cytotoxicity at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are using CZC-25146 hydrochloride and encountering unexpected cytotoxicity, particularly at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify the potential causes of cytotoxicity and provide actionable steps to mitigate these effects, ensuring the generation of reliable and reproducible data.

Frequently Asked questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3][4] It exhibits high affinity for both the wild-type and the G2019S mutant of LRRK2, which is commonly associated with Parkinson's disease.[1][2][3][4] The primary mechanism of action involves the inhibition of LRRK2's kinase activity, which plays a role in various cellular processes.

Q2: Is cytotoxicity an expected outcome when using this compound?

A2: At lower concentrations, CZC-25146 is generally not cytotoxic. Studies have shown that it does not cause overt cytotoxicity in human cortical neurons at concentrations below 5 μM over a seven-day treatment period.[1] However, at higher concentrations, cytotoxicity may be observed, which could be due to either on-target or off-target effects.

Q3: What are the known off-targets of this compound that could contribute to cytotoxicity?

A3: Besides its high affinity for LRRK2, CZC-25146 has been shown to inhibit a small number of other kinases, including Polo-like kinase 4 (PLK4), Cyclin G-associated kinase (GAK), Thirty-eight-negative kinase 1 (TNK1), Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2), and Phosphatidylinositol-4-phosphate 5-kinase type-2 gamma (PIP4K2C).[1][3][4] Inhibition of some of these kinases, particularly PLK4 and GAK, is known to induce cytotoxic effects, and inhibitors targeting these kinases are being explored as anti-cancer agents.[5][6][7][8]

Q4: What are the initial steps to take when observing unexpected cytotoxicity with this compound?

A4: When unexpected cytotoxicity is observed, it is crucial to first rule out experimental artifacts. This includes:

  • Verifying Compound Concentration: Double-check all calculations for dilutions and ensure the accuracy of the stock solution concentration.

  • Assessing Cell Health: Ensure that the cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).

  • Evaluating Solvent Toxicity: Perform a vehicle control experiment to confirm that the solvent (e.g., DMSO) is not contributing to cytotoxicity at the final concentration used in your experiments.

Troubleshooting Guide: High Cytotoxicity Observed with this compound

This guide provides a systematic approach to troubleshooting and understanding the root cause of high cytotoxicity in your experiments.

Problem 1: High background or inconsistent results in cytotoxicity assays.

Possible Causes:

  • Assay interference from the compound.

  • Improper assay setup or execution.

  • Reagent or plate issues.

Solutions:

  • Run appropriate controls: Include "no-cell" controls (media + compound + assay reagent) to check for direct compound interference with the assay chemistry.

  • Use a different cytotoxicity assay: If you suspect assay-specific artifacts, try a different method that relies on a distinct mechanism (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH release).

  • Optimize assay parameters: Ensure optimal cell seeding density and incubation times.

Problem 2: Cytotoxicity is observed at concentrations where it is not expected.

This section will help you differentiate between on-target and off-target cytotoxicity.

Hypothesis 1: Cytotoxicity is due to off-target effects.

As concentrations of CZC-25146 increase, the likelihood of inhibiting its known off-targets (PLK4, GAK, etc.) also increases. The inhibition of these kinases can lead to cell cycle arrest and apoptosis.

Experimental Steps to Investigate Off-Target Effects:

  • Compare Cytotoxicity Profiles: Compare the cytotoxic IC50 of CZC-25146 in your cell line with the known cytotoxic IC50 values of selective inhibitors for its off-targets. This can provide preliminary evidence for the involvement of a particular off-target kinase.

  • Rescue Experiments: If you hypothesize that the cytotoxicity is due to the inhibition of a specific off-target (e.g., PLK4), you can attempt a rescue experiment. This could involve overexpressing a drug-resistant mutant of the off-target kinase to see if it alleviates the cytotoxic effects of CZC-25146.

  • Use of Structurally Unrelated Inhibitors: Treat your cells with a structurally different inhibitor that is highly selective for the suspected off-target kinase. If this second inhibitor phenocopies the cytotoxicity observed with high concentrations of CZC-25146, it strengthens the hypothesis of an off-target effect.

Hypothesis 2: Cytotoxicity is due to on-target LRRK2 inhibition.

In some cell types, potent and sustained inhibition of LRRK2 might lead to cellular stress and, eventually, cytotoxicity.

Experimental Steps to Investigate On-Target Effects:

  • LRRK2 Knockout/Knockdown Studies: Use CRISPR-Cas9 or siRNA to reduce the expression of LRRK2 in your cell line. If the LRRK2-deficient cells show resistance to CZC-25146-induced cytotoxicity compared to the wild-type cells, this suggests an on-target mechanism.

  • Expression of a Drug-Resistant LRRK2 Mutant: Introduce a mutation in the LRRK2 gene that confers resistance to CZC-25146 binding. If cells expressing this mutant are less sensitive to the cytotoxic effects of the compound, it provides strong evidence for on-target toxicity.

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound

TargetIC50 (nM)Reference
LRRK2 (wild-type)4.76[1][2][4]
LRRK2 (G2019S)6.87[1][2][4]
PLK4High Potency Inhibition[1][3][4]
GAKHigh Potency Inhibition[1][3][4]
TNK1High Potency Inhibition[1][3][4]
CAMKK2High Potency Inhibition[1][3][4]
PIP4K2CHigh Potency Inhibition[1][3][4]

Table 2: Comparative Cytotoxicity of Inhibitors Targeting CZC-25146 Off-Targets

InhibitorPrimary TargetCell LineCytotoxicity IC50Reference
CFI-400945PLK4Various Lymphoma Cell LinesVaries (intermediate to sensitive lines show IC50s in the nM range)[5]
SGC-GAK-1GAKLNCaP (Prostate Cancer)0.65 µM[6]
SGC-GAK-122Rv1 (Prostate Cancer)0.17 µM[8]
TP-5801TNK1Ba/F3 (TNK1-driven)76.78 nM (WT), 36.95 nM (mutant)[9]
STO-609CAMKK2SH-SY5Y (Neuroblastoma)Inhibition at 1 µg/mL[10]
THZ-P1-2PIP4K2C/PIKfyveVarious Leukemia Cell LinesGreater cytotoxicity (CC50 = 16 µM) in some lines[11][12]

Experimental Protocols

Protocol 1: Differentiating On-Target vs. Off-Target Cytotoxicity using CRISPR-Cas9

Objective: To determine if the cytotoxicity of CZC-25146 is mediated through its intended target (LRRK2).

Materials:

  • Cell line of interest

  • CRISPR-Cas9 system for LRRK2 knockout (e.g., LRRK2-specific gRNA and Cas9 nuclease)

  • This compound

  • Cell viability assay kit (e.g., CellTiter-Glo®)

  • Appropriate cell culture reagents

Procedure:

  • Generate LRRK2 Knockout Cells: Transfect the cell line with the CRISPR-Cas9 components to generate a stable LRRK2 knockout cell line.

  • Verify Knockout: Confirm the successful knockout of LRRK2 at the protein level using Western blotting.

  • Cell Viability Assay:

    • Seed both wild-type and LRRK2 knockout cells in a 96-well plate.

    • Treat the cells with a dose-response range of this compound, including a vehicle control.

    • Incubate for a predetermined time (e.g., 48 or 72 hours).

    • Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Compare the dose-response curves and IC50 values for cytotoxicity between the wild-type and LRRK2 knockout cells. A significant rightward shift in the dose-response curve for the knockout cells indicates on-target cytotoxicity.

Protocol 2: General Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a given cell line.

Materials:

  • Cell line of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mandatory Visualization

G cluster_0 Troubleshooting High Cytotoxicity Start High Cytotoxicity Observed Check_Basics Verify: - Compound Concentration - Cell Health - Solvent Toxicity Start->Check_Basics Artifacts_Resolved Issue Resolved? Check_Basics->Artifacts_Resolved Differentiate_Toxicity Differentiate On- vs. Off-Target Effects Artifacts_Resolved->Differentiate_Toxicity No End_On Validate with LRRK2 KO/mutant Artifacts_Resolved->End_On Yes (Experimental Artifact) On_Target On-Target (LRRK2) Toxicity Differentiate_Toxicity->On_Target Off_Target Off-Target Toxicity (e.g., PLK4, GAK) Differentiate_Toxicity->Off_Target On_Target->End_On End_Off Validate with off-target inhibitors/ rescue experiments Off_Target->End_Off

Caption: A logical workflow for troubleshooting high cytotoxicity.

G cluster_0 Experimental Workflow: On-Target vs. Off-Target Start Unexpected Cytotoxicity Hypothesis Formulate Hypotheses: 1. On-Target (LRRK2) 2. Off-Target (PLK4, GAK, etc.) Start->Hypothesis Design_Exp Design Experiments Hypothesis->Design_Exp CRISPR_KO LRRK2 Knockout/ Knockdown Design_Exp->CRISPR_KO Rescue_Exp Rescue with Resistant Mutant Design_Exp->Rescue_Exp Comp_Inhib Compare with Selective Off-Target Inhibitors Design_Exp->Comp_Inhib Analysis Analyze Data & Draw Conclusions CRISPR_KO->Analysis Rescue_Exp->Analysis Comp_Inhib->Analysis

Caption: Workflow for differentiating on- and off-target effects.

G cluster_on_target On-Target Effect cluster_off_target Off-Target Effects CZC_25146 CZC-25146 HCl (High Concentration) LRRK2 LRRK2 Inhibition CZC_25146->LRRK2 PLK4 PLK4 Inhibition CZC_25146->PLK4 GAK GAK Inhibition CZC_25146->GAK Other_Kinases Other Off-Target Kinase Inhibition CZC_25146->Other_Kinases On_Target_Cytotoxicity Potential On-Target Cytotoxicity LRRK2->On_Target_Cytotoxicity Off_Target_Cytotoxicity Off-Target Cytotoxicity PLK4->Off_Target_Cytotoxicity GAK->Off_Target_Cytotoxicity Other_Kinases->Off_Target_Cytotoxicity

Caption: Potential pathways to CZC-25146 induced cytotoxicity.

References

Technical Support Center: CZC-25146 Hydrochloride and Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CZC-25146 hydrochloride and encountering challenges with its penetration of the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and orally active inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] It shows high affinity for both wild-type LRRK2 and the G2019S mutant, with IC50 values of 4.76 nM and 6.87 nM, respectively.[1][2][4] By inhibiting LRRK2, a kinase implicated in the pathogenesis of Parkinson's disease, CZC-25146 has been investigated for its neuroprotective potential.[1][5] It has been shown to prevent mutant LRRK2-induced injury in neurons in vitro.[1][5]

Q2: What is the evidence regarding the blood-brain barrier penetration of this compound?

Pharmacokinetic studies in mice have indicated that this compound exhibits poor brain penetration.[5] One study reported brain penetration of approximately 4%.[5] This low level of CNS exposure presents a significant challenge for its development as a therapeutic agent for neurological disorders.

Q3: What are the potential reasons for the poor BBB penetration of this compound?

While specific studies on the BBB transport of CZC-25146 are not extensively published, the poor penetration is likely due to a combination of its physicochemical properties and potential interactions with BBB transport mechanisms. Factors that can limit BBB penetration include:

  • Efflux Transporter Activity: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump substrates out of the brain endothelial cells and back into the bloodstream.[6][7] CZC-25146 may be a substrate for one or more of these transporters.

  • Physicochemical Properties: The "Rule of 5" suggests that molecules with a molecular weight greater than 500, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors may exhibit poor membrane permeability.[8] While CZC-25146's molecular weight is under 500, its other properties could contribute to limited passive diffusion across the BBB.

  • Plasma Protein Binding: High binding to plasma proteins reduces the concentration of the free, unbound drug available to cross the BBB.[9] The extent of plasma protein binding for CZC-25146 would be a critical parameter to determine.

Q4: What are the general strategies to improve the BBB penetration of a compound like CZC-25146?

Several strategies can be employed to enhance the CNS penetration of drug candidates:

  • Prodrug Approach: Modifying the chemical structure to create a more lipophilic prodrug that can cross the BBB and then be converted to the active compound within the brain.

  • Inhibition of Efflux Transporters: Co-administration of the drug with an inhibitor of P-gp or other relevant efflux transporters, though this can lead to systemic toxicity and drug-drug interactions.[10]

  • Receptor-Mediated Transport: Conjugating the drug to a ligand that binds to a specific receptor on the BBB, such as the transferrin receptor, to facilitate its transport into the brain via a "Trojan horse" mechanism.[11]

  • Nanoparticle Delivery: Encapsulating the drug in nanoparticles designed to cross the BBB.[12]

  • Structural Modification: Synthesizing new analogs of CZC-25146 with optimized physicochemical properties for better BBB permeability.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental evaluation of this compound's BBB penetration.

Issue 1: In Vivo Study Shows Low Brain-to-Plasma (B/P) Concentration Ratio.

  • Potential Cause 1: High Efflux Transporter Activity.

    • Troubleshooting Step: Conduct in vitro transporter assays using cell lines overexpressing human P-gp (MDR1) and BCRP, such as MDCK-MDR1 or Caco-2 cells.[7] A high efflux ratio (Papp B-A / Papp A-B) would suggest that CZC-25146 is a substrate for these transporters.

  • Potential Cause 2: Poor Passive Permeability.

    • Troubleshooting Step: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA).[9] This in vitro model assesses a compound's ability to diffuse across an artificial lipid membrane, providing a measure of its passive permeability independent of active transport.

  • Potential Cause 3: High Plasma Protein Binding.

    • Troubleshooting Step: Determine the fraction of unbound drug in plasma (fu,plasma) using equilibrium dialysis or ultracentrifugation.[9] A low fu,plasma means less drug is available to cross the BBB.

  • Potential Cause 4: Rapid Metabolism.

    • Troubleshooting Step: Analyze plasma and brain samples for the presence of CZC-25146 metabolites. Rapid peripheral metabolism can reduce the amount of parent drug reaching the brain.

Issue 2: In Vitro Transwell Assay (e.g., MDCK-MDR1) Shows a High Efflux Ratio.

  • Potential Cause: CZC-25146 is a substrate for P-glycoprotein (P-gp).

    • Troubleshooting Step 1: Confirm P-gp substrate activity by co-incubating CZC-25146 with a known P-gp inhibitor, such as verapamil or elacridar. A significant reduction in the efflux ratio in the presence of the inhibitor would confirm P-gp mediated efflux.

    • Troubleshooting Step 2: If the efflux ratio is not significantly reduced by a P-gp inhibitor, consider investigating other efflux transporters like BCRP by using specific inhibitors for those transporters.

Issue 3: Conflicting Results Between In Vitro and In Vivo BBB Penetration Studies.

  • Potential Cause 1: Species Differences in Transporter Expression and Activity.

    • Troubleshooting Step: If using a non-human in vitro model, consider that transporter expression and substrate specificity can differ between species.[13] Using human-derived in vitro models, such as those derived from induced pluripotent stem cells (iPSCs), may provide a better correlation with human in vivo outcomes.[14][15]

  • Potential Cause 2: In Vivo Metabolism Not Accounted for in In Vitro Models.

    • Troubleshooting Step: Ensure that the in vivo study is measuring the concentration of the parent compound and not just total radioactivity if a radiolabeled compound is used. Metabolites may have different BBB penetration characteristics.

  • Potential Cause 3: Limitations of the In Vitro Model.

    • Troubleshooting Step: Recognize the inherent limitations of in vitro models.[13][14] Factors like the absence of blood flow, interactions with other cell types (pericytes, astrocytes), and the dynamic nature of the BBB are not fully replicated.[15][16] Consider more complex in vitro models like dynamic BBB models or microfluidic "BBB-on-a-chip" systems.[16]

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of CZC-25146

ParameterValueReference
Molecular Formula C₂₂H₂₅FN₆O₄S[3][4]
Molecular Weight 488.54 g/mol [3][4]
IC50 (wild-type LRRK2) 4.76 nM[1][2][4]
IC50 (G2019S LRRK2) 6.87 nM[1][2][4]
Solubility Soluble to 100 mM in DMSO[4]
Brain Penetration (in vivo) ~4%[5]
Plasma Protein Binding Data not publicly available
Passive Permeability (PAMPA) Data not publicly available
Efflux Ratio (in vitro) Data not publicly available

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assessment using a Transwell Assay (e.g., MDCK-MDR1)

  • Cell Culture: Culture MDCK-MDR1 cells on Transwell inserts until a confluent monolayer is formed, exhibiting a high transendothelial electrical resistance (TEER) value, which indicates tight junction integrity.[14][17]

  • Experimental Setup:

    • The Transwell insert represents the apical (blood) side, and the well represents the basolateral (brain) side.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final concentration in transport buffer.

  • Permeability Assay (A to B):

    • Add the CZC-25146 solution to the apical chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

    • Replace the collected volume with fresh transport buffer.

  • Permeability Assay (B to A):

    • Add the CZC-25146 solution to the basolateral chamber.

    • Collect samples from the apical chamber at the same time points.

  • Sample Analysis: Quantify the concentration of CZC-25146 in all samples using a validated analytical method, such as LC-MS/MS.[18]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A).

    • Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 is generally considered indicative of active efflux.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents to Determine Brain Penetration

  • Animal Model: Use adult male mice or rats.

  • Drug Administration: Administer this compound via the intended clinical route (e.g., oral gavage) or intravenously at a defined dose.[1]

  • Sample Collection: At predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (via cardiac puncture or tail vein) and whole brains.

  • Sample Processing:

    • Process the blood to obtain plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Sample Analysis: Determine the concentration of CZC-25146 in plasma and brain homogenate samples using a validated LC-MS/MS method.[18][19]

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = C_brain / C_plasma.

    • To account for plasma and brain tissue binding, determine the unbound fraction in plasma (fu,plasma) and brain (fu,brain) and calculate the unbound brain-to-plasma ratio (Kp,uu): Kp,uu = Kp * (fu,plasma / fu,brain).[6] A Kp,uu value close to 1 suggests passive diffusion is the primary mechanism of brain entry, while a value significantly less than 1 suggests active efflux.

Visualizations

G cluster_workflow Experimental Workflow for Assessing BBB Penetration in_silico In Silico Prediction (e.g., Physicochemical Properties) in_vitro In Vitro Assays (PAMPA, Transwell) in_silico->in_vitro Prioritize Compounds in_vivo In Vivo Studies (Rodent PK) in_vitro->in_vivo Select Promising Candidates data_analysis Data Analysis (Kp, Kp,uu, Efflux Ratio) in_vivo->data_analysis decision Decision on CNS Candidacy data_analysis->decision

Workflow for BBB Penetration Assessment.

G cluster_bbb Structure of the Blood-Brain Barrier cluster_transport Transport Mechanisms blood Blood Vessel Lumen endothelial Endothelial Cell (with Tight Junctions) blood->endothelial basement Basement Membrane endothelial->basement pericyte Pericyte basement->pericyte astrocyte Astrocyte End-feet pericyte->astrocyte brain Brain Parenchyma astrocyte->brain efflux Efflux Pumps (e.g., P-gp) brain->efflux Exit passive Passive Diffusion passive->brain Entry efflux->blood influx Influx Transporters influx->brain Entry

Key Components of the Blood-Brain Barrier.

G cluster_pathway LRRK2 Signaling Pathway and Inhibition by CZC-25146 LRRK2_mut Mutant LRRK2 (e.g., G2019S) LRRK2_active Increased LRRK2 Kinase Activity LRRK2_mut->LRRK2_active Substrate_phos Substrate Phosphorylation (e.g., Rab GTPases) LRRK2_active->Substrate_phos Neuronal_dys Neuronal Dysfunction & Cell Death Substrate_phos->Neuronal_dys CZC25146 CZC-25146 CZC25146->LRRK2_active Inhibits

Inhibitory Action of CZC-25146 on the LRRK2 Pathway.

References

long-term stability of CZC-25146 hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CZC-25146 Hydrochloride

This technical support resource provides guidance on the long-term stability and handling of this compound in solution to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in DMSO.[1] It is recommended to use fresh, anhydrous DMSO as the presence of moisture can reduce the solubility of the compound.[1] The compound is reportedly insoluble in water and ethanol.[1]

Q2: What are the recommended storage conditions for solid this compound?

A2: The solid form of this compound should be stored at -20°C.[1][2] Under these conditions, it is stable for at least three to four years.[1][3]

Q3: How should I store stock solutions of this compound?

A3: Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored frozen.[1][4] For long-term storage, -80°C is recommended, where it can be stable for up to two years.[1][2] For shorter-term storage, -20°C is also acceptable, with stability reported for periods ranging from one month to one year.[1][2][4][5]

Q4: How long is a stock solution of this compound stable at -20°C?

A4: The stability of stock solutions at -20°C is reported with some variation. Different suppliers suggest stability for up to one year, while others recommend a shorter storage period of one to six months.[1][2][4][5] To ensure the best results, it is advisable to use the solution within the shortest recommended time frame or store it at -80°C for longer periods.

Q5: Can I prepare a large volume of working solution for my experiments in advance?

A5: It is highly recommended to prepare working solutions fresh on the day of use.[2][4] If you need to make stock solutions in advance, store them as aliquots in tightly sealed vials at -80°C or -20°C.[4] For in vivo experiments, it is particularly advised to prepare the formulation freshly and use it on the same day.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in the stock solution upon thawing. The solubility of the compound may be reduced due to moisture absorbed by the DMSO.Use fresh, anhydrous DMSO for preparing stock solutions.[1] Before use, ensure the vial has equilibrated to room temperature for at least one hour before opening to minimize moisture condensation.[4] Gentle warming and/or sonication can also help to redissolve the compound.[2]
Inconsistent experimental results over time. The compound may have degraded due to improper storage or repeated freeze-thaw cycles of the stock solution.Always aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[1][4] Ensure that the storage temperature is consistently maintained at -20°C or -80°C.[1][2]
Difficulty dissolving the compound to the desired concentration. The solubility limit in the chosen solvent may have been exceeded, or the solvent quality is poor.The maximum recommended concentration in DMSO is 100 mM. Do not exceed this concentration. Use high-purity, anhydrous DMSO.[1]

Summary of Quantitative Data

Table 1: Solubility of this compound

Solvent Maximum Concentration Reference
DMSO100 mM (48.85 mg/mL)
DMSO98 mg/mL (200.59 mM)[1]
WaterInsoluble[1]
EthanolInsoluble[1]

Table 2: Storage Conditions and Stability of this compound

Form Storage Temperature Reported Stability Reference
Solid Powder-20°C≥ 4 years[3]
Solid Powder-20°C3 years[1]
Solid Powder-20°C2 years[2][4]
Stock Solution in DMSO-80°C2 years[2]
Stock Solution in DMSO-80°C1 year[1]
Stock Solution in DMSO-20°C1 year[2]
Stock Solution in DMSO-20°Cup to 6 months[5]
Stock Solution in DMSO-20°C1 month[1][4]
Stock Solution in DMSO4°C2 weeks[4]

Experimental Protocols

Protocol for Reconstitution and Storage of this compound Stock Solution

  • Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least one hour.[4] This minimizes the condensation of moisture inside the vial.

  • Solvent Addition: Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Dissolution: Cap the vial tightly and vortex or sonicate until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. This is crucial to avoid repeated freeze-thaw cycles.

  • Storage:

    • For long-term storage (up to 2 years), store the aliquots at -80°C.[2]

    • For short-term storage (up to 1 month), store the aliquots at -20°C.[1][4]

  • Usage: When ready to use, remove a single aliquot from the freezer and allow it to thaw completely at room temperature. Prepare the final working solution from this aliquot. Do not refreeze any unused portion of the thawed aliquot.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_storage Aliquoting and Storage cluster_usage Experimental Use start Start: Solid CZC-25146 HCl equilibrate Equilibrate vial to room temperature start->equilibrate add_dmso Add anhydrous DMSO equilibrate->add_dmso dissolve Vortex/Sonicate to dissolve add_dmso->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store_long Store at -80°C (Long-term) aliquot->store_long > 1 month store_short Store at -20°C (Short-term) aliquot->store_short < 1 month thaw Thaw one aliquot store_long->thaw store_short->thaw prepare_working Prepare working solution thaw->prepare_working use_experiment Use in experiment prepare_working->use_experiment end End use_experiment->end

Caption: Recommended workflow for preparing and storing this compound solutions.

troubleshooting_guide cluster_precipitation Precipitation in Solution cluster_inconsistency Inconsistent Results start Issue Encountered precip_check Is the solution cloudy or does it contain solids? start->precip_check incon_check Are experimental results variable over time? start->incon_check precip_cause Possible Cause: - Moisture in DMSO - Exceeded solubility precip_check->precip_cause Yes precip_check->incon_check No precip_solution Solution: 1. Use fresh, anhydrous DMSO. 2. Warm/sonicate to redissolve. 3. Ensure concentration is ≤ 100 mM. precip_cause->precip_solution end Problem Resolved precip_solution->end incon_cause Possible Cause: - Compound degradation - Repeated freeze-thaw cycles incon_check->incon_cause Yes incon_solution Solution: 1. Aliquot stock solutions. 2. Store properly at -80°C or -20°C. 3. Use fresh aliquots for each experiment. incon_cause->incon_solution incon_solution->end

Caption: Troubleshooting logic for common issues with this compound solutions.

References

Technical Support Center: Protocol Refinement for CZC-25146 Hydrochloride in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing CZC-25146 hydrochloride in primary cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and orally active inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1] Its primary mechanism of action is the inhibition of LRRK2 kinase activity. It has been shown to be effective against both wild-type LRRK2 and the G2019S mutant, which is commonly associated with Parkinson's disease.[1]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year.

Q3: In which solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

Q4: What is the known off-target activity of CZC-25146?

While CZC-25146 is a highly selective LRRK2 inhibitor, it has been shown to also inhibit PLK4, GAK, TNK1, CAMKK2, and PIP4K2C with high potency.[2][3] Researchers should consider these off-target effects when interpreting their results.

Troubleshooting Guide

Issue 1: No observable effect of CZC-25146 on LRRK2 activity.

  • Possible Cause:

    • Incorrect dosage: The concentration of CZC-25146 may be too low to elicit a response in your specific primary cell line.

    • Compound degradation: Improper storage or handling of the compound may have led to its degradation.

    • Low LRRK2 expression: The primary cells you are using may have very low endogenous levels of LRRK2.

  • Solution:

    • Perform a dose-response experiment: Test a range of concentrations to determine the optimal effective dose for your cell type.

    • Ensure proper handling: Prepare fresh stock solutions from a new vial of the compound and store them correctly.

    • Confirm LRRK2 expression: Use Western blotting or qPCR to verify the expression level of LRRK2 in your primary cells.

Issue 2: High levels of cytotoxicity observed after treatment.

  • Possible Cause:

    • High concentration: The concentration of CZC-25146 used may be toxic to your primary cells. Studies have shown that while concentrations below 5 µM are generally not cytotoxic to human cortical neurons over a seven-day treatment, higher concentrations can be.[1][2]

    • Prolonged exposure: Continuous exposure to the inhibitor, even at lower concentrations, might induce cytotoxicity over time.

    • Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.

  • Solution:

    • Optimize concentration and duration: Conduct a time-course and dose-response experiment to find a concentration and treatment duration that effectively inhibits LRRK2 without causing significant cell death.

    • Monitor cell viability: Use assays such as MTT or trypan blue exclusion to assess cell viability at different concentrations and time points.

    • Maintain low solvent concentration: Ensure the final concentration of DMSO in your cell culture medium is typically below 0.1%.

Issue 3: Inconsistent results between experiments.

  • Possible Cause:

    • Variability in primary cell cultures: Primary cells can have inherent variability between donors or batches.

    • Inconsistent compound preparation: Variations in the preparation of the CZC-25146 working solution can lead to inconsistent results.

    • Differences in cell density: The density of the primary cells at the time of treatment can influence the outcome.

  • Solution:

    • Use cells from the same batch/donor: Whenever possible, use primary cells from a single, well-characterized batch for a set of experiments.

    • Standardize solution preparation: Prepare a large batch of the stock solution and aliquot it to ensure consistency across experiments. Always vortex the working solution before adding it to the cells.

    • Maintain consistent cell seeding: Ensure that cells are seeded at the same density and are at a similar confluency at the time of treatment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Vortexing: Vortex the solution thoroughly to ensure the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C.

Protocol 2: Treatment of Primary Neurons with this compound
  • Cell Plating: Plate primary neurons at the desired density in appropriate culture vessels and allow them to adhere and stabilize for the recommended period (typically several days).

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed, complete neuronal culture medium to the desired final concentrations. It is recommended to perform a serial dilution.

  • Vehicle Control: Prepare a vehicle control by diluting DMSO to the same final concentration as in the highest concentration of the CZC-25146 working solution.

  • Cell Treatment: Carefully remove a portion of the old culture medium from the neurons and replace it with the medium containing the appropriate concentration of CZC-25146 or the vehicle control.

  • Incubation: Incubate the neurons for the desired treatment duration. This can range from a few hours to several days depending on the experimental endpoint.

  • Downstream Analysis: Following incubation, proceed with the planned downstream analysis, such as immunocytochemistry, Western blotting, or neurite outgrowth analysis.

Quantitative Data Summary

ParameterCell TypeConditionValueReference
IC₅₀ Wild-Type LRRK2Cell-free assay4.76 nM[1][3]
IC₅₀ G2019S LRRK2Cell-free assay6.87 nM[1][3]
EC₅₀ Primary Rodent NeuronsAttenuation of G2019S LRRK2-mediated toxicity (2 days)~100 nM[1]
Effective Concentration Primary Human NeuronsRescue of LRRK2 G2019S-induced neurite defects0.06 - 1000 nM[1]
Non-cytotoxic Concentration Human Cortical Neurons7-day treatment< 5 µM[1][2]

Mandatory Visualization

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects cluster_inhibitor Inhibition GTP-GDP_Cycle GTP/GDP Binding LRRK2 LRRK2 Kinase Activity GTP-GDP_Cycle->LRRK2 Dimerization Dimerization Dimerization->LRRK2 Phosphorylation Phosphorylation Phosphorylation->LRRK2 Vesicular_Trafficking Vesicular Trafficking LRRK2->Vesicular_Trafficking Autophagy Autophagy LRRK2->Autophagy Mitochondrial_Function Mitochondrial Function LRRK2->Mitochondrial_Function Neurite_Outgrowth Neurite Outgrowth LRRK2->Neurite_Outgrowth Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal_Dynamics CZC25146 CZC-25146 Hydrochloride CZC25146->LRRK2

Caption: LRRK2 Signaling Pathway and Inhibition by CZC-25146.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare CZC-25146 Stock Solution (10 mM in DMSO) C Prepare Working Solutions (Dilute stock in media) A->C B Culture Primary Cells to Desired Confluency D Treat Cells with CZC-25146 and Vehicle Control B->D C->D E Incubate for Desired Duration D->E F Assess Cell Viability (e.g., MTT Assay) E->F G Analyze LRRK2 Activity (e.g., Western Blot for pLRRK2) E->G H Evaluate Phenotypic Changes (e.g., Neurite Outgrowth Imaging) E->H

Caption: Experimental Workflow for CZC-25146 Studies in Primary Cells.

References

Validation & Comparative

Validating the Neuroprotective Effects of CZC-25146 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of CZC-25146 hydrochloride against other alternatives, supported by experimental data. The focus is on its efficacy as a Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, a key target in the pathogenesis of Parkinson's disease.

Executive Summary

This compound is a potent and selective inhibitor of LRRK2 kinase activity. Experimental data demonstrates its ability to prevent mutant LRRK2-induced neuronal injury in both rodent and human primary neurons. This guide compares its performance with a structurally related LRRK2 inhibitor, CZC-54252, and another neuroprotective compound, GW5074, which acts through a different mechanism. The data presented underscores the potential of selective LRRK2 inhibition as a therapeutic strategy for neurodegenerative diseases.

Data Presentation: Quantitative Comparison of Neuroprotective Compounds

The following tables summarize the key quantitative data on the efficacy of this compound and its comparators.

Table 1: LRRK2 Kinase Inhibition

CompoundTargetIC50 (nM)Source
CZC-25146 Wild-type LRRK24.76[1]
G2019S LRRK26.87[1]
CZC-54252 Wild-type LRRK21.28[1][2][3][4]
G2019S LRRK21.85[1][2][3][4]
GW5074 LRRK2 AutophosphorylationPotent Inhibition (Specific IC50 not provided in a comparable format)[5][6]

Table 2: Neuroprotective Efficacy in Neuronal Models

CompoundModel SystemEndpointEC50 (nM)Source
CZC-25146 Primary human neurons (G2019S LRRK2-induced injury)Neurite length~4[1]
CZC-54252 Primary human neurons (G2019S LRRK2-induced injury)Neurite length~1[1][2][3][4]
GW5074 C. elegans (G2019S LRRK2-induced neurodegeneration)Dopaminergic neuron survivalSignificant rescue at 10 µM and 25 µM[5]
Drosophila (G2019S LRRK2-induced neurodegeneration)Dopaminergic neuron survivalSignificant rescue at 10 µM[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

LRRK2 Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay determines the in vitro potency of compounds in inhibiting LRRK2 kinase activity.

  • Reagents: Recombinant human wild-type LRRK2 and G2019S LRRK2 enzymes, LRRKtide peptide substrate, ATP, TR-FRET detection reagents (e.g., LanthaScreen™).

  • Procedure:

    • The kinase reaction is performed in a suitable assay buffer.

    • The test compound (e.g., CZC-25146) is pre-incubated with the LRRK2 enzyme.

    • The kinase reaction is initiated by the addition of a mixture of LRRKtide substrate and ATP.

    • The reaction is allowed to proceed for a defined period at room temperature.

    • A terbium-labeled anti-phospho-LRRKtide antibody and a fluorescein-labeled tracer are added to detect the phosphorylated substrate.

    • The TR-FRET signal is measured on a suitable plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[1]

Mutant LRRK2-Induced Neuronal Toxicity Assay

This assay evaluates the ability of compounds to protect neurons from toxicity induced by mutant LRRK2 expression.

  • Cell Culture and Transfection:

    • Primary human cortical neurons are cultured in appropriate media.

    • Neurons are transfected with constructs expressing mutant LRRK2 (e.g., G2019S) and a green fluorescent protein (GFP) for neurite tracing. A common method is lipofection (e.g., using Lipofectamine).[1]

  • Compound Treatment: The test compounds (CZC-25146, CZC-54252) are added to the culture medium at the time of transfection at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Toxicity Assessment (Neurite Length Quantification):

    • After a defined incubation period (e.g., 48-72 hours), images of the GFP-positive neurons are captured using a fluorescence microscope.

    • The average neurite length per neuron is quantified using a computerized algorithm.

    • Cell injury is defined by a reduction in the average neurite length.[1]

  • Data Analysis: The neuroprotective effect of the compounds is determined by their ability to rescue the mutant LRRK2-induced reduction in neurite length. The EC50 value is calculated from the dose-response curve.[1]

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway of LRRK2 and the point of intervention for inhibitors like CZC-25146.

LRRK2_Signaling_Pathway cluster_0 Upstream Activators cluster_1 LRRK2 Kinase Activity cluster_2 Downstream Effects Genetic_Mutations Genetic Mutations (e.g., G2019S) LRRK2_Active LRRK2 (Active Kinase) Genetic_Mutations->LRRK2_Active Activation Environmental_Factors Environmental Factors Environmental_Factors->LRRK2_Active Activation LRRK2_Inactive LRRK2 (Inactive) Substrate_Phosphorylation Substrate Phosphorylation (e.g., Rab GTPases) LRRK2_Active->Substrate_Phosphorylation CZC_25146 CZC-25146 CZC_25146->LRRK2_Active Inhibition Vesicular_Trafficking_Dysfunction Vesicular Trafficking Dysfunction Substrate_Phosphorylation->Vesicular_Trafficking_Dysfunction Mitochondrial_Dysfunction Mitochondrial Dysfunction Substrate_Phosphorylation->Mitochondrial_Dysfunction Neuronal_Injury_Death Neuronal Injury & Death Vesicular_Trafficking_Dysfunction->Neuronal_Injury_Death Mitochondrial_Dysfunction->Neuronal_Injury_Death

Caption: LRRK2 signaling pathway and the inhibitory action of CZC-25146.

Experimental Workflow Diagram

The following diagram outlines the general workflow for validating the neuroprotective effects of a compound like CZC-25146.

Experimental_Workflow Start Start Cell_Culture Culture Primary Neurons Start->Cell_Culture Transfection Transfect with Mutant LRRK2 + GFP Cell_Culture->Transfection Compound_Treatment Treat with CZC-25146 or Alternative Transfection->Compound_Treatment Incubation Incubate for 48-72h Compound_Treatment->Incubation Imaging Fluorescence Microscopy Incubation->Imaging Quantification Quantify Neurite Length Imaging->Quantification Data_Analysis Calculate EC50 Quantification->Data_Analysis End End Data_Analysis->End Logical_Relationship Mutant_LRRK2 Mutant LRRK2 (e.g., G2019S) Increased_Kinase_Activity Increased Kinase Activity Mutant_LRRK2->Increased_Kinase_Activity Leads to Neuronal_Toxicity Neuronal Toxicity (Neurite Retraction, Cell Death) Increased_Kinase_Activity->Neuronal_Toxicity Causes Neuroprotection Neuroprotection (Preservation of Neuronal Morphology and Viability) CZC_25146_Inhibition CZC-25146 CZC_25146_Inhibition->Increased_Kinase_Activity Inhibits CZC_25146_Inhibition->Neuroprotection Results in

References

comparing CZC-25146 hydrochloride to other LRRK2 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to CZC-25146 Hydrochloride and Other LRRK2 Inhibitors for Researchers

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target in Parkinson's disease and other neurodegenerative disorders. The development of potent and selective LRRK2 inhibitors is paramount for advancing our understanding of its pathological role and for developing novel therapeutics. This guide provides an objective comparison of this compound with other widely used LRRK2 inhibitors, including MLi-2, GNE-7915, and DNL201, supported by experimental data.

Introduction to LRRK2 and Its Inhibition

Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease.[1] These mutations often lead to a gain-of-function in the kinase domain, resulting in hyperactive LRRK2. This hyperactivity is thought to contribute to the disease's progression by disrupting cellular processes such as lysosomal function.[2] Consequently, inhibiting LRRK2 kinase activity is a promising therapeutic strategy. An ideal LRRK2 inhibitor should exhibit high potency, selectivity against other kinases, and favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.

Comparative Analysis of LRRK2 Inhibitors

This section provides a detailed comparison of this compound with MLi-2, GNE-7915, and DNL201, focusing on their biochemical potency, cellular activity, and selectivity.

Data Presentation

The following tables summarize the key quantitative data for each inhibitor, allowing for a direct comparison of their performance in various assays.

Table 1: Biochemical Potency of LRRK2 Inhibitors

InhibitorTargetIC50 (nM)Ki (nM)Assay Type
CZC-25146 LRRK2 (Wild-Type)4.76[3][4]-TR-FRET
LRRK2 (G2019S)6.87[3][4]-TR-FRET
MLi-2 LRRK20.76[5][6][7]-Purified Kinase Assay
GNE-7915 LRRK29[8][9]1[9][10]Not Specified
DNL201 LRRK2-0.7[11]Not Specified

Table 2: Cellular Activity of LRRK2 Inhibitors

InhibitorCellular Target/AssayIC50 (nM)Cell Line
CZC-25146 Attenuation of G2019S LRRK2-mediated toxicity~100[3]Primary rodent neurons
MLi-2 pSer935 LRRK2 dephosphorylation1.4[5][6][7]SH-SY5Y
GNE-7915 pLRRK2 inhibition9[12]HEK293
DNL201 LRRK2 cellular activity3[11]Not Specified

Table 3: Selectivity and Pharmacokinetic Properties

InhibitorSelectivity HighlightsBrain Penetration
CZC-25146 Inhibited only 5 kinases out of 185 with high potency.[3]Favorable pharmacokinetic properties in mice.[3]
MLi-2 >295-fold selectivity over 300 kinases.[5][13]Centrally bioavailable and active in vivo.[13]
GNE-7915 Only TTK showed >50% inhibition out of 187 kinases.[8]Brain-penetrant.[8][9]
DNL201 Selective, ATP-competitive inhibitor.[2]CNS-penetrant.[2][14]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for common assays used to characterize LRRK2 inhibitors.

LRRK2 Kinase Activity Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for measuring LRRK2 kinase activity.

  • Principle : This assay measures the phosphorylation of a substrate by LRRK2. A GFP-tagged LRRK2 is used, and a terbium-labeled antibody specifically recognizes the phosphorylated substrate. When the substrate is phosphorylated, the antibody binds, bringing terbium and GFP in close proximity, allowing for FRET to occur.

  • Procedure :

    • Cells are engineered to express a LRRK2-GFP fusion protein.[15]

    • Following treatment with the inhibitor, cells are lysed.[15]

    • A terbium-labeled antibody that specifically recognizes phosphorylated LRRK2 at a site like Ser935 is added to the lysate.[15]

    • The TR-FRET signal is measured using a plate reader. The ratio of the acceptor (GFP) emission to the donor (terbium) emission is proportional to the level of LRRK2 phosphorylation.

Cellular LRRK2 Inhibition Assay (Western Blot)

This assay measures the inhibition of LRRK2 kinase activity in a cellular context by assessing the phosphorylation of LRRK2 at Ser935 (pS935).

  • Principle : Western blotting is used to detect the levels of phosphorylated LRRK2 (pS935) and total LRRK2 in cell lysates. A decrease in the ratio of pS935 to total LRRK2 indicates inhibition of LRRK2 kinase activity.

  • Procedure :

    • Cells are treated with the LRRK2 inhibitor at various concentrations.[16]

    • Cells are lysed, and the protein concentration is determined.[16]

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[16]

    • The membrane is probed with primary antibodies against pS935-LRRK2 and total LRRK2, followed by HRP-conjugated secondary antibodies.[16]

    • The protein bands are visualized using an ECL substrate, and the band intensities are quantified to determine the IC50 value.[16]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to LRRK2 in a cellular environment.

  • Principle : The binding of a ligand (inhibitor) to a protein increases the protein's thermal stability. In CETSA, cells are treated with the inhibitor and then heated. The amount of soluble LRRK2 remaining after heat treatment is quantified. An increase in soluble LRRK2 at higher temperatures in the presence of the inhibitor indicates target engagement.

  • Procedure :

    • Cells are incubated with the inhibitor to allow for compound uptake.[17]

    • The cell suspension is aliquoted and heated to a range of temperatures.[17]

    • Cells are lysed by freeze-thaw cycles, and the aggregated proteins are separated from the soluble fraction by centrifugation.[17]

    • The amount of soluble LRRK2 in the supernatant is quantified by Western blotting or other methods.[17]

Visualizations

The following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow for inhibitor testing.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects GTP-bound LRRK2 GTP-bound LRRK2 LRRK2 Kinase Domain (Active) LRRK2 Kinase Domain (Active) GTP-bound LRRK2->LRRK2 Kinase Domain (Active) Activates Autophosphorylation Autophosphorylation Autophosphorylation->LRRK2 Kinase Domain (Active) Rab10 Rab10 LRRK2 Kinase Domain (Active)->Rab10 Phosphorylates Vesicle Trafficking Vesicle Trafficking Rab10->Vesicle Trafficking Regulates Lysosomal Function Lysosomal Function Vesicle Trafficking->Lysosomal Function Impacts Neuronal Injury Neuronal Injury Lysosomal Function->Neuronal Injury Contributes to CZC-25146 CZC-25146 CZC-25146->LRRK2 Kinase Domain (Active) Inhibits

Caption: Simplified LRRK2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Biochemical/Cellular Assays cluster_analysis Data Analysis Cell_Seeding Seed cells expressing LRRK2 Inhibitor_Treatment Treat with CZC-25146 (Dose-Response) Cell_Seeding->Inhibitor_Treatment Cell_Lysis Cell Lysis Inhibitor_Treatment->Cell_Lysis CETSA CETSA (Target Engagement) Inhibitor_Treatment->CETSA TR_FRET TR-FRET Assay (pLRRK2 levels) Cell_Lysis->TR_FRET Western_Blot Western Blot (pLRRK2/Total LRRK2) Cell_Lysis->Western_Blot Quantification Quantify Signals TR_FRET->Quantification Western_Blot->Quantification CETSA->Quantification IC50_Calculation Calculate IC50/EC50 Quantification->IC50_Calculation

Caption: General Experimental Workflow for LRRK2 Inhibitor Characterization.

Conclusion

This compound is a potent and selective LRRK2 inhibitor with demonstrated efficacy in cellular models of LRRK2-induced neuronal injury.[3] When compared to other prominent inhibitors such as MLi-2, GNE-7915, and DNL201, CZC-25146 exhibits comparable nanomolar potency. MLi-2 appears to be one of the most potent inhibitors in biochemical assays, while all listed compounds show strong cellular activity.[5][6][7] The choice of inhibitor will ultimately depend on the specific experimental needs, including the desired balance of potency, selectivity, and pharmacokinetic properties for in vitro versus in vivo studies. This guide provides a foundational dataset and standardized protocols to aid researchers in making informed decisions for their LRRK2-targeted research.

References

A Head-to-Head Comparison of LRRK2 Inhibitors: CZC-25146 vs. LRRK2-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, a clear understanding of the efficacy and specificity of available tool compounds is paramount. This guide provides a direct comparison of two widely used first-generation LRRK2 inhibitors, CZC-25146 and LRRK2-IN-1, supported by experimental data to inform compound selection for in vitro and in vivo studies of Parkinson's disease and other LRRK2-associated pathologies.

Mutations in the LRRK2 gene are a significant genetic contributor to both familial and sporadic Parkinson's disease, making its kinase activity a prime therapeutic target.[1] Both CZC-25146 and LRRK2-IN-1 were among the initial wave of selective inhibitors developed to probe LRRK2 biology.[2][3] While both have proven to be valuable research tools, they exhibit distinct profiles in terms of potency and selectivity.

Efficacy and Potency

The inhibitory potential of CZC-25146 and LRRK2-IN-1 has been primarily assessed through in vitro kinase assays, measuring the concentration required to inhibit 50% of LRRK2 kinase activity (IC50). Both compounds demonstrate high potency against wild-type (WT) LRRK2 and the common pathogenic G2019S mutant, which exhibits enhanced kinase activity.

Table 1: In Vitro Potency (IC50) of LRRK2 Inhibitors [4][5][6][7][8][9][10]

CompoundLRRK2 (Wild-Type)LRRK2 (G2019S)
CZC-25146 4.76 nM6.87 nM
LRRK2-IN-1 13 nM6 nM

As the data indicates, CZC-25146 is a more potent inhibitor of wild-type LRRK2, while both compounds exhibit comparable and potent inhibition of the G2019S mutant in the low nanomolar range.

Specificity and Off-Target Effects

A critical aspect of any kinase inhibitor is its selectivity, as off-target activity can lead to confounding experimental results and potential toxicity. The selectivity of CZC-25146 and LRRK2-IN-1 has been evaluated by screening against large panels of kinases.

Table 2: Kinase Selectivity Profile [5][11][12][13]

CompoundNumber of Off-Target KinasesKnown Off-TargetsKinase Panel Size
CZC-25146 5PLK4, GAK, TNK1, CAMKK2, PIP4K2C185
LRRK2-IN-1 12DCLK2, MAPK7 (ERK5), DCLK1, PLK4, RPS6KA2, RPS6KA6, AURKB, CHEK2, MKNK2, MYLK, NUAK1, PLK1442

CZC-25146 demonstrates a cleaner kinase profile, inhibiting only five other kinases out of a panel of 185.[5] In contrast, LRRK2-IN-1 was found to inhibit twelve other kinases in a screen of 442.[11][12] This higher degree of selectivity makes CZC-25146 a more precise tool for specifically interrogating LRRK2 function. However, it is important to note that LRRK2-IN-1's off-target effects have been suggested in some cellular readouts.[13]

Cellular Activity and Pharmacokinetics

Both inhibitors have been shown to effectively reduce LRRK2 phosphorylation in cellular models. LRRK2-IN-1 has been demonstrated to induce dephosphorylation of LRRK2 at Ser910 and Ser935 in various cell lines.[12] Similarly, CZC-25146 has been shown to attenuate mutant LRRK2-induced neuronal injury in primary rodent and human neurons.[5]

A significant limitation for both compounds, however, is their poor brain penetrance, which restricts their utility for in vivo studies targeting the central nervous system.[12][14]

LRRK2 Signaling Pathway

LRRK2 is a complex, multi-domain protein that functions as a kinase and a GTPase.[15] Its signaling pathway is involved in various cellular processes, including vesicular trafficking, autophagy, and mitochondrial function.[16][17][18] Activated LRRK2 phosphorylates a subset of Rab GTPases, which are key regulators of intracellular membrane trafficking.

LRRK2_Signaling_Pathway cluster_upstream Upstream Activation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Substrates & Cellular Functions cluster_inhibitors Inhibitor Intervention Upstream_Signals Upstream Signals (e.g., Cellular Stress, Growth Factors) LRRK2_Activation LRRK2 Activation Upstream_Signals->LRRK2_Activation LRRK2 LRRK2 LRRK2_Activation->LRRK2 pLRRK2 Phosphorylated LRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation Rab_GTPases Rab GTPases (e.g., Rab8, Rab10) pLRRK2->Rab_GTPases Phosphorylation pRab_GTPases Phosphorylated Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Autophagy Autophagy pRab_GTPases->Autophagy Mitochondrial_Function Mitochondrial Function pRab_GTPases->Mitochondrial_Function Neuronal_Survival Neuronal Survival Vesicular_Trafficking->Neuronal_Survival Autophagy->Neuronal_Survival Mitochondrial_Function->Neuronal_Survival CZC_25146 CZC-25146 CZC_25146->pLRRK2 LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->pLRRK2

Caption: LRRK2 signaling pathway and points of inhibition.

Experimental Protocols

In Vitro LRRK2 Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is commonly used to determine the IC50 values of LRRK2 inhibitors.

Workflow for TR-FRET Kinase Assay

TR_FRET_Workflow Start Start Prepare_Reagents Prepare Reagents: - LRRK2 Enzyme - Peptide Substrate - ATP - Inhibitor Dilutions Start->Prepare_Reagents Incubate Incubate Enzyme, Substrate, and Inhibitor Prepare_Reagents->Incubate Add_ATP Initiate Kinase Reaction (Add ATP) Incubate->Add_ATP Stop_Reaction Stop Reaction Add_ATP->Stop_Reaction Add_Detection Add TR-FRET Detection Reagents Stop_Reaction->Add_Detection Read_Plate Read Plate (TR-FRET Signal) Add_Detection->Read_Plate Analyze_Data Analyze Data (Calculate IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a TR-FRET-based LRRK2 kinase inhibition assay.

Methodology:

  • Reagent Preparation: Recombinant human LRRK2 (wild-type or mutant) is used as the enzyme source. A synthetic peptide substrate (e.g., LRRKtide) and ATP are prepared in a kinase reaction buffer. The test compounds (CZC-25146 or LRRK2-IN-1) are serially diluted in DMSO.

  • Reaction Setup: The LRRK2 enzyme, peptide substrate, and inhibitor dilutions are combined in a microplate and incubated to allow for inhibitor binding.

  • Kinase Reaction: The reaction is initiated by the addition of ATP. The plate is incubated at room temperature to allow for phosphorylation of the substrate.

  • Detection: The reaction is stopped, and TR-FRET detection reagents, including a terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled tracer (acceptor), are added.

  • Data Acquisition and Analysis: The plate is read on a microplate reader capable of TR-FRET measurements. The resulting signal is proportional to the amount of phosphorylated substrate. The percentage of inhibition for each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.[5][12]

Cellular LRRK2 Phosphorylation Assay (Western Blot)

This method assesses the ability of an inhibitor to block LRRK2 kinase activity within a cellular context by measuring the phosphorylation status of LRRK2 at specific sites, such as Ser935.[11][19][20]

Methodology:

  • Cell Culture and Treatment: Cells (e.g., HEK293T) overexpressing tagged LRRK2 are cultured. The cells are then treated with varying concentrations of the LRRK2 inhibitor or a vehicle control for a specified duration.

  • Cell Lysis: After treatment, the cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined to ensure equal loading for the subsequent steps.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated LRRK2 (e.g., anti-pSer935-LRRK2) and total LRRK2.

  • Detection and Analysis: After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified, and the ratio of phosphorylated LRRK2 to total LRRK2 is calculated to determine the extent of inhibition.[21][22][23][24]

Conclusion

Both CZC-25146 and LRRK2-IN-1 are potent inhibitors of LRRK2 kinase activity and have been instrumental in advancing our understanding of LRRK2 biology. For researchers prioritizing a highly specific tool compound with minimal off-target effects for in vitro studies, CZC-25146 presents a compelling choice due to its cleaner kinase selectivity profile. While LRRK2-IN-1 is also a potent inhibitor, its broader off-target profile should be considered when interpreting experimental results. The poor brain penetrance of both compounds remains a key limitation for in vivo studies of neurodegenerative diseases. The selection between these two inhibitors should be guided by the specific requirements of the experimental design, with careful consideration of their respective potency and selectivity profiles.

References

A Comparative Guide to LRRK2 Inhibitors in Oncology and a Proposal for the Cross-Validation of CZC-25146 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the activity of several Leucine-rich repeat kinase 2 (LRRK2) inhibitors in various cancer cell lines. While CZC-25146 hydrochloride is a potent and selective LRRK2 inhibitor, its activity in cancer cell lines has not yet been publicly reported. This document outlines a comprehensive experimental plan for the cross-validation of this compound's potential as an anti-cancer agent, drawing comparisons with other known LRRK2 inhibitors.

The Emerging Role of LRRK2 in Cancer

Leucine-rich repeat kinase 2 (LRRK2) is a large, complex enzyme that has been extensively studied for its role in Parkinson's disease. However, emerging evidence suggests that LRRK2 is also implicated in various cancer-related pathways, including cell proliferation, apoptosis, and migration.[1] LRRK2 expression has been observed in several cancer types, including lung, thyroid, and kidney cancers.[1][2][3] The inhibition of LRRK2 is therefore being explored as a potential therapeutic strategy in oncology.

Comparative Activity of LRRK2 Inhibitors in Cancer Cell Lines

While data on this compound in cancer is not currently available, several other LRRK2 inhibitors have demonstrated anti-cancer activity in preclinical studies. The following table summarizes the reported IC50 values for these compounds in various cancer cell lines.

InhibitorCancer Cell LineAssay TypeIC50 (µM)Reference
This compound --Data Not Available -
LRRK2-IN-1HepG2 (Liver Carcinoma)Cytotoxicity49.3[4]
LRRK2-IN-1HCT116 (Colorectal Carcinoma)Proliferation/ApoptosisNot specified[4]
LRRK2-IN-1AsPC-1 (Pancreatic Adenocarcinoma)Proliferation/ApoptosisNot specified[4]
GSK2578215ANB6 (Neuroblastoma)Cell Viability4.84[5]
GSK2578215AHL-60 (Acute Myeloid Leukemia)Cell Viability7.90[5]
GSK2578215AD-423MG (Glioblastoma)Cell Viability9.36[5]
GSK2578215AOACM5-1 (Esophageal Carcinoma)Cell Viability10.23[5]
MLi-2 & PF-06447475A549 (Non-small cell lung cancer) & others (140 cell lines)ProliferationEffects studied, specific IC50s not detailed in abstract[6]

Proposed Experimental Protocols for Cross-Validation of this compound

To ascertain the potential anti-cancer activity of this compound, a systematic cross-validation in a panel of cancer cell lines is proposed.

Cell Line Selection and Culture

A panel of human cancer cell lines with documented LRRK2 expression should be used. This may include, but is not limited to:

  • Lung Cancer: A549, H1299[2]

  • Thyroid Cancer: SW579, IHH-4[3]

  • Leukemia: K562, Ramos

  • Colon Cancer: HCT116

  • Pancreatic Cancer: AsPC-1

Cells should be cultured in their recommended media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound and other LRRK2 inhibitors

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.[9]

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[10][11]

  • Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[12]

Western Blot Analysis of LRRK2 Signaling

This technique is used to detect changes in the protein levels and phosphorylation status of LRRK2 and its downstream targets.

Materials:

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-pLRRK2 (Ser935), anti-LRRK2, anti-pRab10, anti-Rab10, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[13]

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[14]

Visualizing the LRRK2 Signaling Pathway and Experimental Workflow

To better understand the rationale and the proposed experimental design, the following diagrams are provided.

LRRK2_Signaling_in_Cancer cluster_upstream Upstream Signals cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Pathways cluster_outcomes Cellular Outcomes in Cancer Growth_Factors Growth Factors LRRK2 LRRK2 Growth_Factors->LRRK2 Inflammatory_Cytokines Inflammatory Cytokines Inflammatory_Cytokines->LRRK2 Cellular_Stress Cellular Stress Cellular_Stress->LRRK2 MAPK MAPK Pathway (ERK, JNK) LRRK2->MAPK PI3K_Akt PI3K/Akt Pathway LRRK2->PI3K_Akt Autophagy Autophagy LRRK2->Autophagy Vesicular_Trafficking Vesicular Trafficking LRRK2->Vesicular_Trafficking CZC25146 CZC-25146 Hydrochloride CZC25146->LRRK2 Proliferation Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis Survival Survival PI3K_Akt->Survival Autophagy->Survival Metastasis Metastasis Vesicular_Trafficking->Metastasis

Caption: LRRK2 signaling pathways implicated in cancer.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Phenotypic and Mechanistic Assays cluster_analysis Data Analysis and Interpretation Cell_Selection Select LRRK2-expressing cancer cell lines Cell_Culture Culture cells to optimal confluency Cell_Selection->Cell_Culture Treatment Treat with CZC-25146 HCl (dose-response and time-course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT / CellTiter-Glo) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (p-LRRK2, p-Rab10) Treatment->Western_Blot IC50_Determination Determine IC50 values Viability_Assay->IC50_Determination Apoptosis_Quantification Quantify apoptotic vs. necrotic cell populations Apoptosis_Assay->Apoptosis_Quantification Pathway_Analysis Analyze LRRK2 pathway inhibition Western_Blot->Pathway_Analysis Conclusion Assess Anti-Cancer Activity IC50_Determination->Conclusion Apoptosis_Quantification->Conclusion Pathway_Analysis->Conclusion

Caption: Proposed workflow for cross-validation.

Conclusion

While this compound has shown significant promise as a potent LRRK2 inhibitor in the context of neurodegenerative diseases, its potential in oncology remains unexplored. The experimental framework detailed in this guide provides a robust starting point for researchers to investigate the anti-cancer properties of this compound. By comparing its activity with other LRRK2 inhibitors, the scientific community can gain valuable insights into the therapeutic potential of targeting LRRK2 in various cancers.

References

A Comparative Analysis of LRRK2 Inhibitors: CZC-25146 vs. CZC-54252

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two potent Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, CZC-25146 and CZC-54252. The data presented is compiled from publicly available research to assist in the evaluation of these compounds for neurodegenerative disease research, particularly Parkinson's Disease.

Introduction

Mutations in the LRRK2 gene, especially the G2019S mutation, are a significant genetic cause of both familial and sporadic Parkinson's disease. This has made the LRRK2 kinase a prime therapeutic target. CZC-25146 and CZC-54252 are two small molecule inhibitors developed to target LRRK2 kinase activity. This guide offers a head-to-head comparison of their performance based on available experimental data.

Data Presentation

In Vitro Potency and Efficacy

Both compounds demonstrate high potency against wild-type LRRK2 and the pathogenic G2019S mutant. The following table summarizes their half-maximal inhibitory concentrations (IC50) from in vitro kinase assays and their half-maximal effective concentrations (EC50) in cellular assays of neuronal injury.

CompoundTargetIC50 (nM)Cellular AssayEC50 (nM)
CZC-25146 Wild-Type LRRK24.76[1][2][3][4][5]Attenuation of G2019S LRRK2-induced neuronal injury in human neurons~4
G2019S LRRK26.87[1][2][3][4]Attenuation of G2019S LRRK2-mediated toxicity in rodent neurons~100[5]
CZC-54252 Wild-Type LRRK21.28[6][7][8][9]Attenuation of G2019S LRRK2-induced neuronal injury in human neurons~1[6][7][8]
G2019S LRRK21.85[6][7][8][9]
Kinase Selectivity Profile

A critical aspect of a kinase inhibitor's utility is its selectivity. While both compounds are potent LRRK2 inhibitors, their off-target profiles differ.

CompoundNumber of Off-Target Kinases InhibitedKnown Off-Target Kinases
CZC-25146 5[1]PLK4, GAK, TNK1, CAMKK2, PIP4K2C[1][2][4][10]
CZC-54252 10[1][10]Not specified in available results

Mandatory Visualization

LRRK2 Signaling Pathway and Point of Inhibition

Mutant LRRK2 exhibits increased kinase activity, leading to the phosphorylation of downstream substrates such as Rab GTPases. This hyperactivation is linked to lysosomal and mitochondrial dysfunction, ultimately contributing to neuronal cell death. CZC-25146 and CZC-54252 act by competitively binding to the ATP-binding pocket of LRRK2, thereby inhibiting its kinase function and downstream pathological effects.

LRRK2_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effects cluster_inhibitors Therapeutic Intervention Mutations (e.g., G2019S) Mutations (e.g., G2019S) LRRK2 LRRK2 Mutations (e.g., G2019S)->LRRK2 Hyperactivation Rab GTPases Rab GTPases LRRK2->Rab GTPases Phosphorylation Lysosomal Dysfunction Lysosomal Dysfunction Rab GTPases->Lysosomal Dysfunction Mitochondrial Dysfunction Mitochondrial Dysfunction Rab GTPases->Mitochondrial Dysfunction Neuronal Cell Death Neuronal Cell Death Lysosomal Dysfunction->Neuronal Cell Death Mitochondrial Dysfunction->Neuronal Cell Death CZC-25146 / CZC-54252 CZC-25146 / CZC-54252 CZC-25146 / CZC-54252->LRRK2 Inhibition Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant LRRK2 (WT or G2019S) - Kinase Buffer - Substrate (e.g., LRRKtide) - ATP - Inhibitor (CZC-25146 or CZC-54252) start->reagents incubation Incubate LRRK2 with serially diluted inhibitor reagents->incubation reaction Initiate kinase reaction by adding Substrate/ATP mix incubation->reaction stop_reaction Stop reaction and measure signal reaction->stop_reaction analysis Data Analysis: - Plot dose-response curve - Calculate IC50 stop_reaction->analysis end End analysis->end Neuronal_Toxicity_Workflow start Start culture Culture primary neurons (e.g., cortical neurons) start->culture transfection Co-transfect neurons with mutant LRRK2 (e.g., G2019S) and a reporter (e.g., GFP) culture->transfection treatment Treat transfected neurons with varying concentrations of CZC-25146 or CZC-54252 transfection->treatment incubation Incubate for a defined period (e.g., 48 hours) treatment->incubation imaging Acquire images of neurons incubation->imaging analysis Quantify neuronal morphology (e.g., neurite length) imaging->analysis ec50 Calculate EC50 for neuroprotection analysis->ec50 end End ec50->end

References

Independent Verification of CZC-25146 Hydrochloride IC50 Values: A Comparative Guide for LRRK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported IC50 values for the LRRK2 inhibitor CZC-25146 hydrochloride and other alternative LRRK2 inhibitors. The information is compiled from published literature and supplier technical data to assist researchers in their selection of appropriate research tools.

Overview of this compound

CZC-25146 is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3][4] Mutations in the LRRK2 gene are a significant genetic contributor to Parkinson's disease, making LRRK2 an important therapeutic target. CZC-25146 has been shown to inhibit both wild-type LRRK2 and the pathogenic G2019S mutant form.[1][2][3][4] It is also known to inhibit other kinases such as PLK4, GAK, TNK1, CAMKK2, and PIP4K2.[3][4]

Reported IC50 Values for this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The published IC50 values for this compound are summarized below. It is important to note that while these values are widely cited by multiple suppliers, they all originate from a single primary publication by Ramsden et al. in 2011. An independent, peer-reviewed verification of these specific values in a separate primary study has not been identified in the public domain as of this guide's compilation.

TargetIC50 (nM)Source
LRRK2 (Wild-Type)4.76[1][2][3][4]
LRRK2 (G2019S Mutant)6.87[1][2][3][4]

Comparison with Alternative LRRK2 Inhibitors

A variety of alternative LRRK2 inhibitors with differing potency and selectivity profiles are available to researchers. The following table provides a comparison of their reported IC50 values against wild-type and G2019S mutant LRRK2.

InhibitorLRRK2 (Wild-Type) IC50 (nM)LRRK2 (G2019S) IC50 (nM)
CZC-25146 4.76 6.87
LRRK2-IN-1136
PF-06447475311
GNE-79159Not Reported
MLi-20.76Not Reported
JH-II-1276.62.2
GSK2578215A10.98.9
HG-10-102-0120.33.2
CZC-542521.851.28

Experimental Protocols for LRRK2 IC50 Determination

The determination of IC50 values for LRRK2 inhibitors typically involves in vitro kinase assays. Several methods are commonly employed, including radiometric assays, time-resolved fluorescence resonance energy transfer (TR-FRET), and luminescence-based assays such as ADP-Glo™. Below is a generalized protocol for an in vitro LRRK2 kinase inhibition assay.

Objective: To determine the concentration of an inhibitor required to inhibit 50% of LRRK2 kinase activity.

Materials:

  • Recombinant LRRK2 enzyme (Wild-Type or G2019S)

  • LRRK2-specific peptide substrate (e.g., LRRKtide)

  • Adenosine triphosphate (ATP) | Test inhibitor (e.g., this compound)

  • Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

  • Reaction Setup:

    • Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the LRRK2 enzyme to each well.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the LRRKtide substrate and ATP.

  • Kinase Reaction: Incubate the plate at room temperature for a specified duration (e.g., 60-120 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as recommended by the manufacturer (e.g., 40 minutes).

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as recommended (e.g., 30 minutes).

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Its signaling pathways are complex and not yet fully elucidated. LRRK2 is implicated in various cellular processes, including vesicular trafficking, autophagy, and interaction with cytoskeletal dynamics. It is known to interact with members of the mitogen-activated protein kinase (MAPK) and GTPase signaling cascades.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Core cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2 LRRK2 Growth_Factors->LRRK2 Stress Cellular Stress Stress->LRRK2 GTPase_Domain GTPase Activity LRRK2->GTPase_Domain Kinase_Domain Kinase Activity LRRK2->Kinase_Domain Autophagy Autophagy LRRK2->Autophagy MAPK_Pathway MAPK Pathway GTPase_Domain->MAPK_Pathway Modulation Rab_GTPases Rab GTPases Kinase_Domain->Rab_GTPases Phosphorylation Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Cytoskeleton Cytoskeletal Dynamics MAPK_Pathway->Cytoskeleton CZC25146 CZC-25146 CZC25146->Kinase_Domain Inhibition

Caption: Simplified LRRK2 signaling pathway and point of inhibition.

Experimental Workflow for IC50 Determination

The following diagram outlines the typical workflow for determining the IC50 value of a LRRK2 inhibitor.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare Serial Dilution of Inhibitor Dispense Dispense Inhibitor and Enzyme into Plate Prep_Inhibitor->Dispense Prep_Reagents Prepare Assay Reagents (Enzyme, Substrate, ATP) Prep_Reagents->Dispense Incubate_1 Pre-incubation Dispense->Incubate_1 Start_Reaction Add Substrate/ATP Mix to Initiate Reaction Incubate_1->Start_Reaction Incubate_2 Kinase Reaction Incubation Start_Reaction->Incubate_2 Stop_Reaction Stop Reaction and Detect Signal Incubate_2->Stop_Reaction Measure_Signal Measure Luminescence Stop_Reaction->Measure_Signal Plot_Data Plot Dose-Response Curve Measure_Signal->Plot_Data Calculate_IC50 Calculate IC50 Value Plot_Data->Calculate_IC50

Caption: Workflow for determining LRRK2 inhibitor IC50 values.

References

Assessing the Reproducibility of LRRK2 Inhibition: A Comparative Guide to CZC-25146 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor CZC-25146 hydrochloride and its key alternatives, offering a tool to assess experimental consistency and guide compound selection. The data presented is compiled from publicly available resources and is intended to serve as a reference for laboratory investigation.

Mutations in the LRRK2 gene, particularly the G2019S substitution, are a significant genetic cause of both familial and sporadic Parkinson's disease. This has led to the development of potent and selective LRRK2 inhibitors as potential therapeutic agents. CZC-25146 is one such inhibitor that has been characterized in various preclinical studies. This guide will compare its performance with other widely used LRRK2 inhibitors: GNE-7915, PF-06447475, and MLi-2, focusing on key in vitro and in vivo experimental data.

Comparative Efficacy of LRRK2 Inhibitors

The following tables summarize the reported in vitro and cellular potency of CZC-25146 and its alternatives against wild-type and G2019S mutant LRRK2. These values are critical for comparing the direct inhibitory activity of the compounds and for designing experiments with appropriate concentrations.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50 (nM)Assay Type
CZC-25146 Wild-Type LRRK24.76TR-FRET
G2019S LRRK26.87TR-FRET
GNE-7915 LRRK29Not Specified
PF-06447475 LRRK23Not Specified
MLi-2 G2019S LRRK20.76Purified Kinase Assay

Table 2: Cellular LRRK2 Inhibition

CompoundCell LineEndpointIC50 / EC50 (nM)
CZC-25146 Rodent Primary NeuronsG2019S-induced toxicity~100 (EC50)
Human Primary NeuronsG2019S-induced neurite defects< 8 (EC50)
GNE-7915 HEK293 (G2019S)pS1292:LRRK2 PLANot Specified
PF-06447475 Whole CellLRRK2 Inhibition25
Raw264.7 MacrophagesEndogenous LRRK2 Kinase Activity< 10
MLi-2 Cellular AssaypSer935 LRRK2 dephosphorylation1.4
HEK293 (G2019S)pS1292:LRRK2 PLANot Specified

Experimental Protocols for Key Assays

Reproducibility is critically dependent on the standardization of experimental protocols. Below are detailed methodologies for common assays used to characterize LRRK2 inhibitors.

LRRK2 In Vitro Kinase Assay (TR-FRET)

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of purified LRRK2 protein.

  • Reaction Setup: Recombinant LRRK2 protein (wild-type or mutant) is incubated in a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT) with a suitable substrate (e.g., LRRKtide peptide) and ATP.

  • Inhibitor Addition: A serial dilution of the test compound (e.g., CZC-25146) is added to the reaction mixture.

  • Phosphorylation Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).

  • Detection: A solution containing a Europium-labeled anti-phospho-substrate antibody (donor) and an Alexa Fluor 647-labeled ADP tracer or GFP-tagged substrate (acceptor) is added.

  • Data Acquisition: After an incubation period, the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured using a plate reader. The ratio of acceptor to donor emission is calculated.

  • IC50 Determination: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular LRRK2 Phosphorylation Assay (Western Blot)

This assay assesses the inhibitor's ability to reduce LRRK2 autophosphorylation at sites like Ser935 within a cellular context.

  • Cell Culture and Treatment: Cells expressing LRRK2 (e.g., HEK293 cells overexpressing LRRK2 or primary neurons) are cultured and treated with various concentrations of the LRRK2 inhibitor for a specified time.

  • Cell Lysis: Cells are washed with PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phospho-LRRK2 (e.g., pSer935) and total LRRK2.

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: The band intensities for phospho-LRRK2 and total LRRK2 are quantified, and the ratio of phosphorylated to total protein is calculated to determine the extent of inhibition.

Neuronal Toxicity Assay

This assay evaluates the neuroprotective effects of LRRK2 inhibitors against mutant LRRK2-induced cell death or neurite degeneration.

  • Neuronal Culture and Transfection: Primary cortical neurons are cultured and co-transfected with a plasmid encoding a mutant LRRK2 (e.g., G2019S) and a fluorescent reporter plasmid (e.g., eGFP) to visualize transfected cells.

  • Inhibitor Treatment: Immediately after transfection, the neurons are treated with the LRRK2 inhibitor at various concentrations.

  • Assessment of Neuronal Viability/Morphology: After a set incubation period (e.g., 48-72 hours), neuronal health is assessed. This can be done by:

    • Cell Viability: Counting the number of surviving fluorescently labeled neurons.

    • Neurite Length/Branching: Capturing images of fluorescent neurons and quantifying neurite length and branching using image analysis software.

  • EC50 Determination: The effective concentration at which the inhibitor rescues 50% of the neuronal toxicity (EC50) is calculated from the dose-response curve.

Visualizing Pathways and Workflows

To further clarify the biological context and experimental procedures, the following diagrams are provided.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_Inactive Inactive LRRK2 (GDP-bound) LRRK2_Active Active LRRK2 (GTP-bound) LRRK2_Inactive->LRRK2_Active GTP Loading LRRK2_Active->LRRK2_Inactive GTP Hydrolysis Rab_GTPases Rab GTPases LRRK2_Active->Rab_GTPases Phosphorylates GEFs GEFs GEFs->LRRK2_Inactive Promotes GAPs GAPs GAPs->LRRK2_Active Promotes pRab_GTPases Phosphorylated Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Vesicular Trafficking Autophagy Autophagy Vesicular_Trafficking->Autophagy Impacts Neuronal_Survival Neuronal Survival Autophagy->Neuronal_Survival Maintains pRab_GTPases->Vesicular_Trafficking Regulates CZC-25146 CZC-25146 CZC-25146->LRRK2_Active Inhibits Kinase Activity

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEK293, Primary Neurons) Treatment 3. Cell Treatment with Inhibitors Cell_Culture->Treatment Compound_Prep 2. Compound Dilution (CZC-25146 & Alternatives) Compound_Prep->Treatment Lysis 4. Cell Lysis Treatment->Lysis Quantification 5. Protein Quantification Lysis->Quantification Western_Blot 6. Western Blot for pLRRK2 / Total LRRK2 Quantification->Western_Blot Densitometry 7. Densitometry Western_Blot->Densitometry Normalization 8. Normalize pLRRK2 to Total LRRK2 Densitometry->Normalization IC50_Calc 9. IC50 Calculation Normalization->IC50_Calc

Caption: Workflow for Cellular LRRK2 Inhibition Assay.

By providing a clear comparison of quantitative data and detailed experimental protocols, this guide aims to facilitate the design of robust and reproducible experiments in the study of LRRK2 and its role in Parkinson's disease. Researchers are encouraged to consult the primary literature for further details and to validate these protocols in their own laboratory settings.

A Comparative Guide: CZC-25146 Hydrochloride vs. Staurosporine for LRRK2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a suitable kinase inhibitor is paramount for the success of their experiments. This guide provides a detailed, data-driven comparison of two compounds used to inhibit Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research: the highly selective CZC-25146 hydrochloride and the broad-spectrum inhibitor, staurosporine.

This objective comparison delves into their respective potencies, selectivity profiles, and the experimental methodologies used to characterize them, enabling an informed decision for your research needs.

At a Glance: Key Differences

FeatureThis compoundStaurosporine
Primary Characteristic Potent and highly selective LRRK2 inhibitorPotent but non-selective, broad-spectrum kinase inhibitor
Primary Use Case Precise investigation of LRRK2-specific pathways and as a lead compound for therapeutic developmentGeneral kinase research, positive control in kinase assays, induction of apoptosis
Off-Target Effects Minimal, well-defined off-targetsExtensive, inhibits a vast number of kinases

Potency in LRRK2 Inhibition: A Quantitative Look

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The lower the IC50 value, the less of the compound is required to inhibit the target's activity by 50%.

Data from biochemical assays reveal that both CZC-25146 and staurosporine are highly potent inhibitors of LRRK2, operating in the low nanomolar range.

CompoundLRRK2 VariantIC50 (nM)Assay Type
This compound Wild-Type4.76TR-FRET
G2019S Mutant6.87[1][2][3]TR-FRET
Staurosporine G2019S Mutant3.9Kinase Assay

It is important to note that the G2019S mutation is the most common LRRK2 mutation associated with Parkinson's disease and leads to increased kinase activity.

Kinase Selectivity: The Decisive Factor

The key differentiator between CZC-25146 and staurosporine lies in their selectivity. An ideal chemical probe for studying a specific kinase should have minimal interaction with other kinases to ensure that the observed effects are genuinely due to the inhibition of the target kinase.

This compound: Developed through a chemoproteomics approach, CZC-25146 exhibits a very clean kinase selectivity profile. When screened against a large panel of human kinases, it was found to potently inhibit only a small number of off-target kinases, none of which are known to be associated with genotoxicity or hematopoietic toxicity.

Key Off-Targets of CZC-25146:

  • PLK4

  • GAK

  • TNK1

  • CAMKK2

  • PIP4K2C

Staurosporine: In stark contrast, staurosporine is a notoriously non-selective kinase inhibitor. It binds to the ATP-binding site of a vast number of kinases with high affinity, making it unsuitable for studies where the specific role of LRRK2 is being investigated. Its broad activity can lead to a wide range of cellular effects, confounding the interpretation of experimental results. For instance, staurosporine is a potent inhibitor of Protein Kinase C (PKC), Protein Kinase A (PKA), and many other kinases, with IC50 values in the low nanomolar range.

A KINOMEscan™ screen, which measures the binding affinity (Kd) of a compound to a large panel of kinases, demonstrates the promiscuity of staurosporine. While it binds to the LRRK2 G2019S mutant with a high affinity (Kd = 0.4 nM), it also binds to a multitude of other kinases with similar or even higher affinity.

LRRK2 Signaling Pathway and Inhibition

Mutations in the LRRK2 gene are a major genetic contributor to Parkinson's disease. The LRRK2 protein is a complex enzyme with both kinase and GTPase activity and is implicated in various cellular processes. The G2019S mutation, located in the kinase domain, leads to a gain-of-function, resulting in increased phosphorylation of its substrates, such as a subset of Rab GTPases. This aberrant kinase activity is believed to contribute to the neurodegeneration seen in Parkinson's disease. Both CZC-25146 and staurosporine act as ATP-competitive inhibitors, blocking the kinase activity of LRRK2 and thereby preventing the phosphorylation of its downstream substrates.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Inhibition LRRK2 LRRK2 pSubstrate Phosphorylated Rab (pSubstrate) LRRK2->pSubstrate Phosphorylation G2019S G2019S Mutation G2019S->LRRK2 Increases activity ATP ATP ATP->LRRK2 Substrate Rab GTPases (Substrate) Substrate->LRRK2 Cellular Processes Cellular Processes pSubstrate->Cellular Processes Altered Function CZC_25146 CZC-25146 CZC_25146->LRRK2 Inhibits Staurosporine Staurosporine Staurosporine->LRRK2 Inhibits Neurodegeneration Neurodegeneration Cellular Processes->Neurodegeneration

LRRK2 signaling pathway and points of inhibition.

Experimental Protocols

The following provides an overview of a typical in vitro kinase assay used to determine the IC50 values of inhibitors like CZC-25146 and staurosporine.

In Vitro LRRK2 Kinase Inhibition Assay (TR-FRET)

This assay measures the phosphorylation of a synthetic peptide substrate by LRRK2.

Materials:

  • Recombinant human LRRK2 (wild-type or G2019S mutant)

  • LRRKtide (a synthetic peptide substrate)

  • ATP

  • Kinase reaction buffer

  • Test compounds (CZC-25146 or staurosporine) dissolved in DMSO

  • TR-FRET detection reagents

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of a microplate.

  • Enzyme and Substrate Addition: Add the LRRK2 enzyme and the LRRKtide substrate to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. A typical ATP concentration used is 100 µM, which is close to the Km of LRRK2 for ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the TR-FRET detection reagents.

  • Data Analysis: Measure the TR-FRET signal, which is proportional to the amount of phosphorylated substrate. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Kinase_Assay_Workflow start Start plate_compound Plate serial dilutions of inhibitor start->plate_compound add_enzyme_substrate Add LRRK2 enzyme and peptide substrate plate_compound->add_enzyme_substrate initiate_reaction Initiate reaction with ATP add_enzyme_substrate->initiate_reaction incubate Incubate at room temperature initiate_reaction->incubate add_detection Add TR-FRET detection reagents incubate->add_detection read_plate Read plate and measure signal add_detection->read_plate analyze_data Analyze data and determine IC50 read_plate->analyze_data end End analyze_data->end

Workflow for an in vitro LRRK2 kinase inhibition assay.

Logical Framework for Inhibitor Selection

The choice between CZC-25146 and staurosporine should be guided by the specific research question.

Inhibitor_Selection_Logic question What is the primary research goal? goal1 Investigate specific LRRK2 pathways or validate LRRK2 as a therapeutic target question->goal1 High Specificity Required goal2 General kinase inhibition studies or use as a positive control in a broad kinase assay question->goal2 Broad Activity Acceptable select_czc Select CZC-25146 goal1->select_czc select_stauro Select Staurosporine goal2->select_stauro

Decision tree for selecting an LRRK2 inhibitor.

Conclusion

This compound is a superior tool for researchers aiming to dissect the specific cellular functions of LRRK2 and for those in the early stages of drug discovery for Parkinson's disease. Its high potency and exceptional selectivity ensure that experimental outcomes can be confidently attributed to the inhibition of LRRK2.

Staurosporine , while a potent LRRK2 inhibitor, is best utilized as a positive control in kinase assays where a broad-spectrum inhibitor is needed or in studies aimed at inducing apoptosis through widespread kinase inhibition. Its profound lack of selectivity makes it unsuitable for investigating the nuanced roles of LRRK2 in cellular signaling and disease pathogenesis.

For rigorous and reproducible research focused on LRRK2, the use of a well-characterized, selective inhibitor like CZC-25146 is strongly recommended.

References

Unveiling the Anti-Inflammatory Potential of CZC-25146: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Role of LRRK2 in Inflammation

Leucine-rich repeat kinase 2 (LRRK2) is a complex, multi-domain protein that has been primarily associated with Parkinson's disease. However, emerging evidence has highlighted its significant role in the immune system and inflammatory processes. LRRK2 is highly expressed in immune cells, including microglia, the resident immune cells of the central nervous system.

Activation of LRRK2 is linked to the upregulation of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. This pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines.

CZC-25146: A Potent LRRK2 Inhibitor

CZC-25146 is a potent and selective, cell-permeable inhibitor of LRRK2. It has demonstrated high affinity for both wild-type and the G2019S mutant form of LRRK2, which is commonly associated with Parkinson's disease.[1] While its primary therapeutic target has been neurodegenerative diseases, its potent LRRK2 inhibition suggests a strong potential for anti-inflammatory applications.

The selectivity profile of CZC-25146 is noteworthy. Besides LRRK2, it has been shown to inhibit a small number of other kinases, including PLK4, GAK, TNK1, CAMKK2, and PIP4K2C.[2] Understanding this broader kinase inhibition profile is crucial for a comprehensive assessment of its biological effects.

LRRK2-Mediated Inflammatory Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which LRRK2 modulates the inflammatory response, primarily through the NF-κB pathway. Inhibition of LRRK2 by compounds like CZC-25146 is expected to disrupt this cascade, leading to a reduction in the production of inflammatory cytokines.

LRRK2_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inflammatory Stimulus Inflammatory Stimulus TLR Toll-like Receptor (TLR) LRRK2 LRRK2 TLR->LRRK2 IKK IKK Complex LRRK2->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB Proteasomal Degradation Proteasomal Degradation IkB->Proteasomal Degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases NF-κB DNA DNA NFkB_n->DNA Binds to promoter regions Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription CZC CZC-25146 CZC->LRRK2 Inhibits

LRRK2 signaling in inflammation.

Comparative Analysis of LRRK2 Inhibitors on Inflammatory Cytokines

While specific data for CZC-25146 is pending, studies on other potent LRRK2 inhibitors provide valuable insights into the potential anti-inflammatory efficacy of this class of compounds. The following table summarizes available data on the effects of various LRRK2 inhibitors on the production of key inflammatory cytokines.

CompoundTarget(s)Cell TypeStimulusCytokine MeasuredEffectReference
CZC-25146 LRRK2 , PLK4, GAK, TNK1, CAMKK2, PIP4K2C--TNF-α, IL-6, IL-1βData not available[2]
PF-06447475LRRK2Mouse brainAβ1-42 fibrils or α-synuclein pre-formed fibrilspre-IL-1β, iNOSReduced levels[3]
MLi-2LRRK2Mouse brainAβ1-42 fibrils or α-synuclein pre-formed fibrilspre-IL-1β, iNOSReduced levels[3]
LRRK2-IN-1LRRK2Primary microgliaLPSTNF-αReduced release and transcriptional induction[4]

Experimental Protocols

To facilitate further research into the anti-inflammatory effects of CZC-25146 and other LRRK2 inhibitors, we provide detailed methodologies for key experiments.

Experimental Workflow: In Vitro Cytokine Measurement

The following diagram outlines a typical workflow for assessing the effect of a compound on cytokine production in cultured cells.

Experimental_Workflow cluster_setup Cell Culture and Treatment cluster_analysis Cytokine Analysis A 1. Seed microglia or other immune cells in culture plates B 2. Pre-treat cells with various concentrations of CZC-25146 or vehicle control A->B C 3. Stimulate cells with an inflammatory agent (e.g., LPS) B->C D 4. Incubate for a defined period (e.g., 6-24 hours) C->D E 5. Collect cell culture supernatant D->E F 6. Measure cytokine levels (TNF-α, IL-6, IL-1β) using ELISA E->F G 7. Analyze data to determine dose-dependent inhibition F->G

Workflow for in vitro cytokine analysis.
Detailed Protocol: Measurement of Inflammatory Cytokines by ELISA

1. Cell Culture and Treatment:

  • Plate primary microglia or a suitable immune cell line (e.g., BV-2, RAW 264.7) in 96-well plates at an appropriate density.

  • Allow cells to adhere overnight.

  • Pre-incubate the cells with varying concentrations of CZC-25146 (or other inhibitors) and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Stimulate the cells with a pro-inflammatory stimulus, such as Lipopolysaccharide (LPS) at a concentration of 100 ng/mL.

  • Incubate the plates for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.

2. Sample Collection:

  • After incubation, centrifuge the 96-well plates at a low speed to pellet any detached cells.

  • Carefully collect the cell culture supernatant without disturbing the cell layer.

  • Store the supernatants at -80°C until analysis.

3. ELISA Procedure:

  • Use commercially available ELISA kits for the specific cytokines of interest (TNF-α, IL-6, IL-1β).

  • Follow the manufacturer's instructions for the assay. This typically involves:

    • Coating a 96-well plate with a capture antibody specific for the target cytokine.

    • Blocking non-specific binding sites.

    • Adding the collected supernatants and a series of standards of known cytokine concentrations to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate to remove unbound substances.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubating to allow the detection antibody to bind to the captured cytokine.

    • Washing the plate again.

    • Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

4. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Use the standard curve to determine the concentration of the cytokines in the experimental samples.

  • Calculate the percentage of inhibition of cytokine production by CZC-25146 at each concentration compared to the vehicle-treated, LPS-stimulated control.

Conclusion and Future Directions

CZC-25146 stands as a potent and selective LRRK2 inhibitor with significant therapeutic potential that may extend beyond neurodegenerative disorders into the realm of inflammatory diseases. While direct evidence of its impact on specific inflammatory cytokines is currently lacking in the public domain, the established role of LRRK2 in pro-inflammatory signaling provides a strong rationale for its investigation in this context. The comparative data from other LRRK2 inhibitors further supports the hypothesis that CZC-25146 is likely to exhibit anti-inflammatory properties.

Future research should focus on generating quantitative data on the effects of CZC-25146 on a panel of inflammatory cytokines in various immune cell types. Such studies will be crucial to fully elucidate its therapeutic potential and to guide its development for inflammatory conditions. The experimental protocols provided in this guide offer a framework for conducting these essential investigations.

References

Comparative Pharmacokinetic Analysis of LRRK2 Inhibitors: CZC-25146 Hydrochloride, GNE-7915, and PF-06447475

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comparative overview of the pharmacokinetic properties of the Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, CZC-25146 hydrochloride, alongside two notable alternatives, GNE-7915 and PF-06447475. This analysis is supported by available preclinical data in mice to aid in the selection of appropriate tool compounds for in vivo studies.

Executive Summary

This compound is a potent and selective LRRK2 inhibitor with reported favorable pharmacokinetic properties in mice, including a moderate volume of distribution and clearance rate after intravenous administration. This guide contextualizes these properties by comparing them with available data for GNE-7915, a brain-penetrant LRRK2 inhibitor, and PF-06447475, another potent and brain-permeable inhibitor. While a complete head-to-head comparison is limited by the availability of public data for all compounds under identical experimental conditions, this guide compiles the existing information to highlight key differences and similarities in their pharmacokinetic profiles.

Data Presentation: Comparative Pharmacokinetic Parameters in Mice

The following table summarizes the available pharmacokinetic data for this compound, GNE-7915, and PF-06447475 in mice. It is important to note that the administration routes and doses may vary between studies, which can influence the resulting parameters.

ParameterThis compoundGNE-7915PF-06447475
Administration Route Intravenous (IV) & Oral (PO)Subcutaneous (SC)Oral (PO)
Dose 1 mg/kg (IV), 5 mg/kg (PO)100 mg/kg (SC)Not Specified
Volume of Distribution (Vd) 5.4 L/kg (IV)Not ReportedNot Reported
Clearance (CL) 2.3 L/hr/kg (IV)Not ReportedNot Reported
Maximum Concentration (Cmax) Not Reported3980 ± 434 ng/mL (Serum)Not Reported
Time to Cmax (Tmax) Not Reported1 hour (Serum)Not Reported
Half-life (t1/2) Not ReportedNot ReportedNot Reported
Oral Bioavailability (F%) Not ReportedNot ReportedNot Reported
Brain Penetration Poor (~4%)Brain-penetrantBrain-penetrant

Experimental Protocols

The data presented in this guide are derived from standard preclinical in vivo pharmacokinetic studies in mice. A general methodology for such studies is outlined below.

General In Vivo Pharmacokinetic Study Protocol in Mice

1. Animal Model:

  • Male CD-1 or C57BL/6 mice are commonly used.

  • Animals are typically fasted overnight before oral administration.

2. Compound Administration:

  • Intravenous (IV): The compound is formulated in a suitable vehicle (e.g., saline, DMSO/polyethylene glycol) and administered as a bolus injection into the tail vein.

  • Oral (PO): The compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage.

3. Blood Sampling:

  • Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Blood is typically collected from the saphenous vein or via terminal cardiac puncture.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalysis:

  • Plasma concentrations of the compound are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin. Key parameters include Cmax, Tmax, AUC (Area Under the Curve), t1/2, Vd, CL, and F%.

Mandatory Visualization

LRRK2 Signaling Pathway

The following diagram illustrates a simplified representation of the Leucine-Rich Repeat Kinase 2 (LRRK2) signaling pathway, a key target in Parkinson's disease research. LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. Its activation can be influenced by various upstream signals, and its downstream effects include the phosphorylation of a number of substrates, such as Rab GTPases, which are involved in vesicular trafficking. Pathogenic mutations in LRRK2, such as G2019S, lead to increased kinase activity, contributing to neuronal dysfunction. Inhibitors like CZC-25146, GNE-7915, and PF-06447475 act by blocking the kinase activity of LRRK2.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects cluster_inhibitors Pharmacological Intervention Autophosphorylation Autophosphorylation LRRK2_Active LRRK2 (Active) Autophosphorylation->LRRK2_Active Dimerization Dimerization Dimerization->LRRK2_Active 14-3-3_Binding 14-3-3 Binding LRRK2_Inactive LRRK2 (Inactive) LRRK2_Inactive->LRRK2_Active Activation LRRK2_Active->14-3-3_Binding Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylation Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Neuronal_Dysfunction Neuronal Dysfunction Vesicular_Trafficking->Neuronal_Dysfunction Altered Inhibitors CZC-25146 GNE-7915 PF-06447475 Inhibitors->LRRK2_Active Inhibition

Caption: LRRK2 Signaling and Inhibition.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study in mice to determine the key parameters of a test compound.

PK_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., Male CD-1 Mice) IV_Dosing Intravenous (IV) Administration Animal_Acclimation->IV_Dosing PO_Dosing Oral (PO) Administration Animal_Acclimation->PO_Dosing Compound_Formulation Compound Formulation (IV and PO vehicles) Compound_Formulation->IV_Dosing Compound_Formulation->PO_Dosing Blood_Collection Serial Blood Sampling (multiple time points) IV_Dosing->Blood_Collection PO_Dosing->Blood_Collection Plasma_Processing Plasma Separation Blood_Collection->Plasma_Processing LCMS_Analysis LC-MS/MS Bioanalysis Plasma_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis

Caption: In Vivo Pharmacokinetic Workflow.

Safety Operating Guide

Safe Disposal of CZC-25146 Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of CZC-25146 Hydrochloride

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, a potent LRRK2 inhibitor used in neurodegenerative disease research. Adherence to these procedures is essential to protect laboratory personnel and the environment.

I. Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound, particularly during disposal, should occur within a certified chemical fume hood to minimize inhalation risks.

Table 1: Personal Protective Equipment (PPE) and Waste Container Specifications

ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact with the chemical.
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Waste Container Clearly labeled, leak-proof, and chemically compatible with acidic and organic compoundsTo ensure safe containment and prevent reactions with the container material.[1]

II. Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It must not be disposed of down the drain or in regular trash.[2][3] The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

1. Segregation and Collection:

  • Collect all waste containing this compound, including unused stock solutions, experimental residues, and contaminated materials (e.g., pipette tips, vials, and spill cleanup debris), in a designated hazardous waste container.[1][5]

  • This container must be properly labeled with "Hazardous Waste," the chemical name ("this compound"), and any other constituents in the waste mixture.[1]

  • Do not mix this waste with incompatible materials.[3][6]

2. Neutralization of Acidic Waste (where applicable):

  • As a hydrochloride salt, solutions of CZC-25146 will be acidic. For aqueous waste streams containing this compound, neutralization may be a prudent step before collection for disposal, if permitted by your institution's safety protocols.

  • To neutralize, slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring in a suitable container.[5][7]

  • This procedure should be performed in a chemical fume hood. Monitor the pH of the solution using pH strips or a calibrated meter until it is between 6.0 and 8.0.[5]

  • Note: Neutralization renders the solution less corrosive but does not negate the chemical hazard of the active compound. The neutralized waste must still be collected as hazardous waste.

3. Container Management:

  • Keep the hazardous waste container securely closed except when adding waste.[5][6]

  • Store the container in a designated, well-ventilated satellite accumulation area, away from incompatible chemicals.[3][6]

  • Utilize secondary containment, such as a larger bin or tray, to mitigate spills or leaks.[3][6]

4. Disposal of Empty Containers:

  • A container that held this compound is considered "empty" once all contents have been removed to the extent possible.

  • To be disposed of as non-hazardous waste, the empty container must be triple-rinsed with a suitable solvent (such as water or ethanol) that can dissolve the compound.[3][4][6]

  • The rinsate from this process is considered hazardous waste and must be collected in the designated hazardous waste container.[4][6]

  • After triple-rinsing, deface or remove the original label from the container before disposal in the appropriate recycling or trash receptacle.[3]

5. Arranging for Final Disposal:

  • Adhere to your institution's and local regulatory procedures for the disposal of chemical waste.[2]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.[3]

  • Maintain detailed records of the waste generated and its disposal for regulatory compliance.[1]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G Figure 1. Disposal Workflow for this compound A Waste Generation (this compound) B Is the waste in a solid or liquid form? A->B C Solid Waste (e.g., contaminated labware) B->C Solid D Liquid Waste (e.g., unused solutions) B->D Liquid G Collect in Designated Hazardous Waste Container C->G E Is the liquid waste aqueous and acidic? D->E F Neutralize with weak base (e.g., NaHCO3) to pH 6.0-8.0 E->F Yes E->G No F->G H Store in Satellite Accumulation Area with Secondary Containment G->H I Arrange for Pickup by EHS for Final Disposal (Incineration) H->I

Figure 1. Disposal Workflow for this compound

References

Essential Safety and Operational Guide for Handling CZC-25146 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with CZC-25146 hydrochloride. The following procedures and recommendations are based on general best practices for handling potent kinase inhibitors and hazardous research chemicals in a laboratory setting, as a specific Safety Data Sheet (SDS) for this compound was not available in the provided search results. It is imperative to handle this compound with caution, assuming it to be hazardous in the absence of complete data.[1]

Physical and Chemical Properties

While detailed quantitative safety data such as occupational exposure limits and specific toxicity values are not available, the following physical and chemical properties for the base compound, CZC-25146, have been compiled from various sources.

PropertyValueSource
Molecular Formula C₂₂H₂₅FN₆O₄SMedchemExpress, Tocris Bioscience
Molecular Weight 488.54 g/mol MedchemExpress, Tocris Bioscience
Appearance Solid powderSelleck Chemicals
Purity ≥98% (HPLC)Tocris Bioscience
Solubility Soluble in DMSO (up to 100 mM)Tocris Bioscience, R&D Systems
Storage Temperature -20°CSelleck Chemicals, Tocris Bioscience, R&D Systems

Personal Protective Equipment (PPE)

Given the potent nature of kinase inhibitors, a comprehensive approach to personal protection is mandatory to prevent exposure.[2] The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[3] This should be supplemented with appropriate gloves and, if necessary, respiratory protection based on a risk assessment of the specific procedures being performed.[3][4]

  • Eye and Face Protection: Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 standard are required.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as when handling bulk quantities or preparing solutions.[3][5]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[3] For prolonged handling or when direct contact is likely, double-gloving or using chemical-resistant gloves is recommended.[3] Gloves should be changed immediately if contaminated.[3]

  • Body Protection: A laboratory coat must be worn at all times.[6] For procedures with a higher risk of contamination, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: Work with solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust particles.[7] If engineering controls are not sufficient to control exposure, a respirator may be required.[5]

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Standard procedure for donning and doffing Personal Protective Equipment.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: All work with solid this compound should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[7]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area at -20°C.[8][9] It should be stored away from incompatible materials such as oxidizing agents, organic materials, metals, and alkalis.[8]

  • Safe Handling Practices:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid the formation of dust and aerosols.

    • Always wash hands thoroughly after handling.[10]

    • When preparing solutions, always add the acid (hydrochloride salt) to the solvent, never the other way around.[9]

Disposal Plan:

All waste containing this compound, including empty containers, contaminated PPE, and unused material, should be treated as hazardous chemical waste.[11]

  • Waste Segregation: Keep solid and liquid waste separate.[12] Do not mix with other waste streams unless compatible.[13]

  • Containerization: Use leak-proof, compatible containers for waste collection.[11][12] The original container is often the best choice for storing waste.[11] Containers must be clearly labeled as "Hazardous Waste" and include the chemical name and associated hazards.[13]

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[10] Do not dispose of this chemical down the drain.[13]

Hierarchy_of_Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE Personal Protective Equipment (Protect the worker with PPE)

Hierarchy of controls for managing chemical hazards in the laboratory.

References

×

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。